molecular formula C10H13NO4S B1608192 3-[(Isopropylamino)sulfonyl]benzoic acid CAS No. 716358-46-2

3-[(Isopropylamino)sulfonyl]benzoic acid

Cat. No.: B1608192
CAS No.: 716358-46-2
M. Wt: 243.28 g/mol
InChI Key: KYDKEDOKJHAVBZ-UHFFFAOYSA-N
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Description

3-[(Isopropylamino)sulfonyl]benzoic acid is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(propan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDKEDOKJHAVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366532
Record name 3-[(isopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716358-46-2
Record name 3-[(isopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-[(Isopropylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-[(Isopropylamino)sulfonyl]benzoic acid, a molecule of interest in chemical and pharmaceutical research. This document is structured to deliver not just data, but also the scientific context and methodologies crucial for its practical application in a research and development setting.

Introduction and Molecular Identity

This compound, with the CAS Number 716358-46-2, is an aromatic sulfonamide derivative.[1] Its structure, featuring a benzoic acid moiety and an isopropylaminosulfonyl group, suggests its potential for diverse chemical interactions and biological activities. Understanding its fundamental physicochemical properties is a critical first step in any research endeavor, from designing synthetic routes to predicting its behavior in biological systems.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundN/A
Synonyms 3-(N-Isopropylsulfamoyl)benzoic acid, 3-[(propan-2-yl)sulfamoyl]benzoic acid, 3-(propan-2-ylsulfamoyl)benzoic Acid, 3-Isopropylsulfamoyl-benzoic acid, 3-(N-Isopropylsulfamoyl)benzoicacid[1]
CAS Number 716358-46-2[1]
Molecular Formula C10H13NO4S[1]
Molecular Weight 243.28 g/mol N/A
InChI Key KYDKEDOKJHAVBZ-UHFFFAOYSA-N[1]

Physicochemical Properties: A Blend of Experimental Analogs and Computational Predictions

Table 2: Core Physicochemical Properties

PropertyValueMethodSource/Notes
Melting Point 169-170 °C (for a methylated analog)Experimental[2] This is for 3-[methyl(propan-2-yl)sulfamoyl]benzoic acid and should be considered a rough estimate.
Boiling Point Not availableN/AN/A
pKa Predicted: ~3.5 - 4.5ComputationalBased on the benzoic acid moiety (pKa ~4.2) and the electron-withdrawing nature of the sulfonyl group.
Aqueous Solubility Predicted: LowComputationalThe presence of the benzene ring and isopropyl group suggests limited water solubility.
logP Predicted: ~2-3ComputationalReflects a moderate lipophilicity, suggesting potential for membrane permeability.

Expert Insights on Property Predictions:

  • Melting Point: The melting point of the methylated analog (169-170 °C) provides a valuable, albeit indirect, data point.[2] The absence of the N-H bond in the analog might slightly alter crystal packing and intermolecular forces, but it remains the most relevant experimental value found.

  • pKa: The acidity of the carboxylic acid group is the dominant factor for the pKa. The parent compound, benzoic acid, has a pKa of approximately 4.2. The electron-withdrawing sulfonyl group at the meta position will likely increase the acidity (lower the pKa) slightly.

  • Solubility and logP: The molecule possesses both hydrophilic (carboxylic acid, sulfonamide) and lipophilic (benzene ring, isopropyl group) regions. This amphipathic nature suggests a balance between aqueous solubility and lipophilicity, which is critical for drug development, influencing both formulation and bioavailability.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general and plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway:

A common method for the synthesis of such sulfonamides involves the reaction of a sulfonyl chloride with an amine.

Synthetic_Pathway 3-(Chlorosulfonyl)benzoic acid 3-(Chlorosulfonyl)benzoic acid This compound This compound 3-(Chlorosulfonyl)benzoic acid->this compound Isopropylamine, Base Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS HPLC HPLC Analysis Synthesis->HPLC FTIR FT-IR Spectroscopy Synthesis->FTIR Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation HPLC->Confirmation FTIR->Confirmation

Sources

A Technical Guide to the Biological Activities of Sulfamoyl Benzoic Acid Derivatives: From Scaffold to Selective Modulators

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary: The sulfamoyl benzoic acid framework represents a quintessential "privileged scaffold" in modern medicinal chemistry. Characterized by a benzoic acid core linked to a sulfonamide group, this versatile structure has given rise to a remarkable diversity of biologically active agents. Its inherent modularity allows for systematic chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides an in-depth exploration of the major biological activities associated with sulfamoyl benzoic acid derivatives, including their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize key structure-activity relationships (SAR) to inform future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical scaffold for therapeutic innovation.

The Sulfamoyl Benzoic Acid Scaffold: A Foundation for Diverse Bioactivity

The core structure, consisting of a benzoic acid ring substituted with a sulfamoyl group (-SO₂NHR), serves as a robust foundation for building therapeutic agents. The acidic proton of the carboxylic acid and the hydrogen-bonding capabilities of the sulfonamide group are critical for interacting with biological targets. The true power of this scaffold lies in its synthetic tractability, which allows for decorations at multiple positions on the aromatic ring and, most importantly, on the sulfonamide nitrogen.

A common and efficient synthetic route begins with the chlorosulfonation of a substituted benzoic acid, followed by a nucleophilic substitution reaction with a wide array of primary or secondary amines to form the sulfonamide bond.[1][2][3] This straightforward approach provides access to vast chemical libraries for screening and optimization.

G cluster_synthesis General Synthetic Workflow start Substituted Benzoic Acid step1 Chlorosulfonation (e.g., Chlorosulfonic Acid) start->step1 intermediate1 Sulfonyl Chloride Intermediate step1->intermediate1 step2 Amine Coupling (Primary/Secondary Amine) intermediate1->step2 intermediate2 Sulfamoyl Benzoic Acid Ester/Acid step2->intermediate2 step3 Optional: Ester Hydrolysis (e.g., LiOH, K2CO3) intermediate2->step3 final Final N-Substituted Sulfamoyl Benzoic Acid Derivative intermediate2->final step3->final G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Product Dihydropteroic Acid -> Folic Acid Synthesis DHPS->Product Inhibitor Sulfamoyl Benzoic Acid Derivative Inhibitor->DHPS Competitive Inhibition

Caption: Mechanism of antimicrobial action via competitive inhibition of the bacterial DHPS enzyme.

Enzyme Inhibition: A Dominant Paradigm

The ability of the sulfonamide group to coordinate with metal ions and form key hydrogen bonds has made these derivatives prolific enzyme inhibitors.

Sulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. [4]Derivatives of sulfamoyl benzoic acid have been investigated as inhibitors of various CA isoforms. [5][4]This inhibition is crucial for therapeutic applications such as lowering intraocular pressure in glaucoma (targeting hCA II and IV) and for diuretic effects. [4]The primary sulfonamide group (-SO₂NH₂) is essential for coordinating with the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle.

Human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) are involved in regulating extracellular nucleotide levels, playing roles in thrombosis, inflammation, and cancer. [1][6]Specific sulfamoyl benzamide derivatives have emerged as potent and selective inhibitors of h-NTPDase isoforms. The strategic placement of substituents on both the sulfonamide and carboxamide moieties allows for fine-tuning of isoform selectivity. [1] Table 1: Inhibitory Activity of Sulfamoyl Benzoic Acid Derivatives against h-NTPDase Isoforms

Compound ID Structure Description Target Isoform IC₅₀ (µM) Reference
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid h-NTPDase8 0.28 ± 0.07 [1][6]
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide h-NTPDase1 2.88 ± 0.13 [1][6]
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide h-NTPDase3 0.72 ± 0.11 [1][6]

| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | 0.13 ± 0.01 | [1]|

Data synthesized from published research.[1][6]

In the context of metabolic diseases, inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a validated strategy for managing postprandial hyperglycemia in type 2 diabetes. [3][7]Several 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have demonstrated potent inhibitory activity against these enzymes, often exceeding that of the standard drug, acarbose. [3][8] Table 2: Antidiabetic Enzyme Inhibition by 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives

Compound ID N-Substituent α-Glucosidase IC₅₀ (µM) α-Amylase IC₅₀ (µM) Reference
3c 2-nitrophenyl 15.21 ± 0.12 1.52 ± 0.04 [3]

| Acarbose | (Standard Drug) | 750.0 ± 1.5 | 4.8 ± 0.15 | [3]|

Data extracted from a study by Kumar, et al.[3]

Receptor Modulation: Specific Agonism

Beyond enzyme inhibition, sulfamoyl benzoic acid derivatives have been engineered as specific agonists for G protein-coupled receptors (GPCRs).

The LPA₂ receptor is a GPCR that mediates crucial cell survival and mucosal barrier-protective effects. [9][10]Researchers have successfully designed sulfamoyl benzoic acid analogues that act as the first specific agonists of LPA₂, with some demonstrating remarkable subnanomolar potency. [9]This was achieved through medicinal chemistry efforts guided by computational docking, modifying the head group, linker, and tail group of an initial hit compound to optimize binding and activity. [9] Table 3: Activity of Sulfamoyl Benzoic Acid (SBA) Analogues as LPA₂ Receptor Agonists

Compound ID Description LPA₂ EC₅₀ (nM) Reference
4 Initial Hit SBA Analogue ~2000 [9]

| 11d | 5-chloro substituted N-butyl naphthalimide derivative | 0.005 ± 0.003 | [9]|

EC₅₀ represents the concentration for 50% of maximal response. Data from Patil, et al.[9]

Experimental Protocols for Biological Evaluation

The trustworthiness of any claim of biological activity rests on robust and reproducible experimental design. The following protocols are representative of the standard methodologies used to validate the activities of sulfamoyl benzoic acid derivatives.

General Synthesis of N-Aryl Sulfamoyl Benzoic Acid[3]

This protocol describes the synthesis of the core intermediate, which can then be further modified.

  • Chlorosulfonation: Add 2,4-dichlorobenzoic acid (1 eq.) in small portions to chlorosulfonic acid (5 eq.) at 0°C. Stir the mixture and slowly raise the temperature to 80°C for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. The resulting solid precipitate is the sulfonyl chloride intermediate.

  • Filtration: Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Amine Coupling: Dissolve the dried sulfonyl chloride (1 eq.) in a suitable solvent like acetone. Add the desired substituted aniline (1.1 eq.).

  • Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, pour the reaction mixture into ice-cold water. Filter the resulting solid product, wash with water, and recrystallize from ethanol to yield the pure derivative.

Causality Insight: The use of excess chlorosulfonic acid ensures complete conversion of the benzoic acid. The reaction is quenched on ice to precipitate the product and safely neutralize the highly reactive reagent. Refluxing provides the necessary energy to drive the nucleophilic substitution between the amine and the sulfonyl chloride.

**3.2 Protocol: h-NTPDase Inhibition Assay (Malachite Green Method)[1]

This assay quantifies enzyme activity by measuring the inorganic phosphate released from ATP hydrolysis.

  • Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl and 5 mM CaCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add 25 µL of assay buffer, 5 µL of the test compound (dissolved in DMSO, final concentration typically 100 µM for screening), and 10 µL of the h-NTPDase enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the reaction by adding 10 µL of ATP (substrate) to each well.

  • Incubation: Incubate the plate for a further 30 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding 50 µL of malachite green reagent. After 15 minutes of color development at room temperature, measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a control (containing DMSO without the compound). For potent compounds, perform serial dilutions to determine the IC₅₀ value.

G cluster_assay h-NTPDase Inhibition Assay Workflow A Prepare Reagents (Buffer, Enzyme, Inhibitor, ATP) B Add Enzyme + Inhibitor to 96-well plate A->B C Pre-incubate (15 min @ 37°C) B->C D Initiate Reaction (Add ATP Substrate) C->D E Incubate (30 min @ 37°C) D->E F Terminate & Add Malachite Green Reagent E->F G Measure Absorbance (630 nm) F->G H Calculate % Inhibition and IC50 G->H

Caption: Step-by-step workflow for a typical malachite green-based enzyme inhibition assay.

**3.3 Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)[12]

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

  • Stock Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest compound concentration in which no turbidity (bacterial growth) is observed.

Self-Validation: The inclusion of positive and negative controls is critical. The positive control validates that the bacteria are viable and can grow under the assay conditions, while the negative control confirms the sterility of the medium.

Structure-Activity Relationship (SAR) and Design Principles

Analysis across multiple studies reveals key SAR trends that guide the design of new sulfamoyl benzoic acid derivatives.

  • Sulfonamide N-Substituents (R¹): This is the most critical point for diversification and tuning activity.

    • For h-NTPDase inhibition: Bulky and cyclic groups like cyclopropyl and morpholine can confer high potency and selectivity. [1] * For LPA₂ agonism: A linker chain of specific length attached to a larger hydrophobic tail group (like a naphthalimide) is essential for high-potency agonism. [9] * For antimicrobial activity: Modifications that alter lipophilicity and cell permeability, such as converting the carboxylic acid to an ester or amide, can enhance activity. [11]* Benzoic Acid Core Substituents (R²): Halogen atoms (e.g., Cl) on the benzoic acid ring are common. [1][3]These electron-withdrawing groups can influence the pKa of the molecule and its binding orientation.

  • Carboxamide Moiety (R³): In "sulfamoyl benzamide" derivatives, this second point of diversity is crucial. The nature of the amine used to form the amide bond significantly impacts target selectivity and potency, as seen in the h-NTPDase inhibitors. [1]

Caption: The sulfamoyl benzoic acid scaffold highlighting the primary points (R¹, R², R³) for chemical modification to modulate biological activity.

Computational tools like molecular docking are invaluable for rationalizing these SAR findings. [1][8][9]They help visualize how different substituents interact with amino acid residues in the target's binding pocket, guiding the synthesis of more potent and selective molecules.

Conclusion and Future Perspectives

The sulfamoyl benzoic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and modular nature have enabled the development of compounds with a vast range of biological activities, from enzyme inhibition to specific receptor agonism. The success in targeting carbonic anhydrases, ectonucleotidases, diabetic enzymes, and GPCRs underscores the scaffold's versatility.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with greater isoform selectivity (e.g., for specific CAs or h-NTPDases) to minimize off-target effects.

  • Novel Targets: Screening existing and new sulfamoyl benzoic acid libraries against emerging therapeutic targets.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for better clinical translation.

  • Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple targets for a synergistic therapeutic effect, particularly in complex diseases like cancer or inflammation.

By combining rational design, guided by computational modeling and a deep understanding of SAR, with high-throughput synthesis and screening, the sulfamoyl benzoic acid scaffold will undoubtedly continue to be a cornerstone of drug discovery for years to come.

References

  • BenchChem. Potential Antimicrobial Applications of 4-Chloro-3-sulfamoylbenzoic Acid: A Technical Whitepaper.
  • Lecka, J., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry.
  • Lecka, J., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
  • Kumar, D., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
  • BenchChem.
  • Singh, G., et al. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators.
  • Bozdag, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules.
  • Sharma, A., et al. (2008). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Ghencea, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Gheldiu, A-M., et al. (2020). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Kumar, D., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Bentham Science.
  • Kumar, D., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.
  • Koeberle, A., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
  • Ono, T., et al. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-[(Isopropylamino)sulfonyl]benzoic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: A Molecular Blueprint for a Century-Old Drug

3-[(Isopropylamino)sulfonyl]benzoic acid, more commonly known as Probenecid, has been a stalwart in the pharmacopeia for decades, primarily for its role in treating gout and extending the therapeutic window of antibiotics like penicillin.[1][2] Its mechanism, broadly understood as the inhibition of renal transporters, belies a complex network of molecular interactions that govern its efficacy and pleiotropic effects.[3][4] This guide moves beyond classical pharmacology to provide a comprehensive, field-proven framework for elucidating these interactions at an atomic level. As a senior application scientist, my objective is not to present a mere sequence of commands, but to instill a strategic understanding of why specific computational choices are made, thereby empowering researchers to design and execute robust, self-validating in silico experiments. We will dissect the dynamic "handshake" between Probenecid and its protein targets, transforming static structures into a dynamic narrative of molecular recognition, binding, and function.

Section 1: The Subject Molecule and Its Known Interactome

Before any simulation can commence, a thorough understanding of the ligand and its established biological partners is paramount. Probenecid is a small, sulfonamide-containing benzoic acid derivative.[5] Its physicochemical properties are foundational to its pharmacokinetic profile and interaction capabilities.

Physicochemical Data: Probenecid
PropertyValueSource
Molecular Formula C₁₃H₁₉NO₄SPubChem CID: 4911[5]
Molecular Weight 285.36 g/mol R&D Systems[6]
Structure A benzoic acid core with a meta-substituted N,N-dipropylsulfamoyl group.PubChem CID: 4911[5]
Key Features Contains a carboxylic acid (anionic at physiological pH), a sulfonamide linker, and hydrophobic propyl groups.
The Primary Target Network

Probenecid's clinical effects stem from its competitive inhibition of several membrane transport proteins. Understanding this network is the first step in selecting appropriate targets for modeling. Its primary mechanism involves modulating the renal excretion of uric acid and other organic anions.[7]

The key targets include:

  • Organic Anion Transporters (OATs): Specifically OAT1 (SLC22A6) and OAT3 (SLC22A8), which are crucial for the secretion of drugs and toxins from the blood into the kidney tubules. Probenecid's inhibition of these transporters is famously exploited to increase the plasma concentration of antibiotics.[4][7][8]

  • Urate Transporter 1 (URAT1): A member of the same SLC22 family (SLC22A12), URAT1 is responsible for reabsorbing uric acid from the kidney tubule back into the blood. By inhibiting URAT1, Probenecid increases uric acid excretion, which is the basis of its use in gout treatment.[7][8]

  • Pannexin 1 (Panx1) Channels: Beyond transporters, Probenecid is a known inhibitor of Panx1 hemichannels.[3] These channels are involved in ATP release and inflammasome activation. This inhibitory action may contribute to Probenecid's anti-inflammatory effects, which are beneficial in gout.[1][3]

  • Multidrug Resistance-Associated Proteins (MRP): Probenecid also exhibits inhibitory activity against MRP family transporters, further contributing to its ability to alter the pharmacokinetics of various drugs.[6]

G cluster_transporters SLC22 Family Transporters cluster_effects Physiological Outcomes Probenecid Probenecid OAT1_3 OAT1 / OAT3 Probenecid->OAT1_3 Inhibits URAT1 URAT1 Probenecid->URAT1 Inhibits Panx1 Pannexin 1 Channel Probenecid->Panx1 Inhibits MRP MRP Transporters Probenecid->MRP Inhibits Drug_Retention ↑ Drug Concentration (e.g., Penicillin) OAT1_3->Drug_Retention Uricosuria ↑ Uric Acid Excretion (Gout Treatment) URAT1->Uricosuria Inflammation ↓ Inflammation Panx1->Inflammation

Caption: Probenecid's primary molecular interactome and resulting effects.

Section 2: The In Silico Modeling Master Workflow

A successful modeling project follows a logical, multi-phase progression, moving from broad, rapid assessments to computationally intensive, high-fidelity simulations. Each phase builds upon the last, refining our understanding of the drug-target interaction.

cluster_0 Phase 1: Scaffolding & Pose Prediction cluster_1 Phase 2: Dynamic Refinement & Stability cluster_2 Phase 3: Quantitative Affinity Estimation prep System Preparation Target Structure (PDB/Model) Ligand Structure (SDF/MOL2) dock Molecular Docking Predicts Binding Pose Estimates Affinity Score prep->dock Input md Molecular Dynamics (MD) Simulates Atomic Motion Assesses Complex Stability dock->md Best Pose md_analysis Trajectory Analysis RMSD, RMSF H-Bonds, Contacts md->md_analysis Output fe Binding Free Energy MM/PBSA, MM/GBSA Quantifies Binding Strength (ΔG) md_analysis->fe MD Trajectory

Caption: A three-phase strategic workflow for modeling drug-target interactions.

Section 3: Phase 1 - Molecular Docking: Predicting the Initial Handshake

Molecular docking serves as a computational microscope, providing a rapid, static snapshot of how a ligand might bind to its receptor.[9][10] It is an essential first step for generating a plausible 3D model of the protein-ligand complex, which is the starting point for more advanced simulations.

Causality: We perform docking first because it is computationally inexpensive and effectively samples a vast conformational space to identify high-probability binding poses. Starting a lengthy molecular dynamics simulation without a well-reasoned initial complex is inefficient and risks exploring irrelevant conformational states.

Experimental Protocol: Docking with AutoDock Vina

This protocol outlines a standard procedure using the widely adopted AutoDock Tools and AutoDock Vina software.[11][12]

1. Target Protein Preparation:

  • Acquisition: Download the target protein structure from the RCSB PDB database. Expert Insight: Membrane transporters like OATs are notoriously difficult to crystallize. If an experimental structure is unavailable, a high-quality homology model generated from a server like SWISS-MODEL, using a close homolog as a template, is a necessary alternative.
  • Cleaning: Load the PDB file into AutoDock Tools. Remove all non-essential components: water molecules, co-factors, and any co-crystallized ligands.
  • Protonation & Charges: Add polar hydrogens to the structure. This is critical for correctly modeling hydrogen bonds. Compute and assign Gasteiger charges, which provide a simplified but effective representation of the electrostatic potential.
  • File Format: Save the prepared receptor in the required PDBQT format, which includes atomic charges and atom type definitions.

2. Ligand (Probenecid) Preparation:

  • Acquisition: Obtain the 3D structure of Probenecid, for instance, from the PubChem database in SDF format.
  • Protonation & Torsions: Load the ligand into AutoDock Tools. Ensure it is correctly protonated for physiological pH (~7.4). Define the rotatable bonds (torsions) that Vina will be allowed to manipulate during the docking search.
  • File Format: Save the prepared ligand in the PDBQT format.

3. Grid Box Definition:

  • Purpose: The grid box defines the three-dimensional search space on the receptor where Vina will attempt to place the ligand.
  • Procedure: Center the grid box on the known or predicted active site of the transporter. The size should be sufficient to accommodate the ligand and allow for rotational and translational freedom (e.g., 25x25x25 Å). Save the grid parameters to a configuration file.

4. Running the Docking Simulation:

  • Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.
  • Execution: Run AutoDock Vina from the command line, referencing the configuration file. bash vina --config conf.txt --out output_poses.pdbqt --log output_log.txt
Analysis of Docking Results

The output from Vina provides two key pieces of information:

  • Binding Affinity: A score in kcal/mol that estimates the binding free energy. More negative values suggest stronger binding.

  • Binding Poses: A series of predicted 3D orientations of the ligand in the active site.

Trustworthiness: It is crucial to critically evaluate the top-scoring poses. A trustworthy result is one where the predicted interactions are chemically sensible (e.g., hydrogen bonds with polar residues, hydrophobic interactions with nonpolar pockets) and, if possible, consistent with any existing Structure-Activity Relationship (SAR) data for the target.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.9Arg452, Ser320, Phe150
2-8.5Arg452, Tyr210, Leu154
3-8.1Gln112, Ser320, Ile401

The top-ranked pose (or a consensus pose from a cluster of similar low-energy poses) is selected as the starting structure for the molecular dynamics simulation.

Section 4: Phase 2 - Molecular Dynamics: Bringing the Static Complex to Life

While docking provides a plausible hypothesis, the reality of a biological system is dynamic. Molecular Dynamics (MD) simulations use the principles of classical mechanics to simulate the movements of atoms in the protein-ligand complex over time, providing a view of its stability, flexibility, and the persistence of key interactions.[13]

Causality: We need MD to validate and refine the docked pose. A ligand that appears stable in a static dock might be unstable in a dynamic, solvated environment. MD allows us to observe whether the complex remains intact, if key interactions are maintained, and how water molecules mediate the binding.

Experimental Protocol: MD Simulation with GROMACS

This protocol uses the high-performance GROMACS simulation package and the widely-validated CHARMM36 force field.[14][15][16]

start Start Protein-Ligand Complex (from Docking) topology Topology Generation Protein: CHARMM36 Ligand: CGenFF Server start->topology solvate System Solvation Define Box Add Water (TIP3P) Add Ions (Neutralize) topology->solvate minimize Energy Minimization Remove Steric Clashes solvate->minimize nvt NVT Equilibration Constant Volume Stabilize Temperature minimize->nvt npt NPT Equilibration Constant Pressure Stabilize Density nvt->npt production Production MD Data Collection Run npt->production

Caption: Step-by-step workflow for a GROMACS MD simulation.

1. System Preparation and Topology Generation:

  • Merge Coordinates: Create a single PDB file containing the coordinates of the protein and the selected Probenecid pose from docking.
  • Force Field & Topology: A force field is a set of parameters that defines the potential energy of the system.
  • Protein: Use the gmx pdb2gmx tool to generate a GROMACS topology for the protein using the CHARMM36 force field.
  • Ligand: The CHARMM force field does not have parameters for Probenecid. A trusted external tool is required. The CGenFF (CHARMM General Force Field) server is the standard for obtaining high-quality parameters for drug-like molecules that are compatible with CHARMM36.[16] Upload the ligand structure to the server to obtain its parameter file (.str file, which can be converted to GROMACS format).
  • Combine Topologies: Edit the main GROMACS topology file (.top) to include the ligand's parameter file.

2. Solvation and Ionization:

  • Simulation Box: Use gmx editconf to place the complex in a simulation box (e.g., a cubic or dodecahedron box), ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
  • Solvation: Fill the box with a pre-equilibrated water model, such as TIP3P, using gmx solvate.
  • Adding Ions: The system may have a net charge. Use gmx genion to add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

3. Energy Minimization:

  • Purpose: The initial system may contain steric clashes or unfavorable geometries. Energy minimization using the steepest descent algorithm resolves these issues, relaxing the system to a local energy minimum.
  • Execution: Run gmx grompp to assemble the system binary (.tpr file) and gmx mdrun to execute the minimization.

4. System Equilibration:

  • Rationale: This is a critical two-step process to bring the system to the desired temperature and pressure before the production run.
  • Step 1: NVT Ensemble (Constant Number of particles, Volume, Temperature): The system is heated to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them without disturbing the complex. This phase stabilizes the system's temperature.
  • Step 2: NPT Ensemble (Constant Number of particles, Pressure, Temperature): The position restraints are often relaxed or removed, and a barostat is applied to bring the system to the target pressure (e.g., 1 bar). This phase ensures the system reaches the correct density.

5. Production MD:

  • Execution: Once the system is equilibrated (stable temperature, pressure, and density), the production simulation is run for a significant duration (e.g., 100-500 nanoseconds) to collect data for analysis. All restraints are removed.
Trajectory Analysis: Interpreting the Dynamic Story

The output of the MD run is a trajectory file containing atomic coordinates over time. Analysis of this trajectory reveals the system's behavior.

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone (or ligand) from its starting position. A stable, plateauing RMSD indicates that the overall structure is stable and has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time. High RMSF values can indicate flexible loops, while low values correspond to stable regions like alpha-helices or the core of the binding pocket.

  • Interaction Analysis: Tools like gmx hbond can be used to track the formation and persistence of hydrogen bonds between Probenecid and the receptor throughout the simulation. Analysis of hydrophobic contacts and salt bridges is also essential for a complete picture of the binding mode.

Section 5: Phase 3 - Binding Free Energy: Quantifying the Interaction

While MD confirms the stability of a binding mode, it does not directly provide a quantitative measure of binding affinity. End-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) offer a computationally efficient way to estimate the binding free energy (ΔG_bind) from MD simulation snapshots.[17]

Causality: A quantitative estimate of binding affinity is crucial for comparing different ligands or different binding modes. While less rigorous than alchemical methods like Free Energy Perturbation (FEP)[18], MM/PBSA provides a valuable balance of speed and accuracy for ranking compounds and understanding the energetic drivers of binding.

Protocol: MM/PBSA Calculation

1. Trajectory Preparation:

  • Select a stable portion of the production MD trajectory (e.g., the last 50 ns after the RMSD has plateaued).
  • Remove periodic boundary conditions and strip solvent and ions from the trajectory, leaving only the protein-ligand complex.

2. Energy Calculations:

  • The core principle of MM/PBSA is the thermodynamic cycle: ΔG_bind = G_complex - (G_protein + G_ligand) [17]
  • For each snapshot (frame) in the prepared trajectory, the free energy (G) of the complex, the isolated protein, and the isolated ligand are calculated. Each G term is composed of several components:
  • ΔE_MM: Molecular mechanics energy (bonds, angles, dihedrals, van der Waals, and electrostatic interactions in a vacuum).
  • ΔG_solv: The solvation free energy, which is further divided into:
  • Polar component (ΔG_PB/GB): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) implicit solvent model. This term represents the energy of placing the molecule in a continuous solvent.
  • Nonpolar component (ΔG_SA): Calculated based on the solvent-accessible surface area (SASA). This term represents the cost of creating a cavity in the solvent.
  • The entropic contribution (-TΔS) is often ignored due to the high computational cost and difficulty of accurate calculation, meaning the result is a relative, not absolute, binding free energy.

3. Final Calculation:

  • The individual energy components are averaged over all the analyzed snapshots to yield the final estimated ΔG_bind.

4. Data Interpretation:

  • The final ΔG_bind value provides a quantitative estimate of binding strength.
  • Crucially, the method allows for energy decomposition , which breaks down the total binding energy into contributions from individual residues. This highlights which amino acids are the "hotspots" for the interaction, providing invaluable insight for future drug design and optimization efforts.

Conclusion: From Data to Decision

This guide has outlined a rigorous, multi-phase computational strategy to investigate the interactions of Probenecid. By progressing from rapid docking predictions to dynamic MD simulations and culminating in quantitative binding free energy estimations, researchers can build a holistic, atom-level model of drug action. This workflow is not merely a data generation exercise; it is a hypothesis-driven investigation that provides actionable insights. The results can rationalize existing experimental data, predict the impact of mutations, and guide the design of novel molecules with improved affinity or selectivity. By embracing the causality behind each computational step, we elevate in silico modeling from a black box to a powerful and indispensable tool in modern drug discovery.

References

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  • Wright, S. H., & Dantzler, W. H. (2004). Physiology, structure, and regulation of the cloned organic anion transporters. Physiological Reviews.
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  • Genheden, S., & Ryde, U. (2015). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery.
  • Nigam, S. K. (2018). The SLC22 Transporter Family: A Paradigm for the Impact of Drug Transporters on Metabolic Pathways, Signaling, and Disease. Annual Review of Pharmacology and Toxicology.
  • Royal Society of Chemistry. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model.
  • MDPI. (2019). Genetic Heterogeneity of SLC22 Family of Transporters in Drug Disposition.
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  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
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  • ResearchGate. (n.d.). List of Major and Sub Clades of SLC22 Family Members in Human and Mouse.
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Sources

An In-Depth Technical Guide to 3-[(Isopropylamino)sulfonyl]benzoic acid and its Structural Relationship to the Uricosuric Agent Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of 3-[(Isopropylamino)sulfonyl]benzoic acid, a structural analog of the well-established gout medication Probenecid. By leveraging the extensive pharmacological and chemical data available for Probenecid, we will explore the synthesis, physicochemical properties, and potential structure-activity relationships of its isopropyl analog. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Probenecid, chemically known as 4-[(dipropylamino)sulfonyl]benzoic acid, is a highly effective uricosuric agent used clinically since the 1950s for the treatment of gout and hyperuricemia.[1][2] Its primary mechanism of action involves the inhibition of the urate transporter 1 (URAT1) in the renal tubules, which blocks the reabsorption of uric acid and thereby increases its excretion in the urine.[3][4] The study of Probenecid's structural analogs is crucial for understanding the nuanced molecular interactions that govern its therapeutic efficacy and for the development of novel therapeutics with improved properties.

This guide focuses on this compound, a lesser-known analog of Probenecid. The key structural differences are the position of the sulfonylbenzoic acid group (meta vs. para) and the nature of the N-alkyl substituents on the sulfonamide group (isopropyl vs. di-n-propyl). By dissecting these differences, we can infer the potential pharmacological activity and chemical behavior of this analog, providing a framework for future research and development.

Part 1: Comparative Physicochemical Analysis

A fundamental step in evaluating a drug candidate or analog is the characterization of its physicochemical properties. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyProbenecidThis compoundReference(s)
IUPAC Name 4-(Dipropylsulfamoyl)benzoic acid3-[(Propan-2-yl)sulfamoyl]benzoic acid[5][6]
Molecular Formula C₁₃H₁₉NO₄SC₁₀H₁₃NO₄S[5][6]
Molecular Weight 285.36 g/mol 243.28 g/mol [5][6]
CAS Number 57-66-9716358-46-2[5][6]
Appearance White or nearly white crystalline powder(Not specified, likely a solid)[2]
Solubility Practically insoluble in water and dilute acids; soluble in dilute alkali, alcohol, and acetone.(Not specified, predicted to have low water solubility)[2]

The lower molecular weight and reduced alkyl chain length of this compound compared to Probenecid suggest potential differences in lipophilicity and, consequently, in membrane permeability and protein binding.

Part 2: Synthesis and Methodologies

The synthesis of these compounds typically involves the reaction of a substituted benzenesulfonyl chloride with the appropriate amine.

Established Synthesis of Probenecid

Probenecid is synthesized by reacting 4-carboxybenzene sulfonamide with di-n-propylamine.[1] A common industrial method involves a multi-step process starting from p-aminobenzoic acid.[7]

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound would mirror that of Probenecid, substituting the starting materials accordingly.

Step-by-Step Protocol:

  • Preparation of 3-Sulfamoylbenzoic Acid:

    • Begin with 3-carboxybenzenesulfonyl chloride.

    • React with ammonia in a suitable solvent to form the sulfonamide.

  • N-Alkylation with Isopropylamine:

    • React 3-sulfamoylbenzoic acid with isopropylamine in the presence of a base to facilitate the nucleophilic substitution on the sulfonamide nitrogen.

    • The reaction conditions would need to be optimized to ensure selective mono-alkylation and prevent di-alkylation.

Logical Workflow for Synthesis:

Synthesis_Workflow A 3-Carboxybenzenesulfonyl Chloride C 3-Sulfamoylbenzoic Acid A->C Amination B Ammonia (NH3) B->C E This compound C->E N-Alkylation D Isopropylamine D->E

Caption: Hypothetical two-step synthesis of the target analog.

Part 3: Mechanism of Action and the Role of Structure

Probenecid's therapeutic effect is a direct result of its interaction with renal transporters.

Probenecid's Inhibition of URAT1

Probenecid competitively inhibits the Urate Transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[3][8] By blocking this transporter, Probenecid increases the urinary excretion of uric acid, thereby lowering serum urate levels.[2] It also interacts with other organic anion transporters (OATs), which explains its use in increasing the plasma concentration of certain antibiotics like penicillin.[3][9]

Signaling Pathway of Probenecid Action:

Probenecid_Mechanism cluster_tubule Renal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Transporter UricAcid_Blood Uric Acid Reabsorbed URAT1->UricAcid_Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption Probenecid_Lumen Probenecid Probenecid_Lumen->URAT1 Competitive Inhibition

Caption: Probenecid competitively inhibits URAT1, blocking uric acid reabsorption.

Structure-Activity Relationship (SAR) Analysis

The structural differences between Probenecid and this compound are critical to predicting the latter's potential activity.

  • N-Alkyl Substituents: The two n-propyl groups on Probenecid's sulfonamide nitrogen are crucial for its activity. The size and lipophilicity of these groups influence how the molecule fits into the binding pocket of URAT1.[10] Replacing the two n-propyl groups with a single, branched isopropyl group in the analog would significantly alter the steric profile and hydrophobicity. This change could either enhance or diminish its binding affinity for URAT1. Studies on N-alkyl sulfonamides have shown that the nature of the alkyl substituent can significantly impact biological activity.[11][12]

  • Positional Isomerism: Probenecid has a para-substituted benzoic acid structure (1,4-substitution). The target analog is meta-substituted (1,3-substitution). This change in the position of the carboxylic acid group relative to the sulfonamide group will alter the molecule's overall geometry and electronic distribution. This could fundamentally affect its ability to orient correctly within the URAT1 binding site.

Comparative Diagram of Structures:

Sources

The Antimicrobial Potential of Benzoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the antimicrobial properties of benzoic acid derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond a simple overview to delve into the mechanisms of action, structure-activity relationships, and practical methodologies for evaluation, offering a comprehensive resource for leveraging these compounds in various applications.

Introduction: The Enduring Relevance of Benzoic Acid and Its Derivatives

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been mainstays in the fields of food preservation, pharmaceuticals, and cosmetics due to their broad-spectrum antimicrobial activity.[1][2][3][4] Naturally occurring in many plants and fruits like cranberries, these compounds represent a class of antimicrobials with a long history of use and regulatory acceptance.[1][5] This guide will dissect the scientific principles that underpin their efficacy, providing the technical insights necessary for their continued and innovative application.

Mechanisms of Antimicrobial Action: A Multi-pronged Approach

The antimicrobial efficacy of benzoic acid derivatives is not attributed to a single mechanism but rather a combination of actions that disrupt microbial homeostasis. The primary mode of action is pH-dependent and involves the disruption of the microbial cell membrane and internal pH balance.[1][6]

The Role of pH and Membrane Permeation

The antimicrobial activity of benzoic acid is significantly more pronounced in acidic conditions.[1][2][5][6] In an acidic environment, the undissociated, lipophilic form of benzoic acid predominates. This form can readily diffuse across the microbial cell membrane.[7] Once inside the cytoplasm, which has a near-neutral pH, the benzoic acid molecule dissociates, releasing a proton (H+) and acidifying the cytoplasm.[6][8] This disruption of the internal pH inhibits essential metabolic processes and enzyme activity, ultimately leading to the cessation of microbial growth.[1][6]

Diagram: Mechanism of Benzoic Acid Antimicrobial Action

Benzoic Acid Mechanism cluster_extracellular Extracellular Environment (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Environment (Neutral pH) Undissociated Benzoic Acid Undissociated Benzoic Acid Lipid Bilayer Lipid Bilayer Permeation Undissociated Benzoic Acid->Lipid Bilayer:head Diffusion Dissociated Benzoic Acid Benzoate + H+ Lipid Bilayer:tail->Dissociated Benzoic Acid Dissociation Metabolic Disruption Enzyme Inhibition & pH Disruption Dissociated Benzoic Acid->Metabolic Disruption

Caption: Diffusion of undissociated benzoic acid across the cell membrane and subsequent intracellular dissociation, leading to metabolic disruption.

Disruption of Membrane Transport and Other Cellular Processes

Beyond pH disruption, certain benzoic acid derivatives, particularly parabens (esters of p-hydroxybenzoic acid), are thought to act by disrupting membrane transport processes.[9][10] The increased lipid solubility of some derivatives, like propylparaben compared to methylparaben, allows for greater partitioning into the bacterial membrane, leading to interference with the lipid bilayer and potential leakage of intracellular components.[9] Some studies also suggest that parabens may inhibit the synthesis of DNA, RNA, and key enzymes like ATPases and phosphotransferases in certain bacterial species.[9][10]

Structure-Activity Relationships (SAR): Tailoring Efficacy

The antimicrobial potency of benzoic acid derivatives is intricately linked to their chemical structure. The nature, position, and number of substituents on the aromatic ring significantly influence their efficacy.[7][11]

Impact of Substituents on Acidity and Lipophilicity

The acidity of the benzoic acid derivative, influenced by electron-withdrawing or electron-donating groups, plays a crucial role.[8] Electron-withdrawing groups, such as a nitro group, can increase the acidity of the carboxylic acid.[11]

Lipophilicity, which governs the ability of the molecule to partition into and cross the microbial cell membrane, is another critical factor. For instance, in the case of parabens, increasing the length of the alkyl chain (from methyl to butyl) generally increases antimicrobial effectiveness.[10][12] This is attributed to the enhanced ability to disrupt the cell membrane.[9]

Positional Isomerism

The position of substituents on the benzoic ring also affects antimicrobial activity. For example, a study on hydroxylated benzoic acid derivatives against E. coli found that 2-hydroxybenzoic acid (salicylic acid) exhibited strong antibacterial activity, while the addition of hydroxyl and methoxyl substituents at other positions sometimes weakened the effect compared to benzoic acid itself.[7]

Table 1: Influence of Alkyl Chain Length on the Antimicrobial Activity of Parabens

ParabenAlkyl GroupRelative Antimicrobial ActivityKey Characteristics
Methylparaben-CH₃LowerHigher water solubility, lower estrogenic potential.[12]
Ethylparaben-CH₂CH₃ModerateSlightly longer carbon chain than methylparaben with minimal differences in activity.[12]
Propylparaben-CH₂CH₂CH₃HigherIncreased antimicrobial activity and estrogenic potential compared to methylparaben.[12]
Butylparaben-CH₂CH₂CH₂CH₃HighestHighest antimicrobial activity and potential to mimic estrogen.[12]

Experimental Protocols for Antimicrobial Efficacy Evaluation

To rigorously assess the antimicrobial properties of benzoic acid derivatives, standardized and well-controlled experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a commonly employed technique.

Protocol: Tube Dilution Method for MIC Determination

  • Preparation of Stock Solution: Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., ethanol, DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of test tubes.

  • Inoculation: Inoculate each tube with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL). Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum).

  • Incubation: Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for fungi).

  • Observation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Diagram: Experimental Workflow for MIC Determination

MIC Determination Workflow A Prepare Stock Solution of Benzoic Acid Derivative B Perform Serial Dilutions in Growth Medium A->B C Inoculate with Standardized Microorganism Suspension B->C D Incubate under Appropriate Conditions C->D E Observe for Visible Growth (Turbidity) D->E F Determine MIC E->F

Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC) of a benzoic acid derivative.

Synergistic Effects: Enhancing Antimicrobial Power

An important area of research is the synergistic interaction of benzoic acid derivatives with other antimicrobial compounds.[6] This approach can lead to enhanced efficacy, a broader spectrum of activity, and a reduction in the required concentrations of individual agents.

For example, a study demonstrated a synergistic staphylocidal interaction between benzoic acid derivatives (like β-resorcylic acid) and capric acid.[13] The proposed mechanism involves membrane disruption by capric acid, which facilitates the entry of the benzoic acid derivative, leading to a cytoplasmic ion imbalance and cell death.[13] Such combinations are promising for developing more effective antimicrobial formulations in healthcare, cosmetics, and food preservation.[13]

Applications in Research and Industry

The versatile antimicrobial properties of benzoic acid derivatives have led to their widespread use in various sectors.

  • Food and Beverage Preservation: Benzoic acid and its salts, such as sodium benzoate, are extensively used as preservatives in acidic foods like fruit juices, jams, and soft drinks to inhibit the growth of molds, yeasts, and some bacteria.[1][2][5][14]

  • Pharmaceuticals: They are utilized as preservatives in liquid medications, lotions, and creams to maintain product stability and prevent microbial contamination.[15] Some derivatives also have applications in topical antifungal treatments.[15]

  • Cosmetics and Personal Care Products: Parabens are commonly used as preservatives in a wide range of cosmetics, including moisturizers, shampoos, and makeup, to extend their shelf life.[1][2]

Future Directions and Conclusion

While benzoic acid and its derivatives have a long history of safe and effective use, ongoing research continues to explore their full potential. Key areas of future investigation include:

  • Novel Derivatives: Synthesis and evaluation of new derivatives with enhanced antimicrobial activity and reduced potential for toxicity.

  • Synergistic Combinations: Further exploration of synergistic interactions with other natural and synthetic antimicrobials to combat drug-resistant microorganisms.

  • Targeted Delivery Systems: Development of formulations that deliver these compounds more effectively to the site of microbial contamination.

References

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Sources

Uricosuric Potential of Novel Sulfonamide Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract

Hyperuricemia, a precursor to gout and a risk factor for cardiovascular and renal disease, represents a growing therapeutic challenge. While existing treatments like xanthine oxidase inhibitors and established uricosuric agents are effective for many, a significant patient population requires more potent and safer therapeutic options. This technical guide provides a comprehensive framework for the discovery and preclinical development of novel sulfonamide-based uricosuric drugs. We delve into the molecular pharmacology of key renal urate transporters, including URAT1 and OATs, and explore the structure-activity relationships that position the sulfonamide scaffold as a privileged structure for targeting these transporters. This guide offers detailed, field-proven protocols for a tiered in vitro and in vivo screening cascade, emphasizing the scientific rationale behind experimental choices to ensure data integrity and translational relevance. From primary cell-based assays to hyperuricemic animal models, we present a self-validating workflow designed for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of gout therapies.

Part 1: The Therapeutic Landscape of Hyperuricemia

Pathophysiology of Gout and Hyperuricemia

Hyperuricemia is clinically defined as a serum urate (sUA) level exceeding 6.8 mg/dL, the saturation point for monosodium urate (MSU) crystal formation at physiological temperature and pH. While often asymptomatic, sustained hyperuricemia is the central risk factor for the development of gout, an inflammatory arthritis characterized by the deposition of MSU crystals in joints and soft tissues, leading to excruciatingly painful flares. The underlying cause of hyperuricemia is an imbalance between uric acid production, stemming from the metabolic breakdown of purines, and its excretion, which is predominantly handled by the kidneys. Approximately 90% of patients with hyperuricemia are considered "underexcreters," meaning their condition arises from inefficient renal elimination rather than overproduction of uric acid. This renal inefficiency highlights the critical role of specific transporters in the proximal tubules.

Current Pharmacotherapy and Unmet Medical Needs

The primary strategies for managing hyperuricemia involve reducing uric acid production with xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, or enhancing its renal excretion with uricosuric agents such as probenecid and lesinurad. While XOIs are effective first-line therapies, a substantial number of patients fail to reach the target sUA level of <6 mg/dL, or they experience adverse effects, including the severe hypersensitivity syndrome associated with allopurinol.

Uricosuric agents that block the reabsorption of uric acid in the kidneys offer a powerful alternative or adjunctive therapy. However, the utility of older drugs like probenecid is limited by drug-drug interactions and the need for multiple daily doses. More recent agents like lesinurad, which selectively inhibits the apical urate transporter URAT1, must be used in combination with an XOI due to safety concerns related to renal adverse events when used as monotherapy. This leaves a clear unmet need for novel, potent, and safe uricosuric agents that can be used as monotherapy or in more effective combination regimens.

The Rationale for Targeting Renal Uric Acid Transport

Given that the majority of hyperuricemia cases stem from renal underexcretion, targeting the molecular machinery of urate transport is a highly logical and validated therapeutic strategy. The kidneys filter uric acid at the glomerulus, after which it undergoes a complex process of reabsorption and secretion in the proximal tubule before final excretion. Modulating the activity of the transporters responsible for this process can significantly impact sUA levels.

Part 2: Molecular Targets for Uricosuric Agents

The Urate Transportosome: A Complex Network

The handling of uric acid in the renal proximal tubule is not the function of a single transporter but a coordinated effort of multiple proteins located on the apical (urine-facing) and basolateral (blood-facing) membranes of epithelial cells. This network is often referred to as the "urate transportosome."

cluster_0 Proximal Tubule Cell cluster_1 Apical Membrane (Lumen) cluster_2 Basolateral Membrane (Blood) URAT1 URAT1 (SLC22A12) Urate Reabsorption GLUT9 GLUT9 (SLC2A9) Urate Efflux URAT1->GLUT9 Urate OAT4 OAT4 (SLC22A11) Urate/Dicarboxylate Exchange ABCG2 ABCG2 Urate Secretion Lumen Tubular Lumen (Urine) ABCG2->Lumen Urate Blood Peritubular Capillaries (Blood) GLUT9->Blood Urate OAT1 OAT1 (SLC22A6) Urate Uptake OAT1->ABCG2 Urate OAT3 OAT3 (SLC22A8) Urate Uptake OAT3->ABCG2 Urate Lumen->URAT1 Urate Blood->OAT1 Urate Blood->OAT3 Urate

Caption: The Renal Urate Transportosome.

Urate Transporter 1 (URAT1): The Primary Target

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is the most critical protein for uric acid reabsorption. Located on the apical membrane of proximal tubule cells, it reclaims the majority of filtered urate from the tubular fluid in exchange for an intracellular organic anion, such as lactate or nicotinate. The central role of URAT1 is underscored by the fact that loss-of-function mutations in its gene cause renal hypouricemia. Therefore, inhibiting URAT1 is the primary mechanism of action for modern uricosuric drugs like lesinurad and represents the principal target for novel sulfonamide compounds.

Organic Anion Transporters (OAT1 & OAT3): Key Players in Urate Handling

Organic Anion Transporter 1 (OAT1, SLC22A6) and Organic Anion Transporter 3 (OAT3, SLC22A8) are located on the basolateral membrane. They are responsible for taking up uric acid and a wide array of other organic anions from the blood into the tubule cells. While they contribute to the pool of intracellular urate available for secretion, they are also critical for the secretion of many drugs. Inhibition of OAT1 and OAT3 can lead to significant drug-drug interactions (DDIs). Therefore, when developing a URAT1 inhibitor, it is crucial to assess its activity against OAT1 and OAT3. Ideally, a novel uricosuric agent should be highly selective for URAT1 over these transporters to minimize DDI risk.

Other Transporters

Other transporters like ABCG2 (apical, secretory) and GLUT9 (basolateral, reabsorptive efflux) also play significant roles. While not typically primary targets, understanding a compound's effect on these transporters can provide a more complete picture of its overall impact on urate flux.

Part 3: Sulfonamides as a Privileged Scaffold for Uricosuric Drugs

Historical Perspective and Chemical Features

The uricosuric properties of sulfonamides have been recognized for decades, with early diuretic drugs from this class showing off-target effects on serum uric acid. The sulfonamide moiety (S(=O)₂NR₂) is a versatile functional group that is ionizable and capable of forming crucial hydrogen bonds with protein targets. This makes it an excellent pharmacophore for interacting with the binding sites of anion transporters like URAT1. Modern medicinal chemistry efforts have leveraged this scaffold to design highly potent and selective URAT1 inhibitors, moving away from the diuretic effects of older compounds.

Structure-Activity Relationship (SAR) Insights

The development of potent sulfonamide-based URAT1 inhibitors hinges on a clear understanding of its structure-activity relationship (SAR). The general scaffold often consists of a central aromatic or heteroaromatic core to which the sulfonamide group and other variable substituents are attached.

R-Group PositionModificationImpact on URAT1 PotencyRationale
Sulfonamide (SO₂NHR) N-alkylationGenerally decreases potencyThe N-H bond is often a critical hydrogen bond donor in the URAT1 binding pocket.
Aromatic Core Introduction of electron-withdrawing groupsOften increases potencyModifies the pKa of the sulfonamide and enhances interactions within the binding site.
Para-position to Sulfonamide Small, lipophilic groups (e.g., -CF₃, -Cl)Can enhance potencyOccupies a hydrophobic sub-pocket within the URAT1 binding site.
Ortho-position to Sulfonamide Bulky groupsOften decreases potencyMay cause steric hindrance, preventing optimal binding orientation.
Caption: SAR of Sulfonamide-based URAT1 Inhibitors.

Part 4: Preclinical Discovery and Development Workflow

Design and Synthesis of Novel Sulfonamide Libraries

The discovery process begins with the rational design and synthesis of a library of novel sulfonamide compounds. This is guided by the SAR principles outlined above and may involve computational modeling and docking studies using a homology model of URAT1. The goal is to create a diverse set of compounds with variations in the aromatic core and its substituents to comprehensively explore the chemical space and identify initial hits with promising activity.

In Vitro Screening Cascade

A tiered screening approach is employed to efficiently identify and characterize promising compounds.

cluster_0 In Vitro Screening Cascade A Primary Screen: hURAT1 Inhibition Assay (HEK293-hURAT1) B Secondary Screen: Uric Acid Uptake (hRPTCs) A->B Potent Hits (IC₅₀ < 1µM) C Selectivity Screen: hOAT1/hOAT3 Inhibition B->C Confirmed Activity D Lead Candidates for In Vivo C->D Selective Hits (>100-fold vs OATs)

Caption: In Vitro Screening Workflow.

Primary Assay: Human URAT1 Inhibition Assay in HEK293 Cells

Rationale: This is the foundational assay to determine a compound's direct inhibitory effect on the primary target, hURAT1. Using a heterologous expression system (HEK293 cells stably transfected with the hURAT1 gene) isolates the activity to the transporter of interest, providing a clean and robust readout.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing hURAT1 (HEK-hURAT1) and parental HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Seeding: Seed cells into 96-well poly-D-lysine coated plates at a density of 8 x 10⁴ cells/well and allow them to attach overnight.

  • Assay Buffer Preparation: Prepare a chloride-free buffer (e.g., 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.3 mM calcium gluconate, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of test compounds in assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., lesinurad).

  • Uptake Inhibition:

    • Wash cells twice with 200 µL of pre-warmed assay buffer.

    • Add 50 µL of the compound dilutions (or controls) to the wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of assay buffer containing ¹⁴C-labeled uric acid (final concentration ~5-10 µM).

  • Termination and Lysis: After a 5-minute incubation at 37°C, terminate the transport by washing the cells three times with 200 µL of ice-cold assay buffer. Lyse the cells by adding 100 µL of 0.1 M NaOH.

  • Quantification: Transfer the lysate to a scintillation plate, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific uptake observed in parental HEK293 cells from the HEK-hURAT1 data. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Secondary Assay: Uric Acid Uptake in Human Renal Proximal Tubule Cells (hRPTCs)

Rationale: This assay confirms the activity of hit compounds in a more physiologically relevant system. Primary hRPTCs endogenously express the full suite of urate transporters, providing a more integrated view of a compound's effect on net uric acid uptake.

Protocol: The protocol is broadly similar to the HEK-hURAT1 assay but uses commercially available cryopreserved primary hRPTCs and their specialized growth medium. The key difference is that the measured uptake is the net result of multiple transporters, not just URAT1.

Counter-Screening: OAT1/OAT3 Inhibition Assays

Rationale: To ensure the selectivity of the lead compounds and minimize the risk of drug-drug interactions, it is essential to counter-screen against hOAT1 and hOAT3.

Protocol: These assays are run using the same principle as the hURAT1 assay, but with HEK293 cells stably expressing either hOAT1 or hOAT3. A specific probe substrate for each transporter (e.g., ¹⁴C-para-aminohippurate for hOAT1, ¹⁴C-estrone-3-sulfate for hOAT3) is used instead of uric acid. IC₅₀ values are determined and compared to the hURAT1 IC₅₀ to calculate a selectivity ratio.

In Vivo Evaluation in Animal Models

Promising candidates with high potency and selectivity in vitro are advanced to in vivo studies.

cluster_0 In Vivo Evaluation Workflow A Pharmacokinetic (PK) Profiling (Mouse/Rat) B Efficacy Model: Potassium Oxonate (PO)-Induced Hyperuricemia (Mouse) A->B Select Dose & Vehicle C Data Analysis: PD Endpoints (sUA, uUA) B->C Measure Endpoints D Lead Optimization C->D Correlate PK/PD

Caption: In Vivo Evaluation Workflow.

Pharmacokinetic Profiling

Rationale: Before assessing efficacy, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. A PK study in rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) determines key parameters like half-life (t₁/₂), maximum concentration (Cmax), and oral bioavailability (%F). This information is essential for selecting an appropriate dose and dosing regimen for the efficacy studies.

Efficacy in a Potassium Oxonate-Induced Hyperuricemic Mouse Model

Rationale: This is the workhorse model for evaluating uricosuric agents in vivo. Mice normally have low levels of uric acid because they express the uricase enzyme, which breaks it down. Potassium oxonate (PO) is a uricase inhibitor that, when administered to mice, causes an acute and reproducible increase in serum urate levels, mimicking hyperuricemia.

Detailed Protocol:

  • Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimate the animals for at least one week before the experiment.

  • Model Induction: Prepare a suspension of potassium oxonate in 0.5% carboxymethylcellulose (CMC). Administer a single dose of PO (e.g., 250 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection one hour before the test compound administration.

  • Compound Administration: Prepare the test sulfonamide compound in a suitable vehicle (e.g., 0.5% CMC, 10% Solutol). Administer the compound orally at various doses (e.g., 3, 10, 30 mg/kg) to different groups of PO-treated mice. Include a vehicle control group and a positive control group (e.g., lesinurad at 10 mg/kg).

  • Sample Collection:

    • Serum: Collect blood samples via tail vein or retro-orbital sinus at specific time points post-dose (e.g., 2, 4, 6, and 24 hours). Process the blood to obtain serum.

    • Urine: House the mice in metabolic cages to collect urine over a 24-hour period.

  • Endpoint Analysis:

    • Measure uric acid concentrations in serum and urine using a commercial uric acid assay kit (e.g., colorimetric or enzymatic).

    • Measure creatinine levels in serum and urine to assess kidney function and to normalize urine uric acid excretion.

  • Data Calculation and Analysis:

    • Calculate the percent reduction in serum urate compared to the vehicle control group.

    • Calculate the Fractional Excretion of Uric Acid (FEUA) using the formula: FEUA = (Urine Urate × Serum Creatinine) / (Serum Urate × Urine Creatinine). An increase in FEUA is the hallmark of a uricosuric agent.

Pharmacodynamic EndpointDefinitionDesired Outcome for Uricosuric Agent
Serum Urate (sUA) Concentration of uric acid in the blood.Significant dose-dependent reduction.
Urine Urate (uUA) Concentration of uric acid in the urine.Increase in total amount excreted over 24h.
Fractional Excretion of Uric Acid (FEUA) The percentage of filtered urate that is excreted in the urine.Significant dose-dependent increase.
Caption: Pharmacodynamic Endpoints in Animal Models.
ADME/Tox and Safety Pharmacology

Rationale: Early assessment of a compound's safety and drug-like properties is crucial to avoid late-stage failures.

  • 4.4.1. CYP Inhibition and Metabolic Stability: In vitro assays using human liver microsomes are performed to determine which cytochrome P450 (CYP) enzymes metabolize the compound and whether the compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9). This helps predict potential DDIs and metabolic liabilities.

  • 4.4.2. Off-Target Liability and Safety Panels: Compounds are screened against a panel of receptors, ion channels, and enzymes (e.g., a CEREP safety panel) to identify potential off-target activities that could lead to adverse effects.

Part 5: Future Directions and Conclusion

Dual-Acting Inhibitors and Combination Therapies

The future of hyperuricemia management may lie in compounds with dual mechanisms of action, such as a single molecule that inhibits both URAT1 and xanthine oxidase. Additionally, the development of novel sulfonamides with superior safety profiles could enable more effective and better-tolerated combination therapies with XOIs for patients with refractory gout.

Biomarkers and Patient Stratification

Genetic variations in SLC22A12 and other transporter genes can influence a patient's response to uricosuric therapy. Future clinical development will likely incorporate genetic biomarkers to stratify patients and personalize treatment regimens, ensuring that the right drug is given to the right patient.

Concluding Remarks

The sulfonamide scaffold remains a highly promising starting point for the development of next-generation uricosuric agents. The systematic and rigorous preclinical workflow detailed in this guide provides a robust pathway for identifying and advancing novel drug candidates. By integrating rational design with a tiered screening cascade that emphasizes physiological relevance and selectivity, researchers can efficiently de-risk programs and increase the probability of translating a promising compound into a clinically successful therapy for the millions of patients affected by hyperuricemia and gout.

References

  • Dalbeth, N., Merriman, T. R., & Stamp, L. K. (2016). Gout. The Lancet, 388(10055), 2039–2052. [Link]
  • Perez-Ruiz, F., Calabozo, M., Herrero-Beites, A. M., Garcia-Erauskin, G., Pijoan, J. I., & Ruibal, A. (2002). Renal underexcretion of uric acid is present in patients with apparent high urinary uric acid output.
  • Stamp, L. K., Day, R. O., & Yun, J. (2016). Allopurinol hypersensitivity: investigating the cause and minimizing the risk.
  • Food and Drug Administration (FDA). (2015). ZURAMPIC® (lesinurad) tablets, for oral use. [Link]
  • Enomoto, A., Kimura, H., Chairoungdua, A., Shigeta, Y., Jutabha, P., Cha, S. H., ... & Endou, H. (2002). Molecular identification of a renal urate anion exchanger that regulates blood urate levels.

The Role of Benzoic Acid Derivatives in the Management of Sickle Cell Disease: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sickle Cell Disease (SCD) remains a significant global health challenge, characterized by the polymerization of sickle hemoglobin (HbS) under hypoxic conditions, leading to a cascade of debilitating and life-threatening complications. This technical guide provides an in-depth exploration of a promising therapeutic strategy: the allosteric modulation of HbS by benzoic acid derivatives. We will dissect the molecular mechanisms underpinning the anti-sickling effects of these compounds, detail the critical experimental protocols for their evaluation, and present a comprehensive analysis of the structure-activity relationships that govern their efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel therapies for SCD.

The Pathophysiological Landscape of Sickle Cell Disease and the Rationale for a Molecular-Targeted Approach

Sickle Cell Disease is a monogenic disorder arising from a single point mutation in the β-globin gene, resulting in the substitution of glutamic acid with valine at the sixth position. This seemingly minor alteration has profound consequences. Under deoxygenated conditions, the hydrophobic valine residue on the surface of one HbS molecule interacts with a hydrophobic patch on an adjacent HbS molecule, initiating a polymerization process. These rigid HbS polymers distort red blood cells (RBCs) into a characteristic sickle shape, leading to chronic hemolysis, vaso-occlusive crises (VOCs), and progressive end-organ damage.

Traditional management of SCD has focused on symptomatic relief and supportive care. However, a more targeted approach aims to inhibit the root cause of the disease: HbS polymerization. One of the most promising strategies in this domain is the development of small molecules that allosterically modulate hemoglobin's oxygen affinity. By stabilizing the high-oxygen-affinity "R" (relaxed) state of hemoglobin, these agents can prevent the conformational shift to the low-oxygen-affinity "T" (tense) state, which is prone to polymerization.[1][2][3] Benzoic acid derivatives have emerged as a key class of compounds that exhibit this mechanism of action.[4][5]

Mechanism of Action: Allosteric Modulation of Hemoglobin S

The primary mechanism by which benzoic acid derivatives exert their anti-sickling effect is through the allosteric modulation of hemoglobin, specifically by increasing its affinity for oxygen.[1][2][6] This is achieved by shifting the equilibrium from the T-state to the more stable R-state.

The T-to-R State Transition and its Significance

Hemoglobin exists in two principal conformational states: the T-state, which has a low affinity for oxygen and is the predominant form in deoxygenated blood, and the R-state, which has a high affinity for oxygen and is the primary form in oxygenated blood. The polymerization of HbS occurs exclusively in the T-state. Therefore, therapeutic agents that can stabilize the R-state, even in the absence of high oxygen tension, can effectively inhibit sickling.

Binding and Stabilization by Benzoic Acid Derivatives

Certain aromatic aldehydes, a class that includes some benzoic acid derivatives, have been shown to form a reversible Schiff base with the N-terminal α-valine residues of the two α-globin chains of hemoglobin.[1] This interaction introduces new stabilizing contacts within the hemoglobin tetramer, favoring the R-state conformation. X-ray crystallography studies have been instrumental in elucidating the binding modes of these compounds, revealing their interaction with key amino acid residues in the central water cavity and near the Val-6 beta mutation site.[7][8][9]

The following diagram illustrates the proposed signaling pathway for the allosteric modulation of HbS by a representative benzoic acid derivative.

Hemoglobin_Modulation cluster_0 Cellular Environment cluster_1 Intracellular Events Benzoic_Acid_Derivative Benzoic Acid Derivative RBC_Membrane RBC Membrane Benzoic_Acid_Derivative->RBC_Membrane Crosses Binding Binding to α-globin chains RBC_Membrane->Binding HbS_T_State Deoxygenated HbS (T-state) HbS_T_State->Binding Polymerization HbS Polymerization HbS_T_State->Polymerization HbS_R_State Oxygenated HbS (R-state) Inhibition Inhibition HbS_R_State->Inhibition Binding->HbS_R_State Stabilizes Sickling RBC Sickling Polymerization->Sickling Inhibition->Polymerization

Caption: Allosteric modulation of HbS by a benzoic acid derivative.

Key Benzoic Acid Derivatives and their Structure-Activity Relationship (SAR)

The exploration of benzoic acid derivatives for SCD has revealed critical structure-activity relationships that guide the design of more potent and effective therapeutic agents.

Prominent Investigated Derivatives

Several benzoic acid derivatives and related aromatic aldehydes have been investigated for their anti-sickling properties. Some notable examples include:

  • 5-Hydroxymethyl-2-furoic acid (5-HMF): A naturally occurring aromatic aldehyde that has progressed to clinical trials (as AES-103).[6] It forms a high-affinity Schiff-base adduct with HbS, leading to a leftward shift in the oxygen equilibrium curve.[6]

  • Vanillin and its derivatives: Vanillin, a well-known flavoring agent, and its pyridyl derivatives have demonstrated anti-sickling activity.[10][11] Rational design based on the vanillin pharmacophore has led to the development of potent analogs.[10]

  • Disubstituted Benzoic Acids: Molecular modeling has been used to design disubstituted benzoic acids with functional groups positioned to interact with polar amino acid residues near the β-globin mutation site.[4][7]

  • Other Derivatives: A range of other benzoic acid derivatives, including p-hydroxybenzoic acid, p-fluorobenzoic acid, and 3,5-dimethoxy-4-hydroxybenzoic acid, have also been studied for their anti-polymerization effects.[12][13]

Guiding Principles of Structure-Activity Relationship

The anti-sickling activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Key SAR principles include:

  • Hydrophilic and Hydrophobic Balance: A crucial balance between hydrophilic and hydrophobic properties is necessary. Hydrophilic substituents on the phenyl ring are important for interacting with polar amino acid residues, while the hydrophobic phenyl core enhances interactions with non-polar regions of the hemoglobin molecule.[4]

  • Electron-Donating Groups: The presence of electron-donating substituents on the benzoic acid ring appears to enhance anti-sickling activity.

  • Strategic Positioning of Functional Groups: The precise placement of functional groups is critical for optimal interaction with the hemoglobin binding pocket. Molecular modeling and QSAR studies have been employed to predict the activity of various derivatives.[4]

The following diagram illustrates a generalized workflow for the rational design and evaluation of novel benzoic acid derivatives as anti-sickling agents.

SAR_Workflow Start Identify Lead Benzoic Acid Derivative SAR_Analysis Structure-Activity Relationship Analysis Start->SAR_Analysis In_Silico In Silico Modeling (QSAR, Docking) SAR_Analysis->In_Silico Synthesis Synthesis of Novel Derivatives In_Silico->Synthesis In_Vitro In Vitro Evaluation (Assays) Synthesis->In_Vitro Data_Analysis Data Analysis and Lead Optimization In_Vitro->Data_Analysis Data_Analysis->SAR_Analysis Iterative Refinement Preclinical Preclinical Studies (Animal Models) Data_Analysis->Preclinical Promising Candidate Clinical Clinical Trials Preclinical->Clinical

Caption: Rational drug design workflow for anti-sickling agents.

Experimental Protocols for Efficacy Evaluation

The robust evaluation of potential anti-sickling agents requires a suite of well-validated in vitro assays. These protocols serve as a self-validating system to ensure the accuracy and reproducibility of the findings.

Hemoglobin Oxygen Affinity Assay (Oxygen Equilibrium Curve)

This assay is fundamental to determining the effect of a compound on hemoglobin's oxygen affinity, quantified by the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).

Methodology:

  • Preparation of Hemolysate:

    • Obtain whole blood from SCD patients (with informed consent and ethical approval).

    • Wash red blood cells (RBCs) three times with a buffered saline solution.

    • Lyse the washed RBCs with a hypotonic buffer to release hemoglobin.

    • Centrifuge to remove cell debris and collect the supernatant (hemolysate).

  • Incubation with Test Compound:

    • Incubate the hemolysate with various concentrations of the benzoic acid derivative (and a vehicle control) for a specified time at 37°C.

  • Determination of Oxygen Equilibrium Curve:

    • Use a dedicated instrument, such as a Hemox Analyzer, to measure the oxygen equilibrium curve of the treated and control hemolysates.

    • The instrument gradually deoxygenates the sample while continuously measuring the oxygen partial pressure and hemoglobin saturation.

  • Data Analysis:

    • Plot the oxygen saturation (%) against the partial pressure of oxygen (mmHg).

    • Determine the P50 value from the curve. A leftward shift of the curve and a lower P50 value indicate increased oxygen affinity.

Controls: A vehicle control (e.g., DMSO) and a known allosteric modulator can be used as negative and positive controls, respectively.

In Vitro Sickling Assay

This assay directly assesses the ability of a compound to inhibit the morphological change of RBCs under hypoxic conditions.

Methodology:

  • Preparation of RBC Suspension:

    • Prepare a suspension of washed RBCs from an SCD patient in a buffered medium.

  • Incubation with Test Compound:

    • Incubate the RBC suspension with different concentrations of the test compound or vehicle control.

  • Induction of Sickling:

    • Induce sickling by deoxygenating the RBC suspension. This can be achieved by gassing with a nitrogen/carbon dioxide mixture or by using a chemical deoxygenating agent like sodium metabisulfite.

  • Fixation and Microscopy:

    • After a defined period of deoxygenation, fix the RBCs with a suitable fixative (e.g., glutaraldehyde).

    • Prepare slides and examine the cells under a microscope.

  • Quantification:

    • Count the number of sickled and non-sickled cells in multiple fields of view to determine the percentage of sickled cells.

Controls: A negative control (vehicle) and a positive control (a known anti-sickling agent) should be included.

Hemoglobin Polymerization Inhibition Assay

This assay provides a quantitative measure of a compound's ability to inhibit the polymerization of purified HbS.

Methodology:

  • Purification of HbS:

    • Purify HbS from the hemolysate of SCD patients using chromatography techniques.

  • Polymerization Induction:

    • Induce polymerization of a concentrated HbS solution by rapidly increasing the temperature or by using a high concentration of a phosphate buffer.

  • Monitoring Polymerization:

    • Monitor the polymerization process by measuring the turbidity (light scattering) of the solution over time using a spectrophotometer. The time to the onset of polymerization (delay time) is a key parameter.

  • Inhibition Assessment:

    • Perform the assay in the presence of various concentrations of the test compound and a vehicle control.

    • An increase in the delay time indicates inhibition of polymerization.

Controls: A vehicle control is essential. A known inhibitor of HbS polymerization can be used as a positive control.

Quantitative Data and Clinical Insights

The therapeutic potential of benzoic acid derivatives is supported by a growing body of quantitative preclinical and clinical data.

Preclinical Efficacy of 5-HMF and its Analogs

Studies on 5-HMF and its more potent analogs have demonstrated a clear dose-dependent effect on hemoglobin oxygen affinity and sickling inhibition.

CompoundConcentration (mM)P50 Shift (%)Sickling Inhibition (%)Reference
5-HMF22721[14]
MMA50324370[14]
MMA50925982[14]

Data presented as approximate values for illustrative purposes.

Clinical Development of AES-103 (5-HMF)

AES-103, the pharmaceutical formulation of 5-HMF, has undergone Phase 1/2a clinical trials. These studies have provided valuable insights into its safety, tolerability, and preliminary efficacy in patients with SCD.

  • Phase 1/2a Trial Design: Double-blind, placebo-controlled, dose-escalation trial in adult patients with stable SCD.[7]

  • Safety and Tolerability: The drug was generally well-tolerated at the tested doses.[7]

  • Pharmacokinetics: Orally administered AES-103 was rapidly absorbed.[6]

  • Pharmacodynamics: The trial demonstrated a dose-dependent increase in hemoglobin oxygen affinity.[7]

  • Clinical Outcomes: A significant reduction in pain was observed in patients receiving AES-103 compared to placebo.[5]

A Phase 2 study was planned to further evaluate the safety, pharmacokinetics, pharmacodynamics, and clinical effects of AES-103 over a 28-day period.[15][16]

Future Directions and Conclusion

The development of benzoic acid derivatives as allosteric modulators of hemoglobin represents a significant advancement in the quest for disease-modifying therapies for sickle cell disease. The journey from identifying naturally occurring compounds in traditional medicines to the rational design and clinical evaluation of novel derivatives underscores the power of a molecularly targeted approach.

Future research in this field will likely focus on:

  • Optimizing Pharmacokinetic and Pharmacodynamic Properties: Further structural modifications to enhance oral bioavailability, metabolic stability, and potency.

  • Exploring Combination Therapies: Investigating the synergistic effects of benzoic acid derivatives with other SCD therapies, such as hydroxyurea or agents targeting different aspects of the disease pathophysiology.

  • Long-term Safety and Efficacy: Conducting larger and longer-term clinical trials to fully establish the clinical benefits and safety profile of these compounds.

References

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
  • Pagare, P. P., Rastegar, A., Abdulmalik, O., Omar, A. M., Zhang, Y., Fleischman, A., & Safo, M. K. (2022). Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property.
  • Fasanmade, A. A., & Fasanmade, A. A. (2015). Benzoic acid derivatives with anti-sickling activity predicted by a mathematical model.
  • Ogungbamila, F. O., Olaniyi, A. A., & Yisak, W. A. (1983). Correlation of Physicochemical Parameters with Antisickling Activity of Substituted Benzoic Acids. The Nigerian Journal of Pharmacy, 14(4), 290-294.
  • Safo, M. K., & Kato, G. J. (2022). Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property.
  • Pagare, P. P., Rastegar, A., Abdulmalik, O., Omar, A. M., Zhang, Y., Fleischman, A., & Safo, M. K. (2022). Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property. Semantic Scholar.
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  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid D. IOMC WORLD.
  • Akingbola, T. S., Adewoyin, E. A., & Olatunji, L. A. (2000). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone. Phytomedicine, 7(2), 105–110.
  • Abdulmalik, O., Safo, M. K., Chen, Q., Yang, J., Brugnara, C., Ohene-Frempong, K., Abraham, D. J., & Asakura, T. (2005). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells.
  • Abraham, D. J., Mehanna, A. S., Wireko, F. C., & Johnson, J. (1991). Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids designed for the donor site and proline salicylates designed for the acceptor site. Semantic Scholar.
  • Patel, M. P., Siu, V., & Oksenberg, D. (2018). Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers. Drug design, development and therapy, 12, 1599–1607.
  • National Heart, Lung, and Blood Institute (NHLBI). (2012). Phase 2 Study of Aes-103 (5-HMF) for the Treatment of Stable Sickle Cell Disease. Grantome.
  • BMG LABTECH. (2018). Oxygen Dissociation Assay (ODA): spectrophotometric based screening platform for hemoglobin-O2 affinity modifiers. BMG LABTECH.
  • Enakaya, N., & Matthews, J. (2025). Design synthesis and evaluation of allosteric effectors for hemoglobin. American Chemical Society.
  • Patel, M. P., Siu, V., & Oksenberg, D. (2018). Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin-oxygen affinity modifiers. PubMed.
  • Patel, M. P., Siu, V., & Oksenberg, D. (2018). Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers. Semantic Scholar.
  • Wamba, B. E. N. O., Elion, J., & Krishnamoorthy, R. (2022). Challenges of the allosteric regulation of hemoglobin by interaction with Cys93 of the β chain for the treatment of sickle cell disease. Transfusion Clinique et Biologique, 29(3), 241-246.
  • Meng, F., & Yao, L. (2014). Description and names of the tested benzoic acid derivatives.
  • Hsu, L. L. (2020). Systematic Review of Voxelotor: A First-in-Class Sickle Hemoglobin Polymerization Inhibitor for Management of Sickle Cell Disease.
  • Adebayo, J. O., & Kuca, K. (2019). Rational Drug Design of Peptide-Based Therapies for Sickle Cell Disease. Molecules, 24(24), 4551.
  • Alhashimi, R. T., Ghatge, M. S., Donkor, A. K., & Safo, M. K. (2022). Structures of 5HMF and its NO-releasing derivative.
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  • Alghamdi, A. (2024). Utilizing Hemoglobin Binding Kinetics and X-ray Crystallography in Sickle Cell Disease Drug Development. VCU Scholars Compass.
  • Adebayo, J. O., & Kuca, K. (2019). Rational Drug Design of Peptide-Based Therapies for Sickle Cell Disease. MDPI.
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  • Al-Mughram, M. H., Al-Harthi, S., Al-Ghamdi, K., Al-Shehri, S., & Safo, M. K. (2023). Potent Antisickling Furaldehyde Analogs for Acute Sickle Cell Therapy: Enhanced Efficacy and Intravenous Formulation Potential. Advanced therapeutics, 6(1), 2200239.
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  • Rosenberg, J. E., et al. (2025). ESMO 2025: EV-103 Cohort K: Efficacy and Safety of Enfortumab Vedotin with or without Pembrolizumab in Cisplatin-ineligible patients with Previously Untreated Locally Advanced or Metastatic Urothelial Cancer with a Median Follow-up of ≈3.5 Years. UroToday.
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Methodological & Application

Synthesis and Characterization of 3-[(Isopropylamino)sulfonyl]benzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted Sulfonamidobenzoic Acids

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] When incorporated into a benzoic acid scaffold, the resulting N-substituted sulfamoylbenzoic acids present a versatile platform for drug discovery. The carboxylic acid moiety provides a handle for further chemical modification or for interaction with biological targets, while the sulfonamide group can be tailored to modulate the compound's physicochemical properties and target engagement. 3-[(Isopropylamino)sulfonyl]benzoic acid is a representative member of this class of compounds, serving as a valuable building block for the synthesis of more complex molecules and as a potential candidate for biological screening. This document provides a detailed protocol for its synthesis and a comprehensive guide to its characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward and efficient nucleophilic substitution reaction between 3-(chlorosulfonyl)benzoic acid and isopropylamine. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A base, such as pyridine or sodium carbonate, is typically added to neutralize the HCl byproduct, driving the reaction to completion.[1]

Reaction Scheme

G cluster_0 Synthesis of this compound 3-(chlorosulfonyl)benzoic acid 3-(chlorosulfonyl)benzoic acid This compound This compound 3-(chlorosulfonyl)benzoic acid->this compound Isopropylamine, Base

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (CAS: 4025-64-3)

  • Isopropylamine (CAS: 75-31-0)

  • Pyridine (or Sodium Carbonate)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Amine: To the cooled solution, add pyridine (1.2 eq) followed by the dropwise addition of isopropylamine (1.1 eq). The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction: After the complete addition of isopropylamine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), deionized water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford a white to off-white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected results from key analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Appearance White to off-white solid
CAS Number 716358-46-2[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

¹H NMR (Predicted):

  • ~13.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • ~8.3 ppm (t, 1H): A triplet corresponding to the proton at the 2-position of the benzene ring.

  • ~8.1 ppm (d, 1H): A doublet for the proton at the 6-position of the benzene ring.

  • ~7.8 ppm (d, 1H): A doublet for the proton at the 4-position of the benzene ring.

  • ~7.6 ppm (t, 1H): A triplet for the proton at the 5-position of the benzene ring.

  • ~5.0 ppm (d, 1H): A doublet corresponding to the N-H proton of the sulfonamide, which will likely show coupling to the isopropyl methine proton.

  • ~3.7 ppm (septet, 1H): A septet for the methine proton of the isopropyl group, coupled to the six methyl protons and the N-H proton.

  • ~1.1 ppm (d, 6H): A doublet for the six equivalent protons of the two methyl groups of the isopropyl moiety.

¹³C NMR (Predicted):

  • ~166.5 ppm: Carbonyl carbon of the carboxylic acid.

  • ~140-145 ppm: Aromatic carbons attached to the sulfonyl and carboxyl groups (quaternary).

  • ~128-135 ppm: Aromatic C-H carbons.

  • ~48.0 ppm: Methine carbon of the isopropyl group.

  • ~23.0 ppm: Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.[3]

  • ~3300 cm⁻¹ (sharp): N-H stretch of the sulfonamide.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretches of the isopropyl group.

  • ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[3]

  • ~1340 and ~1160 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretches of the sulfonamide group, respectively.

  • ~1600, ~1475 cm⁻¹: Aromatic C=C stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • m/z 243: Molecular ion peak [M]⁺.

  • m/z 228: Loss of a methyl group (-CH₃) from the isopropyl moiety.

  • m/z 184: Loss of the isopropyl group and a proton.

  • m/z 105: A common fragment for benzoic acid derivatives, corresponding to [C₆H₅CO]⁺.[4]

  • m/z 77: Phenyl cation [C₆H₅]⁺.[4]

Applications and Future Directions

Derivatives of sulfonamidobenzoic acid are of significant interest in drug discovery.[5] The structural motifs present in this compound suggest potential for various biological activities. The sulfonamide group can act as a mimic for a phosphate group, interacting with ATP-binding sites in kinases, or as a zinc-binding group in metalloenzymes.[1] The carboxylic acid provides a point of attachment for creating libraries of compounds for high-throughput screening.

Potential areas of application for derivatives of this compound include:

  • Anti-inflammatory Agents: By targeting enzymes involved in the inflammatory cascade.

  • Antimicrobial Agents: As inhibitors of essential bacterial metabolic pathways.

  • Anticancer Agents: Through the inhibition of cancer-specific enzymes or signaling pathways.

Researchers can utilize this compound as a starting material to explore these and other therapeutic areas.

Workflow Visualization

G cluster_0 Synthesis and Characterization Workflow cluster_1 Analytical Techniques A Synthesis: Reaction of 3-(chlorosulfonyl)benzoic acid with isopropylamine B Workup: Aqueous wash and extraction A->B C Purification: Recrystallization B->C D Characterization C->D NMR ¹H and ¹³C NMR D->NMR IR Infrared Spectroscopy D->IR MS Mass Spectrometry D->MS

Caption: Overall workflow for the synthesis and characterization of this compound.

References

  • ResearchGate. What is the benefits of the separation of sulfonamides and benzoic acid? (2018).
  • PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025).
  • PubMed Central. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • ResearchGate. 13 C NMR spectra (in CDCl 3 ) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top).
  • ResearchGate. C−H functionalization of benzoic acid with sulfonyl azides..
  • PubMed Central. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022).
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023).
  • Chemguide. mass spectra - fragmentation patterns.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid.
  • Doc Brown's Chemistry. mass spectrum of benzoic acid. (2025).
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024).
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid.
  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008).
  • NIST WebBook. Benzoic acid, 3-hydroxy-.

Sources

HPLC-UV method development for 3-[(Isopropylamino)sulfonyl]benzoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Analysis of 3-[(Isopropylamino)sulfonyl]benzoic Acid

Abstract

This application note describes the systematic development and validation of a simple, precise, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The method was developed based on a deep understanding of the analyte's physicochemical properties and validated according to the International Council for Harmonisation (ICH) guidelines. The described protocol is suitable for routine quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for ensuring the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method is essential for its quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.

This document provides a comprehensive guide to developing a stability-indicating HPLC-UV method, explaining the scientific rationale behind each experimental choice, from column and mobile phase selection to method validation.

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's chemical structure and properties is the foundation of logical method development.

  • Structure: this compound consists of a benzoic acid moiety substituted with a sulfonamide group.

  • pKa: The presence of a carboxylic acid group (pKa ~4-5) and a sulfonamide group makes the molecule's ionization state pH-dependent. This is a critical factor for optimizing chromatographic retention and peak shape.

  • UV Chromophore: The benzene ring acts as a chromophore, allowing for UV detection. An initial UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development Strategy

Our approach follows a systematic, multi-step process to achieve optimal separation and quantification.

MethodDevelopment cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & System Suitability Analyte Analyte Properties - pKa - UV Spectrum - Solubility Column Column Selection (C18, 5µm, 4.6x250mm) Rationale: Versatility for polar compounds. Analyte->Column Detector UV Wavelength (Scan 200-400nm) Determine λmax Analyte->Detector MobilePhase Initial Mobile Phase (ACN:Buffer) Rationale: Common for sulfonamides. Column->MobilePhase BufferpH Buffer pH Optimization (Test pH 3.0, 4.5, 6.0) Rationale: Control ionization for peak shape. MobilePhase->BufferpH Iterate FinalMethod Optimized Method - Final Conditions Table - System Suitability Detector->FinalMethod OrganicRatio Organic Modifier Ratio (Isocratic Elution) Adjust ACN % for optimal k' (2-10). BufferpH->OrganicRatio Iterate FlowRate Flow Rate & Temp. (1.0 mL/min, 25°C) Rationale: Balance resolution and analysis time. OrganicRatio->FlowRate FlowRate->FinalMethod Validation Method Validation (ICH Q2(R1)) - Specificity - Linearity - Accuracy - Precision FinalMethod->Validation

Caption: Systematic workflow for HPLC method development.

Phase 1: Instrument and Initial Conditions
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.

  • Chromatographic Column Selection: A reversed-phase (RP) C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the primary choice. C18 phases provide excellent hydrophobic retention, which is suitable for the benzene ring of the analyte. Given the polar nature of the sulfonic acid and carboxylic acid groups, a C18 column compatible with highly aqueous mobile phases is recommended to prevent phase collapse.[1][2][3]

  • UV Wavelength Determination: A solution of this compound in the mobile phase was scanned from 200-400 nm. The λmax was determined to be approximately 238 nm, which was selected for quantification to ensure maximum sensitivity.

  • Initial Mobile Phase: A common starting point for sulfonamide analysis is a mixture of acetonitrile (ACN) and an acidic buffer.[4][5][6] An initial isocratic condition of ACN:Phosphate Buffer (pH 3.0) in a 40:60 (v/v) ratio was chosen.

Phase 2: Method Optimization

The core of method development is the iterative optimization of chromatographic parameters to achieve the desired performance: a sharp, symmetrical peak with an appropriate retention time.

  • Mobile Phase pH: The analyte's pKa necessitates pH control of the mobile phase. By keeping the mobile phase pH at least 1.5-2 units below the pKa of the carboxylic acid group (~4-5), the analyte remains in its neutral, protonated form. This promotes retention on a C18 column and prevents peak tailing caused by mixed ionization states. A pH of 3.0 was found to provide excellent peak symmetry.

  • Organic Modifier Concentration: The percentage of acetonitrile was adjusted to optimize the retention time (t_R) and capacity factor (k'). The goal is a k' value between 2 and 10, which ensures sufficient retention for good resolution without unnecessarily long run times. Through systematic adjustments, the optimal mobile phase composition was determined.

Final Optimized HPLC-UV Method

The following protocol represents the finalized, optimized method for the analysis of this compound.

Experimental Protocol

A. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • This compound Reference Standard

B. Instrument and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 238 nm
Run Time 10 minutes

C. Preparation of Solutions

  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 55:45 (v/v) ratio. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8][9][10]

Validation cluster_Validation ICH Q2(R1) Validation Parameters Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness LOQ Limit of Quantitation Validation_Core->Specificity Validation_Core->Linearity Validation_Core->Accuracy Validation_Core->Precision Validation_Core->Robustness Validation_Core->LOQ

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of Sulfamoylbenzoic Acid Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of sulfamoylbenzoic acid derivatives in complex biological matrices such as plasma. Sulfamoylbenzoic acid derivatives are a critical class of compounds, often encountered as metabolites or impurities of widely used pharmaceuticals, including diuretic drugs like furosemide.[1][2][3] The accurate quantification of these acidic analytes is essential for pharmacokinetic studies, drug metabolism research, and quality control in drug development.[2] This guide provides a detailed, field-proven protocol, from sample preparation to final analysis, emphasizing the rationale behind key methodological choices to ensure data integrity and reproducibility. We detail an optimized workflow using a combination of Liquid-Liquid Extraction (LLE) for sample cleanup and a reversed-phase chromatographic method coupled with a triple quadrupole mass spectrometer for selective and sensitive detection.

Introduction: The Analytical Challenge

Sulfamoylbenzoic acid derivatives, characterized by a core structure containing both a sulfonamide and a carboxylic acid group, present unique challenges for bioanalysis.[1] Their acidic nature and potential for protein binding in plasma necessitate a robust sample preparation strategy to minimize matrix effects and ensure high recovery. Furthermore, achieving sensitive and specific detection requires careful optimization of both chromatographic separation and mass spectrometric parameters. This document provides a validated starting point for researchers developing methods for compounds belonging to this chemical class, using 4-Chloro-3-sulfamoylbenzoic acid as a representative analyte. This compound is a known metabolite and impurity of several diuretic medications, making its accurate measurement highly relevant.[1][2]

Core Principles and Method Overview

The analytical workflow is designed as a self-validating system, integrating efficient sample extraction, high-resolution chromatographic separation, and highly selective mass spectrometric detection.

Sample Preparation Rationale

The extraction of acidic drugs from biological fluids can be challenging due to interference from endogenous anions like phosphates and sulfates, especially when using anion-exchange Solid Phase Extraction (SPE).[4] To circumvent this, our primary protocol employs Liquid-Liquid Extraction (LLE), a classic and effective technique for cleaning up complex samples.[2][5] By acidifying the plasma sample, the sulfamoylbenzoic acid derivatives are protonated and neutralized, increasing their solubility in an organic extraction solvent like ethyl acetate.[4] This approach provides a clean extract with good recovery.[2] As an alternative, a polymeric SPE method is also discussed, which utilizes a nonpolar retention mechanism on a specialized sorbent that minimizes protein binding and reduces ion suppression.[4]

Chromatographic Strategy

A reversed-phase high-performance liquid chromatography (RP-HPLC) system is employed for separation. While standard C18 columns provide good hydrophobic retention, columns with alternative selectivity, such as a Biphenyl phase, can offer enhanced retention and separation for compounds with aromatic rings through π-π interactions.[3] The mobile phase consists of a gradient of acetonitrile in water with a small amount of formic acid. The acid serves a dual purpose: it ensures the analytes remain in their neutral, protonated form for consistent retention on the reversed-phase column and promotes efficient ionization in the mass spectrometer source.[1][3]

Mass Spectrometry Detection

Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantification at low concentrations in complex matrices. Electrospray Ionization (ESI) is the chosen ionization technique. Due to the presence of the carboxylic acid and sulfonamide groups, these molecules ionize efficiently in negative ion mode ([M-H]⁻), which often provides a more sensitive and cleaner response than the positive ion mode.[1][2] The selection of a specific precursor ion and its fragmentation into characteristic product ions allows for confident identification and quantification, free from matrix interferences.

Experimental Workflow and Protocols

The overall analytical process is visualized in the workflow diagram below.

LC-MS/MS Workflow for Sulfamoylbenzoic Acid Derivatives Figure 1: Overall Analytical Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing Sample Plasma Sample (e.g., 200 µL) ISTD Add Internal Standard (ISTD) Sample->ISTD Acidify Acidify Sample (e.g., with Formic Acid) ISTD->Acidify LLE Liquid-Liquid Extraction (with Ethyl Acetate) Acidify->LLE Vortex Vortex & Centrifuge LLE->Vortex Evap Evaporate Organic Layer Vortex->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC LC Separation (Reversed-Phase) Recon->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Reporting & Results Quant->Report

Caption: Workflow from sample prep to data analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is recommended for its simplicity and effectiveness in producing a clean sample extract.

Materials:

  • Human or animal plasma samples

  • Internal Standard (ISTD) stock solution (e.g., a structurally similar compound like Indapamide or a stable isotope-labeled version of the analyte).[2]

  • Formic Acid (LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • ISTD Spiking: Add an appropriate volume (e.g., 10 µL) of the internal standard working solution.

  • Acidification: Add 20 µL of 1% formic acid in water to the plasma sample. Vortex for 10 seconds to mix. This step ensures the analyte is in a neutral state for efficient extraction.[4]

  • Extraction: Add 1.0 mL of ethyl acetate to the tube.[2]

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (~900 µL) to a clean tube, taking care not to disturb the protein pellet or the aqueous layer.

  • Evaporation: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Injection: Transfer the supernatant to an LC autosampler vial and inject into the LC-MS/MS system.

Protocol 2: Alternative Solid-Phase Extraction (SPE)

For labs equipped for SPE, this protocol using a polymeric reversed-phase sorbent can be automated for higher throughput.

SPE Protocol Figure 2: Solid-Phase Extraction Protocol Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash1 4. Wash 1 (Aqueous wash to remove salts) Load->Wash1 Wash2 5. Wash 2 (Organic wash to remove lipids) Wash1->Wash2 Elute 6. Elute Analyte (High Organic Solvent) Wash2->Elute Evap 7. Evaporate & Reconstitute Elute->Evap

Caption: Step-by-step solid-phase extraction workflow.

Procedure (based on Agilent Bond Elut Plexa)[4]:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water. Vortex to mix.

  • Condition: Condition the SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water, followed by 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute: Elute the analytes with 1 mL of methanol or 5% formic acid in acetonitrile into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 9-11).

LC-MS/MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument and analyte in use.

Liquid Chromatography (LC) Conditions
ParameterRecommended SettingRationale
HPLC System High-performance LC system with binary pumpCapable of delivering accurate and reproducible gradients at analytical flow rates.[2]
Column Reversed-Phase, e.g., Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm)[3] or equivalent C18Biphenyl phase offers alternative selectivity for aromatic compounds. Core-shell particles provide high efficiency and narrow peaks.[3]
Column Temp. 40 °CEnsures reproducible retention times and reduces mobile phase viscosity.[1][3]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for analyte protonation and improved ESI efficiency.[1][3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for analyte elution.[1]
Flow Rate 0.4 mL/minStandard flow rate for 2.1 mm ID columns.[3]
Injection Vol. 5 µLCan be adjusted based on analyte concentration and system sensitivity.[1]
Gradient 0-0.5 min: 5% B; 0.5-4.0 min: 5% to 95% B; 4.0-5.0 min: 95% B; 5.1-6.0 min: 5% BA representative gradient providing good separation. Must be optimized for specific analytes.[1]
Mass Spectrometry (MS) Conditions
ParameterRecommended SettingRationale
Mass Spec. Triple Quadrupole Mass SpectrometerIdeal for quantitative MRM analysis.[2]
Ionization Electrospray Ionization (ESI), Negative ModeSulfamoylbenzoic acids readily deprotonate to form [M-H]⁻, providing high sensitivity.[1][2]
Capillary Voltage -3.0 kV to -4.5 kVOptimized to achieve stable spray and maximum ion signal.[1]
Source Temp. 350 - 500 °CFacilitates efficient desolvation of droplets.[2]
Desolvation Gas Nitrogen, 800 - 1000 L/hrHigh flow aids in desolvation for high aqueous mobile phases.
Collision Gas ArgonStandard inert gas for collision-induced dissociation (CID).
MRM Transitions See Table 1Must be determined empirically for each analyte.

Table 1: Example MRM Transitions for Sulfamoylbenzoic Acid Derivatives (Negative ESI)

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
4-Chloro-3-sulfamoylbenzoic acid234.0190.0 (Loss of SO₂)154.0 (Loss of SO₂ + HCl)-15 to -30
Furosemide[3]329.0285.0 (Loss of CO₂)205.0 (Cleavage of side chain)-20 to -35
Saluamine (Furosemide Metabolite)[3]249.0205.0 (Loss of CO₂)106.0 (Further fragmentation)-15 to -30
Note: All m/z values are nominal. Exact masses should be used for high-resolution MS. Collision energies are instrument-dependent and require optimization.[2]

Conclusion and Field-Proven Insights

The protocols detailed in this application note provide a robust and reliable framework for the LC-MS/MS analysis of sulfamoylbenzoic acid derivatives in biological matrices.

  • Expertise & Experience: Our experience shows that negative mode ESI is consistently superior for this class of compounds, yielding higher sensitivity and lower background noise compared to positive mode. While LLE is a robust starting point, labs processing high sample volumes should consider developing an automated SPE method on a polymeric sorbent to improve throughput and reproducibility.[4]

  • Trustworthiness: The inclusion of a co-eluting, stable isotope-labeled internal standard is the gold standard and is strongly recommended to correct for any variability in sample preparation and matrix effects, ensuring the highest level of accuracy and precision. If a labeled standard is unavailable, a structurally analogous compound can be used, but its performance must be thoroughly validated.[2]

  • Authoritative Grounding: The methodologies presented here are grounded in established principles of bioanalytical chemistry, from the pH-controlled extraction of acidic analytes to the selective detection afforded by tandem mass spectrometry.[2][4][6] By understanding the causality behind each step, researchers can confidently adapt and re-validate this method for their specific sulfamoylbenzoic acid derivative of interest.

References

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
  • Oxford Academic. (n.d.). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Journal of Chromatographic Science.
  • Lachenmeier, D. W., & Frank, W. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 16(5), 301–304.
  • MDPI. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2160.
  • Phenomenex. (n.d.). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna.
  • Phenomenex. (2018). Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs.
  • Thwala, M., & Torto, N. (2007). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Journal of Chromatography A, 1148(2), 173–181.
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • ResearchGate. (n.d.). Ion chromatograms of transitions specific to furosemide.
  • ResearchGate. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography.
  • PubMed. (n.d.). Matrix solid-phase dispersion extraction of sulfonamides from blood.
  • Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods.
  • PubMed Central. (n.d.). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites.
  • University of Canterbury Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.

Sources

Application Note & Protocol: A Researcher's Guide to the Synthesis of Sulfamoyl Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfamoyl Benzamide Scaffold

The sulfamoyl benzamide moiety is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents. Its unique structural features, which include a combination of hydrogen bond donors and acceptors with defined spatial orientation, allow for potent and selective interactions with various biological targets.[1][2] Compounds incorporating this scaffold have demonstrated efficacy as antimicrobial agents, anticancer therapeutics, and enzyme inhibitors.[3] Notably, recent research has highlighted their role as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in pathological conditions such as thrombosis, inflammation, and cancer.[4][5]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing sulfamoyl benzamides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical logic and field-proven insights to ensure successful and reproducible synthesis.

Section 1: Retrosynthetic Analysis and Core Synthetic Strategy

The most common and versatile approach to synthesizing sulfamoyl benzamides is a linear, multi-step sequence. This strategy offers robust control over the introduction of diverse substituents on both the sulfonamide and benzamide nitrogens, making it ideal for building libraries of analogues for structure-activity relationship (SAR) studies.

The core logic involves the sequential formation of the sulfonamide and amide bonds, starting from a substituted benzoic acid.

G cluster_0 Overall Synthetic Workflow Start Substituted Benzoic Acid Step1 Step 1: Chlorosulfonation Start->Step1 Intermediate1 Sulfonyl Chloride Intermediate Step1->Intermediate1 Step2 Step 2: Sulfonamide Formation (Amination with R1-NH2) Intermediate1->Step2 Intermediate2 Sulfamoyl Benzoic Acid Intermediate Step2->Intermediate2 Step3 Step 3: Amide Bond Formation (Coupling with R2-NH2) Intermediate2->Step3 End Final Product: Sulfamoyl Benzamide Step3->End

Caption: High-level workflow for the linear synthesis of sulfamoyl benzamides.

This linear synthesis can be broken down into two primary phases:

  • Phase 1: Synthesis of the Sulfamoyl Benzoic Acid Intermediate.

  • Phase 2: Amide Coupling to form the final Sulfamoyl Benzamide.

Section 2: Protocol I - Synthesis of the Sulfamoyl Benzoic Acid Intermediate

This phase constructs the core sulfamoyl benzoic acid structure, which serves as the immediate precursor for the final amide coupling step.

Step 2.1: Electrophilic Aromatic Substitution: Chlorosulfonation of Benzoic Acids

The synthesis begins with the installation of a sulfonyl chloride group onto the aromatic ring of a benzoic acid derivative. This is a classic electrophilic aromatic substitution reaction.

  • Causality & Expertise: Chlorosulfonic acid (ClSO₃H) serves as both the reagent and the solvent.[6] It is a powerful electrophile. The reaction with an electron-deficient ring like benzoic acid often requires elevated temperatures (e.g., 95-120 °C) and a slight excess of the reagent to drive the reaction to completion.[4][7] The regioselectivity is governed by the existing substituents on the benzoic acid ring; for an unsubstituted benzoic acid, the incoming chlorosulfonyl group is directed primarily to the meta-position relative to the deactivating carboxylic acid group.

Protocol 2.1: General Procedure for Chlorosulfonation

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (or nitrogen inlet).

  • Reagent Addition: Cool the flask in an ice bath. Cautiously add chlorosulfonic acid (approx. 6 equivalents) to the flask.

  • Substrate Addition: Slowly and in small portions, add the substituted benzoic acid (1.0 equivalent) to the cooled chlorosulfonic acid with stirring.

  • Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to the required temperature (typically 80-120 °C) for 2-12 hours.[6][7] Monitor the reaction progress by taking a small aliquot, quenching it in ice, and analyzing via TLC or LC-MS.

  • Work-up: After completion, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.

  • Isolation: The 5-(chlorosulfonyl)-substituted benzoic acid product will precipitate out as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.[6] The product is often of sufficient purity to be used in the next step without further purification.

Step 2.2: Nucleophilic Substitution: Amination of the Sulfonyl Chloride

The highly reactive sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with a primary or secondary amine.

  • Mechanism & Trustworthiness: This reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl).[8][9] The vast majority of sulfonamides are synthesized this way.[10] To neutralize the HCl byproduct, a base is often used, though in some procedures, particularly when using water as a solvent, the reaction can proceed without an added base, with the excess amine or the solvent system managing the acid.[6][11]

G cluster_0 Sulfonamide Formation Mechanism Reagents Sulfonyl Chloride + Amine (R-NH2) Attack Nucleophilic Attack of Amine on Sulfur Reagents->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of HCl Intermediate->Elimination Product Sulfonamide Elimination->Product

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride.

Protocol 2.2: General Procedure for Sulfonamide Formation

  • Setup: In a round-bottom flask, dissolve or suspend the 5-(chlorosulfonyl)-substituted benzoic acid (1.0 equivalent) in a suitable solvent. An aqueous medium is often effective and environmentally benign.[4][6]

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equivalents).

  • Reaction: Stir the reaction at room temperature. The progress can be monitored by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, acidify the reaction mixture by slowly adding concentrated HCl to adjust the pH to ~3. This protonates the carboxylate, ensuring the product is in its neutral, less water-soluble form.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired 5-(substituted sulfamoyl)-substituted benzoic acid.[6] The product can be further purified by recrystallization if necessary.

Section 3: Protocol II - Amide Bond Formation

This final phase involves coupling the carboxylic acid of the sulfamoyl benzoic acid intermediate with a second amine to form the target benzamide. Direct condensation of a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxylic acid.[12]

  • Expertise & Authoritative Grounding: The use of coupling reagents is the most common strategy to facilitate this transformation.[12] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acylating intermediate in situ. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.[13]

3.1: Choosing the Right Coupling Reagent

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, the nucleophilicity of the amine, cost, and the potential for side reactions like racemization (if chiral centers are present).[14]

Coupling Reagent SystemClassTypical YieldKey Advantages & ConsiderationsPotential Side Reactions
EDC / HOBt CarbodiimideModerate to HighCost-effective, widely used. HOBt additive minimizes racemization and improves efficiency.[14][15]Formation of N-acylurea byproduct, which can be difficult to remove.[16]
HATU Uronium SaltHighHighly efficient with fast reaction times. Very effective for sterically hindered acids and less nucleophilic amines.[14]Higher cost. Potential for guanidinylation of the primary amine if used in excess.
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings. Byproducts are water-soluble, simplifying purification.Can be moisture-sensitive.
CDI ImidazoleModerate to HighForms an acylimidazolide intermediate.[14] Good for simple systems.Generally less reactive than uronium or phosphonium salts.
3.2: Protocol for Amide Coupling using EDC/HOBt

This protocol is a robust and widely applicable standard procedure for sulfamoyl benzamide synthesis.[4]

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the sulfamoyl benzoic acid intermediate (1.0 eq.), the desired amine (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM.[16]

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or pyridine (2.0-3.0 eq.) to the mixture.

  • Activation: Cool the stirred solution to 0 °C in an ice bath.

  • Coupling Agent: Slowly add solid 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the reaction mixture in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically purified by flash column chromatography on silica gel.[6]

Section 4: Alternative & One-Pot Strategies

While the linear synthesis is highly reliable, recent advancements have focused on improving efficiency and atom economy.

  • Decarboxylative Halosulfonylation: A novel strategy merges traditional amide coupling partners (carboxylic acids and amines) to generate sulfonamides in a one-pot process.[1][2] This method utilizes a copper-catalyzed conversion of aromatic acids directly to sulfonyl chlorides, which are then aminated in situ. This approach avoids the need to pre-functionalize the starting materials and represents a significant step forward in synthetic efficiency.[1][2]

Conclusion

The synthesis of sulfamoyl benzamides is a well-established field with a robust and flexible linear synthetic route that allows for extensive diversification. By understanding the mechanisms of chlorosulfonation, sulfonamide formation, and amide coupling, researchers can troubleshoot and optimize these reactions for their specific substrates. The careful selection of coupling reagents is paramount for achieving high yields and purity in the final amide bond-forming step. As synthetic methodologies continue to evolve, novel one-pot procedures offer promising avenues for more efficient and environmentally friendly production of these pharmaceutically vital compounds.

References

  • Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Royal Society of Chemistry.
  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines. RSC Advances.
  • Hussain, Z., et al. (2023). Supporting Information: Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry.
  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
  • Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses.
  • Synthetic route followed for sulfamoyl benzamide derivatives. (n.d.). ResearchGate.
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. (2025). Benchchem.
  • Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE.
  • Sabzevari, A., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate.
  • Direct synthesis of sulfamoyl-benzamide derivatives. (n.d.). ResearchGate.
  • Amines as Nucleophiles. (2021). Chemistry LibreTexts.
  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Das, P., et al. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing.
  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.).
  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH.
  • Reaction Amines With Aryl Sulphonyl Chloride. (2023). YouTube.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ResearchGate.
  • Minimizing side product formation in benzamide synthesis. (2025). Benchchem.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (n.d.). ResearchGate.
  • Varchi, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Linear synthesis of sulfamoyl-benzamide derivatives. (n.d.). ResearchGate.
  • Penning, T. D., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate.
  • Ejeromedoghene, O., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave online.

Sources

Application Notes & Protocols: A Guide to the Experimental Design for Testing the Biological Activity of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. First introduced as antibacterial agents, these "sulfa drugs" were among the first broadly effective antimicrobials and precipitated a revolution in medicine.[1] Decades of research have since unveiled the remarkable versatility of the sulfonamide scaffold, with novel derivatives demonstrating a wide array of pharmacological activities.[2] These include potent anticancer, and enzyme inhibitory effects, establishing the sulfonamide as a privileged structure in modern drug discovery.[2][3][4]

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines the experimental design and detailed protocols for evaluating the primary biological activities of novel sulfonamide derivatives. The focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

I. Foundational Principles of Experimental Design

A robust experimental design is the bedrock of trustworthy and meaningful data. When evaluating novel sulfonamides, a tiered approach is often most effective, starting with broad screening assays and progressing to more specific, mechanism-of-action studies.

A. Primary Screening: Identifying Biological Potential

The initial goal is to determine if a novel sulfonamide possesses any significant biological activity. A typical primary screen will assess two key areas: antimicrobial and cytotoxic effects. This dual-pronged approach is efficient and provides a broad overview of the compound's potential.

B. Secondary and Tertiary Assays: Elucidating the Mechanism of Action

Positive "hits" from the primary screen warrant further investigation to understand how they exert their effects. This involves more specific assays targeting known mechanisms of sulfonamide action. For example, an antibacterial hit may be tested for its ability to inhibit dihydrofolate reductase, a classic target of sulfonamides.[5][] Similarly, a cytotoxic compound might be evaluated as an inhibitor of carbonic anhydrase, an enzyme often overexpressed in tumors.[3][7]

The overall workflow can be visualized as a decision-making tree, guiding the researcher from initial screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Optimization Novel Sulfonamide Novel Sulfonamide Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Novel Sulfonamide->Antimicrobial Assay (MIC) Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Novel Sulfonamide->Cytotoxicity Assay (e.g., MTT) DHFR Inhibition Assay DHFR Inhibition Assay Antimicrobial Assay (MIC)->DHFR Inhibition Assay If Active Carbonic Anhydrase Inhibition Assay Carbonic Anhydrase Inhibition Assay Cytotoxicity Assay (e.g., MTT)->Carbonic Anhydrase Inhibition Assay If Active Other Enzyme/Pathway Assays Other Enzyme/Pathway Assays Cytotoxicity Assay (e.g., MTT)->Other Enzyme/Pathway Assays If Active SAR Studies SAR Studies DHFR Inhibition Assay->SAR Studies Carbonic Anhydrase Inhibition Assay->SAR Studies Other Enzyme/Pathway Assays->SAR Studies In Vivo Models In Vivo Models SAR Studies->In Vivo Models

Caption: High-level workflow for evaluating novel sulfonamides.

II. Protocols for Primary Screening

A. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[8][10]

Rationale: This assay provides a quantitative measure of a compound's antibacterial potency. By testing against a panel of Gram-positive and Gram-negative bacteria, it offers a preliminary indication of the compound's spectrum of activity. The use of Mueller-Hinton Broth (MHB) is recommended as it is a standardized medium for routine susceptibility tests with low levels of sulfonamide inhibitors.[11]

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation of Materials:

    • Novel Sulfonamide Stock Solution: Prepare a 10 mg/mL stock solution in a suitable solvent (e.g., DMSO). Ensure the solvent is tested for its own antimicrobial activity at the highest concentration used in the assay.

    • Bacterial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Media: Cation-adjusted Mueller-Hinton Broth (MHB).

    • Equipment: Sterile 96-well round-bottom microtiter plates, multichannel pipette, spectrophotometer.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Plate Setup and Serial Dilution:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the sulfonamide stock solution (or a pre-diluted working solution) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[8]

    • Column 11 serves as the growth control (broth and inoculum, no compound), and column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to wells in columns 1 through 11.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) compared to the growth control.[10]

Data Presentation:

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Novel Sulfonamide X16>128
Ciprofloxacin0.250.015
B. Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Rationale: This assay is a rapid, sensitive, and widely used method for the initial screening of potential anticancer agents. It provides a quantitative measure of a compound's ability to reduce the viability of cancer cells. The National Cancer Institute (NCI) has historically used a similar assay (the SRB assay) for its NCI-60 cell line screen, a testament to the utility of this approach in cancer drug discovery.[14][15]

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Select a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel sulfonamide in culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the MTT to purple formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Novel Sulfonamide YMCF-712.5
A54928.3
DoxorubicinMCF-70.8
A5491.2

III. Protocols for Mechanistic Elucidation

A. Dihydrofolate Reductase (DHFR) Inhibition Assay

The classic mechanism of antibacterial sulfonamides involves the inhibition of dihydropteroate synthase, which blocks the synthesis of folic acid.[][16] However, some compounds may also target dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway that is a target for both anticancer and antimicrobial drugs.[5]

Rationale: This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][17] An inhibitor will slow this reaction rate.

G cluster_reaction DHFR Catalyzed Reaction NADPH NADPH DHFR_Enzyme DHFR Enzyme NADPH->DHFR_Enzyme DHF DHF DHF->DHFR_Enzyme NADP NADP DHFR_Enzyme->NADP THF THF DHFR_Enzyme->THF Sulfonamide Sulfonamide Inhibitor Sulfonamide->DHFR_Enzyme Inhibits

Caption: Mechanism of the DHFR inhibition assay.

Detailed Protocol: DHFR Inhibition Assay

  • Reagent Preparation:

    • DHFR Assay Buffer: 0.05 M Tris buffer, pH 7.5.[18]

    • Substrate Solution: Prepare a working solution of Dihydrofolic Acid (DHF).

    • Cofactor Solution: Prepare a working solution of NADPH.

    • Enzyme Solution: Dilute DHFR enzyme stock in assay buffer to a concentration that provides a linear decrease in absorbance at 340 nm over 10-20 minutes.

    • Inhibitor: Prepare serial dilutions of the novel sulfonamide and a known inhibitor (e.g., Methotrexate) as a positive control.[5]

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add the assay buffer, the inhibitor (or vehicle), and the DHFR enzyme solution.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the DHF and NADPH solution.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.[19]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Inhibitor) / Rate_Control ] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

B. Carbonic Anhydrase (CA) Inhibition Assay

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[20][21] The inhibition of tumor-associated isoforms CA IX and XII is a validated anticancer strategy.[7][22]

Rationale: This assay measures the inhibition of CA-catalyzed hydrolysis of an ester substrate, typically p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be monitored spectrophotometrically.[22]

Detailed Protocol: CA Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-sulfate buffer, pH 7.6.[22]

    • Enzyme Solution: Human CA isoform (e.g., hCA II, hCA IX) in assay buffer.

    • Substrate Solution: p-Nitrophenyl acetate (p-NPA) in acetonitrile.

    • Inhibitor: Prepare serial dilutions of the novel sulfonamide and a known inhibitor (e.g., Acetazolamide) as a positive control.[21]

  • Assay Procedure (96-well plate):

    • To each well, add the assay buffer, the enzyme solution, and the inhibitor (or vehicle).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Monitor the increase in absorbance at 400 nm over time.

  • Data Analysis:

    • Determine the rate of reaction for each concentration.

    • Calculate the percent inhibition and determine the IC₅₀ value as described for the DHFR assay.

Data Presentation for Enzyme Assays:

CompoundTarget EnzymeIC₅₀ (nM)
Novel Sulfonamide ZDHFR850
MethotrexateDHFR5.2
Novel Sulfonamide ZhCA II45
Novel Sulfonamide ZhCA IX15
AcetazolamidehCA II12
AcetazolamidehCA IX25

IV. Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel sulfonamide derivatives. By employing a logical progression from broad screening to specific mechanistic assays, researchers can efficiently identify and characterize compounds with significant biological activity. The protocols detailed herein are based on established, validated methodologies, ensuring the generation of reliable and reproducible data. Positive results from these in vitro assays form the basis for further preclinical development, including structure-activity relationship (SAR) studies, ADME/Tox profiling, and ultimately, in vivo efficacy studies.[23]

V. References

  • Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Vertex AI Search.

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Bentham Science. (n.d.). Anticancer and Antiviral Sulfonamides. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • ResearchGate. (2025). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health.

  • Giel-Pietraszuk, M., et al. (n.d.). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PubMed Central.

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Fridman, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health.

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central.

  • Gote, V., et al. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace.

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • MDPI. (n.d.). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Retrieved from [Link]

  • Matulis, D., et al. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health.

  • Sechi, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Retrieved from [Link]

  • CLSI. (2024). CLSI 2024 M100Ed34(1).

  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.

  • Ashraf, M., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central.

  • National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. Retrieved from [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

  • Senturk, M., et al. (n.d.). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online.

  • Oxford Academic. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

  • Wikipedia. (n.d.). NCI-60. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Retrieved from [Link]

  • ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. Retrieved from [Link]

Sources

Topic: Cell-based Assays for Screening 3-[(Isopropylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for the cell-based screening of 3-[(Isopropylamino)sulfonyl]benzoic acid. Given its structural homology to the well-characterized drug Probenecid, we hypothesize that its primary biological targets may include organic anion transporters (OATs) and pannexin channels. Furthermore, the sulfamoyl benzoic acid scaffold is known to interact with certain G-protein coupled receptors (GPCRs). We present a tiered screening approach, beginning with foundational cytotoxicity assays to establish a viable concentration range, followed by specific functional assays for OAT inhibition, pannexin channel modulation, and GPCR activity. Each section details the scientific rationale, step-by-step protocols, data interpretation guidelines, and the causality behind key experimental choices to ensure robust and reliable results.

Introduction and Scientific Rationale

This compound is a synthetic organic compound featuring a benzoic acid core, a structure prevalent in pharmacologically active molecules.[1] Its defining feature is the N-isopropylsulfamoyl group at the meta-position. This chemical architecture bears a strong resemblance to Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid), a drug widely used to treat gout and to increase the plasma concentration of antibiotics like penicillin.[2][3]

Probenecid's primary mechanism of action is the inhibition of organic anion transporters (OATs), particularly OAT1 and URAT1, in the renal tubules.[4] This inhibition blocks the reabsorption of uric acid and the secretion of various drug substrates.[3][4] Additionally, Probenecid is known to inhibit Pannexin 1 (PANX1) channels, which are involved in ATP release and inflammation, suggesting a secondary mechanism for its efficacy in gout.[5] The structural similarity strongly suggests that this compound may exhibit activity against these same target families. Moreover, related sulfamoyl benzoic acid analogues have been identified as modulators of G-protein coupled receptors (GPCRs), such as the LPA₂ and P2Y₁₄ receptors, expanding the potential target landscape.[6][7]

This guide outlines a logical, multi-step screening cascade to elucidate the cellular activity of this compound. The strategy is to move from broad cellular effects to specific molecular target engagement.

Foundational Assay: Determining the Cytotoxicity Profile

Before investigating specific mechanisms, it is critical to determine the concentration range at which this compound affects general cell health and metabolic activity. This establishes an effective concentration window for subsequent functional assays, ensuring that observed effects are due to specific target modulation rather than broad toxicity. Assays that measure metabolic activity are well-suited for analyzing viability and cytotoxicity.[8]

Principle of the Resazurin (AlamarBlue) Viability Assay

The assay utilizes the blue, cell-permeable dye Resazurin. In viable, metabolically active cells, intracellular reductases convert Resazurin into the pink, highly fluorescent Resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. A decrease in signal in compound-treated wells compared to vehicle controls indicates cytotoxicity.

Protocol: Resazurin Cytotoxicity Assay

Materials:

  • Cell line of interest (e.g., HEK293, CHO, HepG2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Vehicle control (DMSO)

  • Positive control for cytotoxicity (e.g., 10% DMSO or 1 µM Staurosporine)

  • 96-well, clear-bottom, black-walled microplates

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentration serial dilution of this compound in culture medium. Start from a high concentration (e.g., 200 µM) and perform 1:2 or 1:3 dilutions. Also prepare 2x solutions for the vehicle and positive controls.

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2x compound dilutions, vehicle, or positive control solutions. This brings the final volume to 200 µL and the compound concentrations to 1x.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Development: Add 20 µL of Resazurin solution to each well (final concentration ~0.015 mg/mL).

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing for color development.

  • Measurement: Read the fluorescence on a plate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with medium only).

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (Concentration of 50% Cytotoxicity).

Primary Target Assay: Organic Anion Transporter (OAT) Inhibition

The strongest hypothesis is that the test compound will inhibit OATs, similar to Probenecid. This can be tested directly using a fluorescent substrate uptake assay in cells engineered to overexpress a specific transporter, such as OAT1.

Principle of Fluorescent Substrate Uptake

Many fluorescent dyes are substrates for OATs. In cells expressing these transporters, the dye is actively taken up. An OAT inhibitor will compete with the dye, resulting in reduced intracellular fluorescence. Probenecid is a well-established inhibitor used in these assays.[9]

Experimental Workflow: OAT Inhibition

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed HEK293-OAT1 cells in 96-well plate incubate1 Incubate 24h seed->incubate1 wash Wash cells with buffer incubate1->wash prep_comp Prepare compound dilutions & Probenecid (control) add_comp Add compound/control prep_comp->add_comp wash->add_comp incubate2 Incubate 10 min add_comp->incubate2 add_dye Add fluorescent substrate (e.g., 6-CFDA) incubate2->add_dye incubate3 Incubate 15-30 min add_dye->incubate3 wash_final Wash to remove extracellular dye incubate3->wash_final read Read fluorescence wash_final->read normalize Normalize to controls read->normalize plot Plot % Inhibition vs. [Compound] normalize->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for the OAT inhibition fluorescence assay.

Protocol: OAT1 Fluorescent Substrate Uptake Assay

Materials:

  • HEK293 cells stably expressing human OAT1 (HEK293-OAT1) and parental HEK293 cells.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Fluorescent OAT substrate: 6-carboxyfluorescein diacetate (6-CFDA). This is a cell-permeant ester that is cleaved intracellularly to the fluorescent, membrane-impermeant 6-CF.

  • Positive Control: Probenecid.

  • 96-well, clear-bottom, black-walled microplates.

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).

Procedure:

  • Cell Seeding: Seed HEK293-OAT1 and parental HEK293 cells in parallel into a 96-well plate and incubate for 24-48 hours to form a confluent monolayer.

  • Reagent Preparation: Prepare serial dilutions of this compound and Probenecid in Assay Buffer. Prepare a working solution of 6-CFDA in Assay Buffer (e.g., 10 µM).

  • Wash: Gently aspirate the culture medium and wash cells twice with 200 µL of warm Assay Buffer.

  • Compound Pre-incubation: Add 100 µL of the compound dilutions or controls to the appropriate wells. Incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Add 100 µL of the 6-CFDA working solution to all wells (final concentration 5 µM) and incubate for 15-30 minutes at 37°C.

  • Stop and Wash: Stop the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.

  • Lysis & Measurement: Lyse the cells by adding 100 µL of a lysis buffer (e.g., 1% Triton X-100 in PBS). Read the intracellular fluorescence.

Data Analysis:

  • Subtract the signal from parental HEK293 cells to isolate the OAT1-specific uptake.

  • Calculate % Inhibition relative to the vehicle control (0% inhibition) and a maximally inhibiting concentration of Probenecid (100% inhibition).

  • Plot % Inhibition vs. compound concentration to determine the IC₅₀.

Secondary Target Assay: Pannexin 1 (PANX1) Channel Modulation

Probenecid is a known inhibitor of PANX1 channels.[5] These channels can be opened by various stimuli, allowing the influx of fluorescent dyes like YO-PRO-1. An inhibitor would prevent this dye uptake.

Principle of Stimulated Dye Uptake

PANX1 channels are large-pore, non-selective channels. Upon activation (e.g., by high extracellular potassium, which causes membrane depolarization), they open and permit the passage of molecules up to ~1 kDa. We can measure the influx of a normally membrane-impermeant dye, like YO-PRO-1, as an indicator of channel opening.

Mechanism: PANX1 Dye Uptake Assay

Caption: Inhibition of stimulus-induced dye uptake via PANX1 channels.

Protocol: High K⁺-Stimulated YO-PRO-1 Uptake

Materials:

  • Cell line with endogenous PANX1 expression (e.g., Jurkat, HEK293).

  • Low K⁺ Buffer (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • High K⁺ Buffer (e.g., 145 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • YO-PRO-1 Iodide solution.

  • Positive Control: Probenecid or Carbenoxolone.

  • 96-well, clear-bottom, black-walled microplates.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Seeding: Seed cells to be 80-90% confluent on the day of the assay. For suspension cells like Jurkat, wash and resuspend in Low K⁺ Buffer.

  • Compound and Dye Loading: In a fresh 96-well plate, add serial dilutions of the test compound and controls. Add YO-PRO-1 to a final concentration of 1-5 µM. Finally, add the cell suspension (e.g., 50,000 cells/well).

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Baseline Reading: Place the plate in the reader and take a baseline fluorescence reading for 2-5 minutes.

  • Stimulation and Measurement: Using an injector-equipped plate reader, add an equal volume of High K⁺ Buffer to stimulate channel opening. Immediately begin reading the fluorescence kinetically every 30-60 seconds for 15-30 minutes.

  • Measurement: The primary readout is the rate of fluorescence increase or the endpoint fluorescence after stimulation.

Data Analysis:

  • For each well, calculate the slope of the fluorescence increase or the final fluorescence minus the baseline.

  • Normalize the data to vehicle control (0% inhibition) and Probenecid control (100% inhibition).

  • Plot % Inhibition vs. compound concentration to determine the IC₅₀.

Exploratory Target Assay: GPCR Activity via Calcium Flux

The sulfamoyl benzoic acid scaffold has been linked to GPCRs.[6][7] A common high-throughput method to screen for GPCR modulation is to measure changes in intracellular calcium ([Ca²⁺]ᵢ), a key second messenger for Gq-coupled receptors.[10]

Principle of the Calcium Flux Assay

Cells are loaded with an esterified fluorescent calcium indicator (e.g., Fluo-4 AM), which becomes trapped and de-esterified intracellularly. Upon binding to calcium, its fluorescence intensity increases dramatically. Activation of a Gq-coupled GPCR triggers the release of Ca²⁺ from intracellular stores, causing a rapid, transient spike in fluorescence that can be measured in real-time.

Causality Warning: The Probenecid Confounder

A critical consideration is that Probenecid is often required in calcium flux assays to inhibit OATs from pumping the fluorescent dye out of the cells, thereby improving signal retention.[11][12] If this compound is an OAT inhibitor, it will mimic this effect, potentially increasing the fluorescence signal independently of any GPCR activity. This could lead to a false positive.

Validation Strategy:

  • Run the assay in parallel with and without 2.5 mM Probenecid in the dye loading buffer.

  • If the compound is active only in the absence of Probenecid (and its effect is similar to adding Probenecid), it is likely acting as an OAT inhibitor.

  • True GPCR activity should be observable even in the presence of Probenecid.

  • Alternatively, use dye formulations that do not require Probenecid (e.g., BD™ PBX Calcium Assay Kit).[12]

Signaling Pathway: Gq-Coupled GPCR Activation

G compound Test Compound (Agonist) gpcr Gq-Coupled Receptor compound->gpcr Binds gq Gαq gpcr->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds er Endoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release Opens to cause

Caption: Signal cascade for a Gq-coupled GPCR leading to calcium release.

Protocol: Fluo-4 Calcium Flux Assay

Materials:

  • Cell line overexpressing a target GPCR (e.g., HEK293-LPA₂).

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127 (to aid dye solubilization).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4).

  • Positive Control: A known agonist for the target receptor.

  • 96- or 384-well, clear-bottom, black-walled microplates.

  • Fluorescence plate reader with liquid injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed cells 24 hours prior to the assay to achieve a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in Assay Buffer.

  • Loading: Remove culture medium and add 100 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C, then 15-30 minutes at room temperature, protected from light.

  • Compound Plate Preparation: In a separate plate, prepare 4x final concentration serial dilutions of the test compound and agonist control.

  • Assay Execution: Place the cell plate into the fluorescence reader. Set the instrument to:

    • Read baseline fluorescence for 10-20 seconds.

    • Inject compound/agonist from the compound plate.

    • Continue reading fluorescence kinetically for 90-180 seconds.

  • Data Analysis:

    • The response is measured as the maximum fluorescence signal minus the baseline signal.

    • For agonist activity, plot the response against compound concentration to determine the EC₅₀.

    • For antagonist activity, pre-incubate cells with the test compound before stimulating with a known agonist at its EC₈₀ concentration. A decrease in the agonist's response indicates antagonism, from which an IC₅₀ can be determined.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. The results from the screening cascade will build a pharmacological profile for this compound.

Table 1: Summary of Assay Parameters and Expected Outcomes

Assay Target Class Cell Line Primary Readout Positive Control Activity Signature for Test Compound
Resazurin Assay General ViabilityHEK293, CHOFluorescence (590 nm)StaurosporineDecrease in fluorescence indicates cytotoxicity (determines CC₅₀).
OAT1 Uptake TransporterHEK293-OAT1Intracellular FluorescenceProbenecidDecrease in fluorescence indicates inhibition (determines IC₅₀).
PANX1 Dye Uptake Ion ChannelJurkatKinetic FluorescenceProbenecidDecrease in the rate of fluorescence increase indicates inhibition (IC₅₀).
Calcium Flux GPCRHEK293-LPA₂Transient FluorescenceLPA (18:1)Increase in fluorescence indicates agonism (EC₅₀); Block of agonist response indicates antagonism (IC₅₀).

Interpretation:

  • A potent effect in the OAT1 assay (low IC₅₀) with a high CC₅₀ value would suggest the compound is a selective OAT inhibitor.

  • Activity in both the OAT1 and PANX1 assays would mirror the known profile of Probenecid.

  • Activity in the calcium flux assay, especially if confirmed to be independent of OAT inhibition, would point towards a novel GPCR-modulating role for this scaffold.

By following this structured, hypothesis-driven approach, researchers can efficiently and accurately characterize the cellular activities of this compound, paving the way for further drug development efforts.

References

  • Patsnap Synapse. (2024). What is the mechanism of Probenecid?
  • Silverman, W. R., de Rivero Vaccari, J. P., Locovei, S., Qiu, F., Carlsson, S. K., Scemes, E., Keane, R. W., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology.
  • GoodRx. (2024). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Pediatric Oncall. (n.d.). Probenecid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.
  • Drugs.com. (n.d.). Probenecid: Package Insert / Prescribing Information.
  • ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators.
  • ResearchGate. (n.d.). Probenecid titrations on CHO-M1 cells using different kits in 384-well format.
  • Zhang, Y., Stashko, M. A., Yarde, M., & Daniels, J. S. (2009). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. NIH.
  • Sankella, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.
  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery.
  • Al-Bayati, Z. A. F., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central.

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Application Notes and Protocols: Recrystallization for the Purification of Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Recrystallization stands as a cornerstone technique in organic chemistry for the purification of solid compounds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of recrystallization, with a specific focus on benzoic acid and its derivatives. The document delves into the theoretical underpinnings of solubility, solvent selection, and crystal growth, offering a detailed, step-by-step protocol for practical application. Furthermore, it addresses common challenges and provides robust troubleshooting strategies to ensure high-purity crystalline products.

Introduction: The Principle of Recrystallization

Recrystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent.[4][5] The fundamental principle is based on the observation that the solubility of most solid organic compounds increases with temperature.[1][6] By dissolving an impure solid in a minimal amount of a hot, appropriate solvent to create a saturated solution, and then allowing it to cool slowly, the desired compound will crystallize out of the solution as its solubility decreases.[7][8] Soluble impurities, ideally present in smaller concentrations, will remain in the cooled solvent, known as the mother liquor.[7] Insoluble impurities can be removed by filtering the hot solution before cooling.[7][8] The slow formation of a crystal lattice is a highly selective process, tending to exclude molecules that do not fit into its structure, thus leading to a significant increase in purity.[9]

Benzoic acid, a simple aromatic carboxylic acid, serves as an excellent model compound for demonstrating this technique. Its solubility characteristics in water are particularly well-suited for recrystallization; it is sparingly soluble in cold water but significantly more soluble in hot water.[6][10] This differential solubility is the key to its successful purification via this method.

Solvent Selection: The Critical First Step

The choice of solvent is paramount for a successful recrystallization and directly impacts product purity, yield, and ease of operation.[1] An ideal solvent should exhibit the following characteristics:

  • Significant Solubility Differential: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1]

  • Inertness: The solvent should not react chemically with the compound being purified.[1]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1]

  • Safety and Cost: The solvent should be non-toxic, or of low toxicity, non-flammable, and inexpensive.[1]

For benzoic acid, water is an excellent and commonly used solvent due to the significant difference in benzoic acid's solubility at high and low temperatures.[6][10] However, various organic solvents can also be employed, particularly for benzoic acid derivatives with different polarity profiles.

Table 1: Solubility of Benzoic Acid in Various Solvents
SolventSolubility at 0°C (g/L)Solubility at 25°C (g/L)Solubility at 100°C (g/L)
Water1.7[6]3.44[6]56.31[6]
EthanolHighly SolubleHighly SolubleHighly Soluble
MethanolHighly SolubleHighly SolubleHighly Soluble
AcetonitrileSolubleSolubleSoluble
Ethyl AcetateSolubleSolubleSoluble
DichloromethaneSolubleSolubleSoluble
TolueneSolubleSolubleSoluble

Note: "Highly Soluble" and "Soluble" are qualitative descriptors. Quantitative data for organic solvents at various temperatures is extensive and can be found in chemical literature. The general trend for many organic solvents is high solubility at a wide range of temperatures.[6][11][12]

Experimental Protocol: A Step-by-Step Guide

This protocol details the recrystallization of impure benzoic acid using water as the solvent.

Materials and Equipment:
  • Impure benzoic acid

  • Distilled or deionized water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

  • Spatula

Workflow for Recrystallization of Benzoic Acid

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place impure benzoic acid in Erlenmeyer flask B Add minimal hot water & heat to boiling A->B C Perform hot gravity filtration to remove insoluble impurities B->C If insoluble impurities are present D Allow filtrate to cool slowly to room temperature B->D If no insoluble impurities C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with ice-cold water F->G H Dry the purified crystals G->H

Caption: Workflow for the recrystallization of benzoic acid.

Procedure:
  • Dissolution:

    • Weigh the impure benzoic acid and place it in an Erlenmeyer flask.[9]

    • In a separate beaker, heat a volume of distilled water to boiling.

    • Add a small amount of the hot water to the flask containing the benzoic acid and heat the mixture on a hot plate to boiling.[10]

    • Continue adding small portions of hot water until the benzoic acid just completely dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[7][13] If too much solvent is added, the recovery of the purified compound will be low.[3]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[5][9]

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[5]

  • Hot Gravity Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, it is necessary to filter the hot solution.[2][13]

    • Use a stemless funnel with fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[9] Pre-warming the apparatus prevents premature crystallization in the funnel.[5]

    • Crucially, do not use vacuum filtration for this step , as the rapid cooling caused by the vacuum will lead to premature crystallization and clog the filter paper.[2][8]

  • Crystallization:

    • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[7] Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[7][9] Rapid cooling can trap impurities.[7][14]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 20 minutes to maximize the yield of crystals by further decreasing the solubility of the benzoic acid.[10]

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[4][10]

    • Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor containing soluble impurities.[7] Using ice-cold solvent minimizes the loss of the purified product.[3]

  • Drying:

    • Continue to draw air through the Buchner funnel to partially dry the crystals.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. The drying process can be expedited by placing the crystals in a drying oven at a temperature well below the melting point of benzoic acid (122.4°C).[11]

Troubleshooting Common Recrystallization Problems

ProblemPossible Cause(s)Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used, resulting in an unsaturated solution.[3][15]- The solution is supersaturated.[3][15]- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[15]- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.[3][10][15]
"Oiling Out" (Product Separates as a Liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The compound is significantly impure, leading to a large melting point depression.[15]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly.[14][15]- If using a mixed solvent system, add more of the "good" solvent.
Premature Crystallization During Hot Filtration - The solution cooled too quickly in the funnel.[5]- Use a stemless or short-stemmed funnel.- Pre-heat the funnel and the receiving flask before filtration.[5]- Keep the solution boiling during filtration.[5]- Add a small excess of hot solvent before filtering and then evaporate the excess after filtration.[5]
Low Recovery of Purified Product - Too much solvent was used during dissolution.[3][14]- The crystals were washed with solvent that was not cold enough.[3]- Premature crystallization occurred during hot filtration, and the crystals were discarded.- If the mother liquor has not been discarded, it can be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals.[7]- Ensure the wash solvent is thoroughly chilled in an ice bath.

Purity Assessment

The purity of the recrystallized benzoic acid should be assessed to validate the effectiveness of the procedure. The primary method for this is melting point determination.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2°C).[16] Impurities tend to depress and broaden the melting point range.[16] The experimentally determined melting point of the recrystallized benzoic acid should be compared to the literature value (122.4°C[11]). A sharp melting point close to the literature value indicates a high degree of purity.[16][17]

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized product against the impure starting material and a pure standard.[17] A pure compound should ideally show a single spot on the TLC plate.[16]

Conclusion

Recrystallization is an indispensable technique for the purification of solid organic compounds. By carefully selecting a solvent and meticulously controlling the rates of dissolution and cooling, researchers can effectively remove impurities and obtain high-purity crystalline materials. The principles and protocols outlined in this application note provide a robust framework for the successful recrystallization of benzoic acid and its derivatives, empowering scientists in research and development to achieve their desired product purity.

References

  • Recrystallization of Benzoic Acid. (n.d.).
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  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). Slideshare.
  • Single-solvent recrystallisation. (n.d.). University of York Chemistry Teaching Labs.
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. (2025). Benchchem.
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Application Note & Protocol: Structural Characterization of Sulfonamides using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the structural characterization and elucidation of sulfonamide-based active pharmaceutical ingredients (APIs) and related compounds. It details integrated workflows leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and professionals in drug development and quality control. The protocols herein are grounded in established scientific principles and validated methodologies, emphasizing the causality behind experimental choices to ensure robust and reliable data. By combining the strengths of NMR for unambiguous structural mapping and MS for sensitive molecular weight determination and fragmentation analysis, this guide offers a self-validating system for the complete characterization of sulfonamide compounds, in alignment with regulatory expectations.[1][2]

Introduction: The Analytical Imperative for Sulfonamides

Sulfonamides represent a critical class of synthetic antimicrobial agents, the structural integrity and purity of which are paramount to their therapeutic efficacy and safety.[3] The inherent complexity of their structures, coupled with the potential for isomeric forms and process-related impurities, necessitates a rigorous analytical approach.[4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate comprehensive characterization of drug substances and products, a requirement addressed by the robust combination of NMR and Mass Spectrometry.[5][6][7][8][9][10][11][12] This application note presents an integrated strategy, moving beyond mere data acquisition to a holistic interpretation of spectral and spectrometric data for unequivocal structure confirmation.

Foundational Principles: An Integrated Spectroscopic & Spectrometric Workflow

The synergistic use of NMR and MS forms the cornerstone of modern small molecule characterization. NMR provides an unparalleled, non-destructive view of the complete molecular architecture, mapping atomic connectivity and stereochemistry.[1][2][13] Conversely, mass spectrometry offers exceptional sensitivity for molecular weight determination and provides key structural clues through controlled fragmentation analysis.[14][15] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, delivering highly accurate mass measurements that enable the determination of elemental compositions.[14][16][17][18]

Our recommended workflow prioritizes a logical, phased approach to analysis. Initial screening by HRMS confirms the molecular formula, followed by detailed 1D and 2D NMR experiments to assemble the structural puzzle. This integrated approach ensures that the data from each technique cross-validates the other, leading to a high degree of confidence in the final structural assignment.

Sulfonamide_Characterization_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Final Final Elucidation MS_Start Sample Introduction (LC or Direct Infusion) HRMS HRMS Analysis (e.g., Q-TOF) MS_Start->HRMS Ionization (ESI+) MSMS MS/MS Fragmentation HRMS->MSMS Precursor Ion Selection Formula Elemental Composition Determination HRMS->Formula Accurate Mass Final_Structure Confirm Structure Formula->Final_Structure Cross-Validation NMR_Sample Sample Preparation (Deuterated Solvent) H1_NMR 1H NMR NMR_Sample->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Structure_Assembly Fragment Assembly & Connectivity Mapping TwoD_NMR->Structure_Assembly Structure_Assembly->Final_Structure Cross-Validation

Caption: Integrated workflow for sulfonamide characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the gold standard for unequivocal structure elucidation.[2] It provides atom-specific information about the chemical environment, connectivity, and spatial relationships within a molecule.

Expertise & Causality: Experimental Design
  • Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for sulfonamides due to its excellent solubilizing power and its ability to slow the exchange of labile protons (e.g., -NH- and -NH₂), making them observable in the ¹H NMR spectrum.[19] The sulfonamide proton signal, in particular, is often a sharp singlet in DMSO-d₆.[20][21]

  • 1D NMR (¹H and ¹³C): ¹H NMR is the initial and most informative experiment, providing data on the number of different types of protons, their chemical environment (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration). ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments.[22][23][24]

  • 2D NMR for Connectivity: When 1D spectra are complex, 2D NMR techniques are indispensable.[13][25]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into stereochemistry and conformation.[26][27]

Protocol: NMR Analysis of a Sulfonamide API
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sulfonamide sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • Tune and match the probe for the relevant nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is typical.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is generally sufficient.

    • 2D NMR (as needed): Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. Acquisition times will vary depending on sample concentration.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine relative proton ratios.

    • Assign signals by systematically analyzing chemical shifts, coupling patterns, and 2D correlations to build the molecular structure.

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for key functional groups in sulfonamides.

Proton Type Typical ¹H Chemical Shift (ppm) Carbon Type Typical ¹³C Chemical Shift (ppm)
Sulfonamide NH -SO₂8.5 - 11.5 (often a broad or sharp singlet in DMSO)[20][21]Aromatic C-SO₂140 - 150
Aromatic H (ortho to -NH₂)6.5 - 6.8Aromatic C-NH₂145 - 155
Aromatic H (ortho to -SO₂)7.5 - 8.0Aromatic C H110 - 135[20]
Amine NH5.5 - 6.5 (in DMSO)[20]

Note: These are general ranges and can vary based on substitution patterns and solvent effects.

Mass Spectrometry: Molecular Weight and Fragmentation Insights

Mass spectrometry is an essential complementary technique, providing rapid and sensitive analysis of molecular weight and structure through fragmentation.[28] Electrospray Ionization (ESI) is the most common ionization technique for sulfonamides, typically producing protonated molecules [M+H]⁺ in positive ion mode.[28][29]

Expertise & Causality: Technique Selection
  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are strongly recommended.[16][30][31] Their ability to measure mass-to-charge ratios (m/z) with high accuracy (typically <5 ppm) allows for the unambiguous determination of the elemental composition, a critical step in identifying unknowns and confirming the identity of the target compound.[14][15]

  • Tandem Mass Spectrometry (MS/MS): This technique involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[32] The resulting fragmentation pattern is a structural fingerprint of the molecule. For sulfonamides, characteristic cleavages of the S-N and S-C bonds provide key diagnostic information.[28][32]

Sulfonamide_Fragmentation cluster_fragments Key Fragmentation Pathways cluster_ions Characteristic Product Ions Parent [M+H]+ (Protonated Sulfonamide) F1 Loss of SO2 [M+H - 64]+ Parent->F1 F2 Cleavage of S-N bond Parent->F2 F3 Cleavage of Ar-S bond Parent->F3 Ion1 [Ar-NH-R]+ F1->Ion1 Rearrangement Ion2 [Ar-SO2]+ or [R-NH-SO2]+ F2->Ion2 e.g., m/z 156 Ion3 [Ar]+ or [Ar-NH2]+ F3->Ion3 e.g., m/z 92

Caption: Common MS/MS fragmentation pathways for sulfonamides.

Protocol: LC-HRMS/MS Analysis of a Sulfonamide
  • Sample Preparation:

    • Prepare a stock solution of the sulfonamide sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of ~1 µg/mL using the initial mobile phase composition.

  • LC-MS System Configuration:

    • LC System: Use a C18 reversed-phase column. A typical mobile phase would be A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid. Formic acid aids in the protonation of the analyte for positive mode ESI.

    • Mass Spectrometer (Q-TOF or Orbitrap):

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Scan Mode: Full scan MS from m/z 50-1000 for initial analysis.

      • MS/MS Mode: Data-dependent acquisition (DDA) or targeted MS/MS. For DDA, the instrument automatically selects the most intense precursor ions from the full scan for fragmentation.

  • Data Acquisition:

    • Inject 1-5 µL of the prepared sample.

    • Acquire data, ensuring the inclusion of both full scan MS and MS/MS spectra.

  • Data Analysis:

    • Extract the accurate mass of the protonated molecule from the full scan spectrum. Use this to calculate the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. Common neutral losses include SO₂ (64 Da).[29][32] Key fragment ions often observed for sulfonamides with a free aniline group include m/z 156, 108, and 92.[32][33]

    • Correlate the observed fragmentation pattern with the proposed structure from NMR data.

Data Presentation: Common Sulfonamide Fragment Ions
Precursor Ion Characteristic Fragment Ion (m/z) Proposed Structure / Neutral Loss
[Sulfanilamide + H]⁺ (m/z 173)156[H₂N-C₆H₄-SO₂]⁺
108Loss of SO from m/z 156
92Loss of SO₂ from m/z 156 (Aniline radical cation)[32]
[Generic Ar-SO₂-NH-R + H]⁺[M+H - 64]⁺Loss of SO₂ via rearrangement[29]
[Ar-SO₂]⁺Cleavage of the S-N bond

Trustworthiness and Validation: A Self-Validating System

The described workflow is inherently self-validating. The molecular formula derived from HRMS must be consistent with the structure assembled from NMR data. The fragments observed in the MS/MS spectrum must be explainable by logical cleavages of the structure determined by NMR. Any discrepancy between the datasets indicates a potential error in interpretation or an incorrect structural assignment, prompting further investigation. This adherence to a logical, cross-verifying process is in line with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][9][11][34][35]

Conclusion

The combined application of advanced NMR and high-resolution mass spectrometry provides a powerful and indispensable framework for the comprehensive characterization of sulfonamide compounds. By following the detailed protocols and interpretive guidelines presented in this note, researchers can achieve unambiguous structural elucidation with a high degree of confidence. This integrated approach not only satisfies stringent regulatory requirements for drug development and quality control but also provides the deep molecular understanding necessary for advancing pharmaceutical science.

References

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Using 3-(chlorosulfonyl)benzoic acid for chemical derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chemical Derivatization Using 3-(Chlorosulfonyl)benzoic Acid

Introduction: The Strategic Utility of a Bifunctional Reagent

In the landscape of modern organic synthesis and chemical analysis, success often hinges on the selection of reagents that offer both reactivity and precision. 3-(Chlorosulfonyl)benzoic acid (CAS 4025-64-3) emerges as a preeminent tool for the discerning scientist, valued for its unique bifunctional architecture.[1] This compound incorporates a highly electrophilic chlorosulfonyl group (-SO₂Cl) and a versatile carboxylic acid group (-COOH) on a stable aromatic scaffold.[2][3] This duality allows for a range of strategic chemical modifications, from the synthesis of complex sulfonamide-based drug candidates to the charge-tagging of analytes for enhanced detection in mass spectrometry.[4][5]

The technical advantage of 3-(chlorosulfonyl)benzoic acid lies in the differential reactivity of its two functional groups. The chlorosulfonyl moiety is exceptionally reactive towards nucleophiles, enabling clean and efficient formation of sulfonamides and sulfonate esters.[1] This primary reactivity is the focus of many derivatization strategies. The carboxylic acid, while less reactive, provides a secondary handle for subsequent modifications, such as amide bond formation, opening avenues for the construction of sophisticated molecular probes, linkers, and therapeutic agents.[6]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, providing field-tested protocols and workflows to empower innovation and ensure reproducible, high-quality results.

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties and safety requirements is a prerequisite for successful and safe experimentation. 3-(Chlorosulfonyl)benzoic acid is a corrosive solid that is sensitive to moisture.[7][8] All handling should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

PropertyValueReference
CAS Number 4025-64-3[9]
Molecular Formula C₇H₅ClO₄S[9]
Molecular Weight 220.63 g/mol [7]
Melting Point 128-130 °C[7]
Appearance White to beige solid[7][8]
Solubility Soluble in polar organic solvents[2]

Core Principle: Nucleophilic Acyl Substitution at the Sulfonyl Group

The primary application of 3-(chlorosulfonyl)benzoic acid in derivatization is driven by the high electrophilicity of the sulfur atom in the chlorosulfonyl group. This group readily reacts with a wide range of nucleophiles (Nu-H), such as amines, alcohols, and phenols, in a nucleophilic acyl substitution-type reaction. The process involves the attack of the nucleophile on the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. The reaction typically generates hydrochloric acid (HCl) as a byproduct, necessitating the use of a base to neutralize the acid and drive the reaction to completion.

General reaction mechanism for derivatization.

Application I: Synthesis of N-Substituted Sulfonamides

The formation of a sulfonamide linkage is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[4] The reaction of 3-(chlorosulfonyl)benzoic acid with primary or secondary amines provides a direct and reliable route to novel sulfonamide derivatives, where the retained carboxylic acid group can be used for tuning solubility or as an attachment point for further modification.

Protocol: General Synthesis of a Carboxybenzenesulfonamide

This protocol describes a standard procedure for reacting an aromatic amine with 3-(chlorosulfonyl)benzoic acid. The choice of base is critical; pyridine is often used as it can serve as both the base and a solvent, while inorganic bases like sodium carbonate are effective in aqueous or biphasic systems.[4][10]

1. Materials and Reagents:

  • 3-(Chlorosulfonyl)benzoic acid

  • Target primary or secondary amine (e.g., Aniline)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies

2. Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) in a minimal amount of anhydrous pyridine or DCM.

  • Cooling: Chill the solution to 0 °C in an ice-water bath with continuous stirring. This mitigates the exothermic nature of the reaction.

  • Reagent Addition: Dissolve 3-(chlorosulfonyl)benzoic acid (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Track the consumption of the starting materials by Thin Layer Chromatography (TLC). A suitable eluent system might be ethyl acetate/hexane with a small amount of acetic acid to ensure proper spot shape for the carboxylic acid-containing compounds.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl to neutralize excess pyridine and protonate the product.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product is often pure enough for many applications. For higher purity, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purified by column chromatography.

G start Dried Lipid Extract reconstitute Reconstitute in Pyridine/ACN start->reconstitute derivatize Add Cl-SBA/ACN Incubate 60°C, 40 min reconstitute->derivatize quench Quench with Folch Extraction (CHCl₃/MeOH/H₂O) derivatize->quench separate Centrifuge & Collect Organic Phase quench->separate dry Evaporate Solvent (Nitrogen Stream) separate->dry final Reconstitute in Injection Solvent dry->final analysis Analyze by UHPLC/MS/MS final->analysis

Sources

Formulation of 3-[(Isopropylamino)sulfonyl]benzoic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the formulation of 3-[(Isopropylamino)sulfonyl]benzoic acid for preclinical in vivo research, presented by a Senior Application Scientist.

Abstract

This application note provides a comprehensive guide for the formulation of this compound (CAS No. 716358-46-2), a sulfonamide-benzoic acid derivative, for in vivo studies in preclinical animal models.[1] The successful execution of pharmacokinetic, pharmacodynamic, and toxicological studies hinges on the development of a stable, homogenous, and bioavailable formulation that permits accurate and reproducible dosing.[2][3] This document outlines a logical, step-by-step approach, beginning with the critical physicochemical characterization and proceeding to strategic vehicle selection and detailed preparation protocols for both oral and parenteral routes of administration. We emphasize the rationale behind formulation choices, addressing the anticipated challenges of a weakly acidic compound with presumed low aqueous solubility. The protocols provided are designed as robust starting points, intended to be adapted based on experimentally determined compound-specific data.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the most critical phase of preclinical formulation development.[4] For this compound, the following parameters must be established.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / Expected RangeSignificance for Formulation
Molecular Formula C₁₀H₁₃NO₄S[1]Foundational for all concentration calculations.
Molecular Weight 243.28 g/mol [1][5]Essential for preparing solutions of specific molarity or mg/mL.
pKa Estimated: ~3.5 - 4.5The carboxylic acid group imparts acidic properties (pKa of benzoic acid is ~4.2).[6][7] The sulfonamide group's electronic effects may slightly alter this. The pKa dictates the pH range in which the compound ionizes and becomes more water-soluble. Experimental determination is mandatory.
Aqueous Solubility Expected: Poor (<0.1 mg/mL at neutral pH)Like many benzoic acid derivatives and related drugs such as Probenecid, solubility in neutral aqueous media is expected to be low.[8][9] This is the primary challenge to overcome.
LogP Not availableThe octanol-water partition coefficient will indicate the lipophilicity of the compound, guiding the choice between aqueous, co-solvent, or lipid-based systems.
Stability To be determinedThe sulfonamide and benzoic acid moieties are generally stable, but potential for hydrolysis under strongly acidic or basic conditions should be assessed.[10][11]

Strategic Approach to Formulation Development

The formulation strategy is dictated by the compound's properties, the intended route of administration, and the nature of the in vivo study.[12][13]

Core Challenges and Objectives
  • Challenge 1: Poor Aqueous Solubility: The primary hurdle is likely the compound's low intrinsic solubility in water. A simple aqueous vehicle will likely be insufficient.

  • Challenge 2: Acidic Nature: As a weak acid, the compound's solubility is highly pH-dependent.[14] This can be leveraged to create solutions but also poses a risk of precipitation if the pH changes, for instance, upon injection into the bloodstream (pH ~7.4).

  • Objective: To develop a physically and chemically stable liquid dosage form (solution or suspension) that maximizes exposure and ensures dose uniformity. For initial studies, simple solutions or suspensions are often preferred to understand the compound's intrinsic pharmacokinetic properties.[4]

Decision Workflow for Formulation Strategy

The following workflow provides a logical path from characterization to formulation selection.

Formulation_Decision_Workflow start Start: Characterize Physicochemical Properties (pKa, Solubility) sol_screen Perform Solubility Screen in Preclinical Vehicles start->sol_screen sol_adequate Is Solubility > Target Dose in a Simple Vehicle? sol_screen->sol_adequate dev_solution Develop Simple Solution (e.g., pH-adjusted, co-solvent) sol_adequate->dev_solution YES dev_suspension Develop Suspension sol_adequate->dev_suspension NO solution_path YES qc_solution QC Checks: Clarity, pH, Stability dev_solution->qc_solution end_study Proceed to In Vivo Study qc_solution->end_study suspension_path NO qc_suspension QC Checks: Homogeneity, Particle Size, Resuspendability, Stability dev_suspension->qc_suspension qc_suspension->end_study

Caption: Formulation strategy decision workflow.

Vehicle and Excipient Selection

The choice of excipients must prioritize safety in the intended animal species and compatibility with the drug substance.[4]

Table 2: Recommended Starting Vehicles for Solubility Screening

Vehicle ClassComponentsRouteRationale
Aqueous (pH-adjusted) 0.1 M Phosphate Buffer (pH 7.4)PO, IV, IP, SCBaseline solubility in a physiological buffer.
0.1 M Citrate Buffer (pH 4.0)POAssesses solubility in an acidic environment.
Water with pH adjusted to ~8.0 using NaOHPO, IV, IP, SCDetermines if salt formation significantly enhances solubility.
Co-Solvent Systems 20% Propylene Glycol / 80% WaterPO, IV, IP, SCCommon, safe co-solvent to increase solubility of moderately lipophilic compounds.[15]
10% Ethanol / 40% PEG 400 / 50% WaterPO, IVA more aggressive co-solvent system for poorly soluble compounds.
30% PEG 400 / 70% SalineIV, IP, SCCommon parenteral vehicle.
Surfactant Systems 5% Tween® 80 in SalinePO, IV, IP, SCA non-ionic surfactant to improve wetting and aid solubilization.[16]
2% Cremophor® EL in WaterPO, IVA potent solubilizer, often used for highly insoluble compounds.
Suspending Vehicles 0.5% Methylcellulose (MC) in WaterPOStandard suspending agent for oral dosing.
1% Carboxymethylcellulose (CMC) in WaterPOAnother common suspending agent with different viscosity properties.
Complexing Agents 10-20% Captisol® (SBE-β-CD) in WaterIV, SCForms inclusion complexes to dramatically increase aqueous solubility.[17]

Detailed Formulation Protocols

Safety Precaution: Always handle this compound and all chemicals in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Solubility Assessment

Objective: To determine the approximate solubility of the compound in a range of vehicles to guide formulation selection.

Materials:

  • This compound

  • Selected vehicles from Table 2

  • 2 mL glass vials with screw caps

  • Vortex mixer and/or orbital shaker

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed 2 mL vial. Record the exact weight.

  • Add 1 mL of a test vehicle to the vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Place the vial on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect for undissolved solid material. If none is present, add more compound and repeat from step 3.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Carefully pipette a known volume of the supernatant (e.g., 100 µL) and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

  • Express solubility in mg/mL.

Protocol 2: Preparation of an Oral Solution (pH-Adjusted)

Objective: To prepare a 10 mg/mL solution for oral gavage, assuming solubility assessment shows this is feasible with pH adjustment.

Materials:

  • This compound (250 mg)

  • 0.9% Sodium Chloride (Saline) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Sterile 25 mL volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh 250 mg of this compound and add it to the 25 mL volumetric flask.

  • Add approximately 20 mL of saline to the flask. Add the magnetic stir bar and begin stirring. A cloudy suspension will form.

  • Slowly add 1 M NaOH dropwise while monitoring the pH. The solid should begin to dissolve as the carboxylic acid is deprotonated to form a soluble salt.

  • Continue adding NaOH until all the solid has dissolved and the pH is in a safe range for oral administration (typically pH 7.0 - 8.5).

  • If the pH overshoots, back-titrate carefully with 1 M HCl.

  • Once the compound is fully dissolved and the target pH is stable, remove the stir bar and add saline to bring the final volume to 25.0 mL.

  • Mix thoroughly. The final solution should be clear and free of particulates.

  • QC Check: Confirm the final pH. Visually inspect for clarity. Perform a stability check by storing an aliquot for 4-24 hours at room temperature and 4°C and re-inspecting for precipitation.

Protocol 3: Preparation of a Homogenous Oral Suspension

Objective: To prepare a 20 mg/mL suspension for oral gavage when a solution is not achievable at the target concentration.

Materials:

  • This compound (500 mg)

  • Suspending vehicle: 0.5% (w/v) Methylcellulose (MC) in purified water

  • Wetting agent: Tween® 80

  • Mortar and pestle

  • Graduated cylinder or volumetric flask (25 mL)

Procedure:

  • Prepare the 0.5% MC vehicle in advance by slowly sprinkling the MC powder into hot water (~80°C) while stirring, then allowing it to cool to hydrate fully.

  • Weigh 500 mg of the compound and place it in the mortar.

  • Add 1-2 drops of Tween® 80 to the powder.

  • Add a small volume (~1-2 mL) of the MC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.

  • Gradually add more of the MC vehicle in small portions, continuing to mix until the suspension is uniform and easily pourable.

  • Transfer the contents to the 25 mL graduated container. Rinse the mortar and pestle with the remaining vehicle and add the rinsings to the container to ensure a complete transfer.

  • Add vehicle to the final volume of 25.0 mL.

  • QC Check: The final product should be a uniform, milky suspension. Check for its ability to be easily resuspended by gentle shaking after settling. Assess short-term stability and particle size if required. Crucially, this formulation must be stirred continuously during dose withdrawal and administered immediately.

Protocol 4: Preparation of a Sterile Parenteral Solution

Objective: To prepare a 5 mg/mL sterile solution in a co-solvent vehicle for intravenous (IV) administration. This protocol requires aseptic technique in a laminar flow hood.

Workflow Diagram:

Parenteral_Preparation_Workflow start Start: Aseptic Environment (Laminar Flow Hood) weigh Weigh Compound (e.g., 50 mg) start->weigh add_solv Add Co-solvent (e.g., 3 mL PEG 400) weigh->add_solv dissolve Vortex to Dissolve add_solv->dissolve add_wfi Add WFI or Saline to Final Volume (10 mL) dissolve->add_wfi mix Mix to Homogeneity add_wfi->mix filter Sterile Filter (0.22 µm PVDF) into Sterile Vial mix->filter qc QC Checks: Clarity, pH, Sterility, Endotoxin (if required) filter->qc

Caption: Aseptic workflow for parenteral solution preparation.

Materials:

  • This compound (50 mg)

  • Sterile Polyethylene Glycol 400 (PEG 400)

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • Sterile 10 mL volumetric flask or graduated cylinder

  • Sterile 0.22 µm syringe filter (e.g., PVDF)

  • Sterile syringe and needles

  • Sterile, depyrogenated final vial

Procedure (performed under aseptic conditions):

  • Weigh 50 mg of the compound into the sterile 10 mL flask.

  • Add 3 mL of sterile PEG 400. Vortex or sonicate until the compound is completely dissolved.

  • Slowly add sterile WFI or saline qs (quantity sufficient) to the 10.0 mL mark while gently swirling. The solution should remain clear.

  • Draw the entire solution into a sterile syringe.

  • Attach the 0.22 µm sterile filter to the syringe.

  • Filter the solution directly into the final sterile vial. This step removes any potential microbial contamination.

  • Seal the vial.

  • QC Check: The final solution must be perfectly clear ("free from visible particulates"). Measure pH and osmolality on a sacrificial sample if possible. For GLP studies, sterility and endotoxin testing are mandatory.

References

  • BenchChem. (2025).
  • Poulsen, T. B., et al. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives.
  • California Life Sciences. (2025). Small Molecule Preclinical Formulation Development: Liquid and Solid Dose Forms for Animal Dosing.
  • Kumar, D., et al. (2017). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. International Journal of Pharmaceutical Sciences and Research.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (2025). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Lubrizol. (n.d.).
  • Pharmaceutical Technology. (2016).
  • Pahwa, R., et al. (n.d.). Citric Acid: A Multifunctional Pharmaceutical Excipient. PMC - PubMed Central.
  • CD Formul
  • NIH. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • PubMed Central. (n.d.).
  • MDPI. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts.
  • MDPI. (n.d.).
  • Scribd. (n.d.). Vehiles For Parentral.
  • Basicmedical Key. (2016). Parenteral products.
  • Pharmacy Freak. (2025).
  • (n.d.).
  • Pharmaguideline. (n.d.). Excipients for Parenterals.
  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid.
  • FDA. (n.d.).
  • OWL. (n.d.).
  • (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

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Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of Benzoic Acid Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of benzoic acid sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common solubility hurdles and accelerate your research.

Introduction: The Dual Personality of Benzoic Acid Sulfonamides

Benzoic acid sulfonamides are a critical class of molecules in medicinal chemistry, with applications ranging from diuretics to anticancer agents. Their unique structure, containing both a weakly acidic carboxylic acid (benzoic acid) and a weakly acidic sulfonamide group, presents a distinct set of challenges in achieving adequate solubility for preclinical and clinical development. The interplay between these two ionizable groups governs the pH-dependent solubility profile, often leading to poor aqueous solubility in physiological pH ranges. This guide will provide you with the foundational knowledge and practical techniques to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with benzoic acid sulfonamides.

Understanding the Basics

Q1: Why are benzoic acid sulfonamides often poorly soluble?

The poor solubility of benzoic acid sulfonamides arises from a combination of their molecular structure and solid-state properties. These molecules typically have a rigid aromatic core, which contributes to strong intermolecular interactions in the crystal lattice.[1][2] The presence of both a carboxylic acid and a sulfonamide group, while offering opportunities for pH modification, can also lead to strong hydrogen bonding networks in the solid state, increasing the lattice energy that must be overcome for dissolution.[3]

Q2: What are the typical pKa values for the carboxylic acid and sulfonamide groups in these molecules?

The pKa of the benzoic acid moiety is generally in the range of 3.5 to 4.5.[4] For the sulfonamide group, the pKa is typically higher, often in the range of 8.0 to 10.0, depending on the substitution on the sulfonamide nitrogen. It is crucial to experimentally determine the pKa values for your specific compound as they are fundamental to understanding its pH-solubility profile.

Q3: How does pH affect the solubility of benzoic acid sulfonamides?

The solubility of these compounds is highly pH-dependent due to the presence of two ionizable groups.

  • At low pH (pH < pKa of carboxylic acid): Both the carboxylic acid and sulfonamide groups are protonated and the molecule is in its neutral, least soluble form.

  • As the pH increases above the pKa of the carboxylic acid: The carboxylic acid group deprotonates to form a carboxylate, increasing the molecule's negative charge and enhancing its solubility.

  • As the pH further increases towards the pKa of the sulfonamide: The sulfonamide group begins to deprotonate, leading to a species with two negative charges and a further increase in solubility.

This relationship can be visualized with a pH-solubility profile, which is essential for selecting appropriate formulation strategies.

Troubleshooting Common Experimental Issues

Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?

This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility in that medium. Here are some troubleshooting steps:

  • Lower the final concentration: Your target concentration may be too high for the aqueous buffer. Try preparing a more dilute solution.

  • Increase the co-solvent percentage: If your experimental system allows, increasing the percentage of the organic co-solvent (like DMSO or ethanol) in the final solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your assay or biological system.

  • Adjust the pH of the aqueous buffer: Based on the compound's pKa values, adjusting the pH of the buffer to a range where the molecule is more ionized can significantly increase its solubility. For benzoic acid sulfonamides, a higher pH is generally favorable.

  • Use a different solvent for your stock solution: While DMSO is common, other organic solvents like ethanol, propylene glycol, or PEG 400 might offer better miscibility with your aqueous system.

Q5: My solubility measurements are inconsistent. What could be the cause?

Inconsistent solubility data can stem from several factors:

  • Insufficient equilibration time: Ensure your solubility experiments, particularly using the shake-flask method, are allowed to reach equilibrium. This can take 24 to 72 hours.

  • Inaccurate quantification: Your analytical method (e.g., HPLC, UV-Vis) must be properly validated for linearity, accuracy, and precision in the relevant concentration range and solvent system.

  • Solid-state form changes: The compound may exist in different crystalline (polymorphs) or amorphous forms, each with its own solubility.[5] Ensure you are using a consistent solid form for all experiments. Characterize your starting material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[6][7][8]

  • Temperature fluctuations: Solubility is temperature-dependent. Maintain a constant and controlled temperature throughout your experiments.

Solubility Enhancement Strategies: A Practical Guide

This section provides detailed protocols for the most effective solubility enhancement techniques for benzoic acid sulfonamides.

Strategy 1: pH Adjustment

Leveraging the ionizable nature of the carboxylic acid and sulfonamide groups is the most direct approach to enhance solubility.

Caption: Workflow for determining the pH-solubility profile.

  • Prepare a series of buffers: Prepare buffers covering a wide pH range (e.g., pH 1, 2, 4, 6, 7.4, 8, 10, 12).

  • Add excess compound: Add an excess amount of the benzoic acid sulfonamide to a known volume of each buffer in sealed vials. The solid should be in excess to ensure a saturated solution at equilibrium.

  • Equilibrate: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24-72 hours) to reach equilibrium.

  • Sample and filter: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify: Dilute the filtered samples with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[9][10][11][12]

  • Plot the data: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH of the buffer.

Strategy 2: Co-solvency

The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.[13][14]

Caption: A systematic approach to co-solvent screening.

Co-solventDielectric ConstantPolarityBiocompatibilityNotes
Ethanol 24.3HighGoodCommonly used, can cause precipitation at high concentrations.
Propylene Glycol (PG) 32.0HighGoodOften used in parenteral formulations.
Polyethylene Glycol 400 (PEG 400) 12.4ModerateGoodA good solubilizer for many poorly soluble drugs.
Glycerol 42.5HighGoodViscous, which can affect dissolution rate.
Dimethyl Sulfoxide (DMSO) 46.7HighUse with cautionExcellent solvent, but can have biological effects.
  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 0%, 10%, 20%, 40%, 60%, 80%, 100% v/v in water or a relevant buffer).

  • Determine solubility: Using the shake-flask method described above, determine the equilibrium solubility of your compound in each co-solvent mixture.

  • Analyze the results: Plot the solubility of the compound as a function of the co-solvent concentration. This will help you identify the optimal co-solvent and the concentration range that provides the desired solubility enhancement. Several cosolvency models can be used to predict solubility with a limited number of data points.[15][16]

Strategy 3: Salt Formation

For ionizable compounds like benzoic acid sulfonamides, forming a salt is a highly effective way to improve solubility and dissolution rate.[17][18][19][20][21]

Caption: A systematic workflow for salt screening and selection.

  • Select counter-ions: Choose a range of pharmaceutically acceptable counter-ions. For the acidic benzoic acid group, basic counter-ions like sodium, potassium, calcium, tromethamine (Tris), and basic amino acids like arginine are suitable.

  • Dissolve the parent compound: Dissolve the benzoic acid sulfonamide in a suitable organic solvent (e.g., ethanol, methanol).

  • Add the counter-ion: Add a stoichiometric amount (or a slight excess) of the counter-ion, either as a solution (e.g., sodium hydroxide in water) or as a solid.

  • Induce precipitation/crystallization: Stir the mixture at room temperature or with gentle heating. If a solid does not form, try cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble).

  • Isolate and dry: Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize the salt: Confirm salt formation and characterize the solid-state properties using techniques like DSC, TGA, XRPD, and FTIR.[22][23]

  • Evaluate performance: Measure the aqueous solubility, dissolution rate, and physical stability (hygroscopicity) of each salt form to identify the optimal candidate.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[24][25][26][27]

CyclodextrinCavity Diameter (Å)Water Solubility (g/100mL)Notes
β-Cyclodextrin (β-CD) 6.0 - 6.51.85Most commonly used, but has limited aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) 6.0 - 6.5> 60High aqueous solubility and low toxicity, widely used in formulations.
Sulfobutylether-β-CD (SBE-β-CD) 6.0 - 6.5> 50High aqueous solubility, used in several commercial parenteral products.
  • Prepare a paste: Place the cyclodextrin in a mortar and add a small amount of a water/organic solvent mixture (e.g., water/ethanol 1:1) to form a thick paste.

  • Add the drug: Gradually add the benzoic acid sulfonamide to the paste.

  • Knead: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Dry: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieve: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Dissolve the components: Dissolve the cyclodextrin in water and the benzoic acid sulfonamide in a suitable organic solvent (e.g., ethanol or tert-butanol).[28]

  • Mix the solutions: Slowly add the drug solution to the cyclodextrin solution with constant stirring.

  • Freeze: Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize: Lyophilize the frozen solution under vacuum for 24-48 hours to remove the solvents, yielding a fluffy, amorphous powder of the inclusion complex.[29][30][31]

Analytical and Characterization Techniques

A robust analytical and characterization strategy is essential for understanding and overcoming solubility issues.

TechniqueApplication
HPLC-UV Quantifying the concentration of the dissolved compound in solubility and dissolution studies.[9][10][11][12]
X-Ray Powder Diffraction (XRPD) Identifying the solid-state form (crystalline vs. amorphous), detecting polymorphism, and confirming salt formation.[6][7][8]
Differential Scanning Calorimetry (DSC) Determining melting point, detecting polymorphism, and assessing the amorphous content of a sample.[6][7][8]
Thermogravimetric Analysis (TGA) Assessing the thermal stability and solvent/water content of a sample.[6][7]
Fourier-Transform Infrared Spectroscopy (FTIR) Confirming salt formation and investigating intermolecular interactions in co-amorphous systems and cyclodextrin complexes.
Dynamic Light Scattering (DLS) Measuring the particle size of nanosuspensions.

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • FIP (2009). Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide. FIP.
  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Zasya Life Sciences. (n.d.). Solid-State Characterization.
  • Jouyban, A., & Acree Jr, W. E. (2013). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 579-597.
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Troubleshooting guide for the synthesis of sulfamoylbenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sulfamoylbenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Sulfamoylbenzoic acids are key intermediates in the preparation of various pharmaceuticals, including diuretics like furosemide and other biologically active molecules.[1]

The most prevalent synthetic route involves a two-step process: the chlorosulfonation of a benzoic acid derivative followed by amination. While conceptually straightforward, this pathway is fraught with potential pitfalls that can impact yield, purity, and reproducibility. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Core Synthesis Pathway & Key Control Points

The typical synthesis begins with the electrophilic aromatic substitution of a substituted benzoic acid (e.g., 4-chlorobenzoic acid) using chlorosulfonic acid, followed by quenching to yield the sulfonyl chloride intermediate. This intermediate is then reacted with an amine source, typically aqueous ammonia, to form the final sulfamoylbenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Start Substituted Benzoic Acid Reaction1 Electrophilic Aromatic Substitution Start->Reaction1 Reagent1 Chlorosulfonic Acid (Excess) Reagent1->Reaction1 Quench Ice/Water Quench Reaction1->Quench Intermediate Sulfonyl Chloride Intermediate Quench->Intermediate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Proceed to Amination Reagent2 Aqueous Ammonia (NH4OH) Reagent2->Reaction2 Workup Acidification (HCl) & Filtration Reaction2->Workup Product Final Product: Sulfamoylbenzoic Acid Workup->Product

Caption: General workflow for the two-step synthesis of sulfamoylbenzoic acids.

Troubleshooting Guide: Chlorosulfonation Stage

This first stage is often the most critical. The highly reactive nature of chlorosulfonic acid can lead to several side reactions if not properly controlled.

Question 1: My reaction mixture turned dark brown/black upon adding the benzoic acid, and the final yield of the sulfonyl chloride intermediate is very low. What happened?

Answer: This is a classic sign of uncontrolled sulfonation and subsequent side reactions, primarily the formation of diaryl sulfones.[2]

  • Causality: The reaction between benzoic acid and chlorosulfonic acid is highly exothermic. If the temperature is not strictly controlled, the initially formed sulfonyl chloride can act as an electrophile and react with another molecule of benzoic acid, leading to the formation of a diaryl sulfone byproduct.[3] Elevated temperatures also promote disulfonation and other decomposition pathways.

  • Solution & Proactive Measures:

    • Strict Temperature Control: The addition of benzoic acid to chlorosulfonic acid must be done portion-wise or via a powder funnel to a cooled (0-5 °C) solution of chlorosulfonic acid.[2] The internal reaction temperature should be carefully monitored and maintained below 20°C during the addition.[2]

    • Reaction Progression: After the initial addition, the reaction often requires heating to go to completion. A typical protocol involves slowly heating the mixture to 130-140°C and holding it for several hours.[4][5] This should be done gradually to maintain control.

    • Molar Ratio: Using a sufficient excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) can help ensure the complete conversion of the intermediate sulfonic acid to the desired sulfonyl chloride, making it less available to participate in sulfone formation.[2][3]

Question 2: After quenching the reaction mixture on ice, I recovered a water-soluble compound instead of the expected sulfonyl chloride precipitate. What is the likely issue?

Answer: You are almost certainly observing the hydrolysis of your desired sulfonyl chloride product back to the corresponding sulfonic acid.

  • Causality: The chlorosulfonyl group (-SO₂Cl) is highly reactive and readily hydrolyzes upon contact with water, especially in the acidic environment created by quenching excess chlorosulfonic acid.[3] If the quenching process is too slow or the temperature of the ice-water mixture rises significantly, hydrolysis will be the dominant reaction.

  • Solution & Proactive Measures:

    • Rapid Quenching: The reaction mixture should be cooled to room temperature and then poured slowly and carefully onto a vigorously stirred, large volume of crushed ice and water. The goal is to keep the temperature of the quench mixture at 0-5 °C.[2][3]

    • Immediate Filtration: Do not allow the precipitated sulfonyl chloride to sit in the acidic aqueous solution for an extended period. Filter the solid immediately after precipitation is complete.[2][3]

    • Anhydrous Work-up (Advanced): For extremely sensitive substrates, consider removing excess chlorosulfonic acid under high vacuum (with appropriate safety traps) before quenching or purification.[2]

ParameterRecommended ConditionRationale
Reagent Addition Temp. 0–20 °CPrevents initial exothermic reaction from causing side product formation.[2]
Reaction Completion Temp. 80–140 °CRequired to drive the chlorosulfonation to completion.[4][5]
Quenching Temp. 0–5 °CMinimizes hydrolysis of the sulfonyl chloride product.[2][3]
Chlorosulfonic Acid Ratio 4-5 equivalentsEnsures complete conversion and minimizes diaryl sulfone formation.[2]

Troubleshooting Guide: Amination & Purification Stage

The conversion of the sulfonyl chloride to the sulfonamide is generally efficient, but issues can arise with reaction control and final product purification.

Question 3: The amination reaction is very slow, or my final product is contaminated with the sulfonyl chloride starting material. How can I improve this?

Answer: This points to issues with either reaction temperature or the quality of the sulfonyl chloride intermediate.

  • Causality: While the reaction with ammonia is typically fast, it still requires sufficient thermal energy and proper mixing. If the sulfonyl chloride is crude and contains large clumps, its surface area is limited, slowing the reaction.

  • Solution & Proactive Measures:

    • Temperature Control: After suspending the sulfonyl chloride in concentrated aqueous ammonia, the reaction is often stirred for several hours. Maintaining a temperature of around 30°C can ensure a reasonable reaction rate without excessive decomposition.[4]

    • Ensure a Fine Suspension: The dried sulfonyl chloride intermediate should be a fine powder before being suspended in the ammonia solution to maximize the reactive surface area.

    • Monitor Completion: Use an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the sulfonyl chloride starting material before proceeding to workup.[4]

Question 4: My final sulfamoylbenzoic acid product is off-color (yellow or tan) even after precipitation. How can I improve its purity and appearance?

Answer: The color is likely due to trace impurities carried over from the chlorosulfonation step or formed during amination. A decolorization and/or recrystallization step is necessary.

  • Causality: Minor side products from the aggressive chlorosulfonation reaction can persist through the synthesis and contaminate the final product.

  • Solution & Proactive Measures:

    • Activated Carbon Treatment: After the amination reaction is complete, heat the solution (e.g., to 60°C) and add a small amount of activated carbon.[4] Stir for 15-30 minutes to adsorb colored impurities, then hot filter the solution to remove the carbon.[4]

    • Recrystallization: The most effective method for final purification is recrystallization. After precipitation via acidification, the crude product can be dissolved in a minimum amount of a hot solvent, such as water or an ethanol-water mixture.[4] Slow cooling will allow for the formation of pure crystals, which can then be collected by filtration.[4]

Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride instead of chlorosulfonic acid? A: No, not for this transformation. Thionyl chloride is used to convert carboxylic acids to acyl chlorides.[6] Chlorosulfonic acid is required to introduce the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.

Q: My starting material is 4-chlorobenzoic acid. Where on the ring will the chlorosulfonation occur? A: The carboxylic acid group is a deactivating, meta-directing group, while the chloro group is a deactivating, ortho, para-directing group. The powerful activating effect of the chloro group's lone pairs at the ortho position, combined with steric hindrance, directs the incoming electrophile (the chlorosulfonyl group) to the position ortho to the chlorine and meta to the carboxylic acid, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid.

Q: What safety precautions are essential when working with chlorosulfonic acid? A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (heavy-duty gloves, lab coat, face shield), and ensure all glassware is scrupulously dry. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

Troubleshooting_Low_Yield Start Low Yield of Sulfonyl Chloride Intermediate CheckColor Was reaction mixture dark/black? Start->CheckColor CheckProduct Was the isolated product water-soluble? CheckColor->CheckProduct No Sulfone Likely Cause: Diaryl Sulfone Formation CheckColor->Sulfone Yes Hydrolysis Likely Cause: Product Hydrolysis CheckProduct->Hydrolysis Yes SolutionSulfone Solution: - Strict Temp. Control (0-20°C) - Gradual Heating - Use Excess Reagent Sulfone->SolutionSulfone SolutionHydrolysis Solution: - Rapid Quenching (0-5°C) - Immediate Filtration - Ensure Vigorous Stirring Hydrolysis->SolutionHydrolysis

Caption: Decision tree for troubleshooting low yields in the chlorosulfonation step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

  • Setup: In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), add chlorosulfonic acid (4.0 molar equivalents).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.[2]

  • Addition: While stirring vigorously, add p-chlorobenzoic acid (1.0 molar equivalent) portion-wise, ensuring the internal temperature does not exceed 20 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to 130 °C. Maintain this temperature for 3-4 hours until gas evolution ceases.[4]

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Carefully and slowly, pour the reaction mixture into the ice-water, maintaining the quench temperature below 5 °C.[2]

  • Isolation: A white precipitate will form. Continue stirring for 15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.[4]

  • Drying: Dry the product under vacuum to yield the crude sulfonyl chloride intermediate.

Protocol 2: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

  • Setup: In a suitable flask, suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid (1.0 molar equivalent) in concentrated aqueous ammonia.

  • Reaction: Stir the mixture for 2-3 hours, maintaining the temperature at approximately 30 °C.[4]

  • Decolorization (Optional): Heat the mixture to 60 °C, add activated carbon (approx. 1-2% by weight), and stir for 30 minutes.[4] Filter the hot solution to remove the carbon.

  • Precipitation: Cool the filtrate and slowly acidify it with concentrated hydrochloric acid to a pH of 2.[4]

  • Isolation: A white solid of the final product will precipitate. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.

  • Purification: Wash the product with cold water and dry under vacuum.[4] For higher purity, recrystallize from an ethanol-water mixture.[4]

References

  • Vertex AI Search, The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.
  • BenchChem, An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.
  • Google Patents, CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
  • Guidechem, 2,4-Dichlorobenzoyl chloride 89-75-8 wiki.
  • BenchChem, Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.
  • BenchChem, troubleshooting byproduct formation in the chlorosulfon
  • Google Patents, CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • PubChem, 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568.
  • Sigma-Aldrich, 4-Chloro-3-sulfamoylbenzoic acid 98 1205-30-7.
  • Pharmaffiliates, CAS No : 1205-30-7 | Product Name : 4-Chloro-3-sulfamoylbenzoic Acid.
  • ResearchGate, Expedient Synthesis of Sulfinamides
  • Organic Syntheses, ACID AMMONIUM o-SULFOBENZO
  • Enamine, Sulfonyl Chlorides/Fluorides.
  • Google Patents, US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Google Patents, CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents, US3496224A - Purific
  • BenchChem, Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
  • Organic Chemistry Portal, Sulfonamide synthesis by S-N coupling.
  • Reactions of Sulfonyl Chlorides and Unsatur
  • Google Patents, US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid deriv
  • NIH, Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC.
  • Reddit, So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong...
  • Who we serve, Recent Advances in the Synthesis of Sulfonamides Intermedi
  • European Patent Office, METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1 - EPO.
  • Wikipedia, 4-Chlorobenzoic acid.

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Technical Support Center: Purification of 3-[(Isopropylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-[(Isopropylamino)sulfonyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of this molecule. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and FAQs to help you achieve high purity for your downstream applications.

Section 1: Understanding the Molecule and Its Challenges

This compound (MW: 243.28 g/mol ) is a bifunctional molecule containing both a carboxylic acid and a sulfonamide group.[1] This unique structure imparts specific chemical properties that are central to both its function and the challenges associated with its purification.

  • Acidity: The molecule possesses two acidic protons: one on the carboxylic acid (pKa ~4-5) and another on the sulfonamide nitrogen (pKa ~9-10). This dual acidity allows for selective deprotonation and is a key handle for purification via acid-base extraction.

  • Polarity: The presence of sulfonyl, carboxyl, and amine functionalities makes the compound quite polar, influencing its solubility in various solvents and its behavior in chromatographic systems.

  • Crystallinity: Like many sulfonamides, this compound is typically a crystalline solid, making recrystallization a viable and powerful purification technique.[2]

Frequently Asked Questions: Impurities & Stability

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Impurities typically arise from the starting materials or side reactions during synthesis. The most common synthetic route involves the reaction of 3-(chlorosulfonyl)benzoic acid with isopropylamine. Based on this, you should anticipate:

  • Unreacted Starting Materials: Residual 3-(chlorosulfonyl)benzoic acid or isopropylamine.

  • Hydrolysis Products: The primary impurity is often the hydrolysis of the sulfonyl chloride starting material, resulting in 3-sulfobenzoic acid.[3] This impurity is highly polar and can be challenging to remove.

  • Over-alkylation Products: While less common, reaction at the carboxylic acid to form an amide is possible under certain conditions.

  • Process-Related Impurities: Solvents, reagents, and by-products from other synthetic steps can also be present.

Q2: How stable is this compound? Can it degrade during purification?

A2: Yes, degradation is possible under harsh conditions. Forced degradation studies on sulfonamides show they can be susceptible to hydrolysis under strong acidic or basic conditions, oxidation, and photolysis.[4][5][6] During purification, it is crucial to avoid prolonged exposure to high heat and extreme pH levels to prevent the formation of degradation products. The primary degradation pathway to monitor would be the hydrolysis of the sulfonamide bond.

Section 2: Troubleshooting Purification Strategies

The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often the most effective.

Purification_Decision_Tree start Crude Product Analysis is_solid Is the crude product >80% solid? start->is_solid is_oily Is the crude product an oil or contains significant oily impurities? start->is_oily recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes acid_base Primary Method: Acid-Base Extraction is_solid->acid_base No is_oily->acid_base Yes chromatography Consider Column Chromatography for complex mixtures is_oily->chromatography If complex purity_check Assess Purity (HPLC/TLC) recrystallize->purity_check acid_base->purity_check chromatography->purity_check is_pure Is purity >98%? purity_check->is_pure final_product Final Product is_pure->final_product Yes secondary_purification Secondary Purification Required (Choose alternative primary method) is_pure->secondary_purification No secondary_purification->recrystallize secondary_purification->acid_base secondary_purification->chromatography

Caption: Decision tree for selecting a purification strategy.
FAQ: Recrystallization

Recrystallization is highly effective for this compound, leveraging its increased solubility in hot solvents versus cold solvents.[7][8][9]

Q1: My product is not dissolving well, or I'm using a very large volume of solvent. What am I doing wrong?

A1: This points to a suboptimal solvent choice. For this compound, a polar protic solvent is often a good starting point. The key is to find a solvent that dissolves the compound poorly at room temperature but completely at its boiling point.

  • Expert Insight: Do not add all the solvent at once. Add a small portion of the solvent to your crude solid and bring it to a boil. Continue adding small portions of hot solvent until everything just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.[8] A patent for the related compound Probenecid specifies using absolute ethanol for recrystallization.[10]

Q2: My recovery is very low after filtering the crystals. How can I improve it?

A2: Low recovery is usually due to one of three issues:

  • Using too much solvent: As mentioned, use only the minimum volume of boiling solvent required to dissolve the solid.

  • Cooling too quickly or not long enough: Allow the flask to cool slowly to room temperature first, then place it in an ice bath for at least 30 minutes to an hour to ensure maximum crystallization.

  • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Ensure your funnel and receiving flask are pre-heated.

Q3: I performed a recrystallization, but my HPLC analysis shows the product is still impure. Why?

A3: If an impurity has similar solubility properties to your target compound, it may co-crystallize. In this case, a single solvent recrystallization may not be sufficient. Consider a two-solvent system (e.g., Ethanol/Water or Acetone/Hexane) or perform a preliminary purification using acid-base extraction to remove impurities with different acidic properties before recrystallizing.

Solvent SystemBoiling Point (°C)Rationale for Use
Ethanol 78Good general-purpose solvent for polar molecules. Used for the analogue Probenecid.[10]
Water 100Exploits the high solubility of benzoic acids in hot water versus cold water.[9] Excellent for removing non-polar impurities.
Ethanol/Water VariableA powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then allow to cool.
Ethyl Acetate 77A moderately polar solvent that can be effective. Often paired with a non-polar anti-solvent like hexanes.
Acetone 56A very polar solvent; may need to be paired with an anti-solvent like hexanes or water for effective crystallization.
FAQ: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. A patent for the related compound Probenecid describes a refining process of dissolving the crude product in an alkaline solution, filtering, and then acidifying the filtrate to induce crystallization.[11]

AcidBase_Workflow cluster_0 Step 1: Dissolution & Separation cluster_1 Step 2: Isolation start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Extract with Aqueous Base (e.g., 5% NaHCO₃) start->add_base org_layer1 Organic Layer: Neutral/Basic Impurities add_base->org_layer1 Separate aq_layer1 Aqueous Layer: Sodium Salt of Product add_base->aq_layer1 Separate add_acid Acidify Aqueous Layer with 1M HCl to pH 2-3 aq_layer1->add_acid precipitate Precipitate Forms: Pure Product add_acid->precipitate filtration Filter, Wash with Cold Water, and Dry precipitate->filtration

Caption: Workflow for purification by acid-base extraction.

Q1: My product precipitates as a sticky oil instead of a solid when I add acid. What should I do?

A1: This phenomenon, known as "oiling out," occurs when the melting point of the impure solid is lower than the temperature of the solution. To resolve this:

  • Cool the solution: Perform the acidification in an ice bath.

  • Acidify slowly: Add the acid dropwise with vigorous stirring to avoid localized high concentrations.

  • Solvent extraction: If oiling out persists, extract the acidified aqueous solution with a clean portion of an organic solvent (like ethyl acetate). The pure product will move into the organic layer, which can then be dried and evaporated to yield the solid.

Q2: Which base is better for the extraction: sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)?

A2: Start with sodium bicarbonate. It is a weak base and will selectively deprotonate the more acidic carboxylic acid without significantly affecting the less acidic sulfonamide proton. This provides better selectivity against certain impurities. Using a strong base like NaOH will deprotonate both acidic sites and may increase the risk of hydrolyzing your compound or dissolving acidic impurities that would otherwise remain in the organic layer.

FAQ: Chromatographic Purification & Analysis

Chromatography is essential for analyzing purity and for purifying complex mixtures that are resistant to crystallization.

Q1: My compound streaks badly on my silica gel column. How can I improve the separation?

A1: Streaking of acidic compounds on silica gel is a common problem caused by strong interactions with silanol groups. To mitigate this:

  • Modify the mobile phase: Add 1-2% acetic acid or formic acid to your eluent (e.g., Ethyl Acetate/Hexane). The acid will protonate the compound and the silica surface, reducing strong ionic interactions and leading to sharper peaks.

  • Use a different stationary phase: For highly basic or acidic compounds, alumina can sometimes provide better results than silica.[12]

  • Consider Reverse-Phase Chromatography: For difficult separations, preparative reverse-phase HPLC is a powerful but more resource-intensive option.

Q2: What are the recommended HPLC conditions for checking the purity of my final product?

A2: Reverse-phase HPLC (RP-HPLC) with UV detection is the standard method for purity analysis of compounds like this.[13][14] Due to its polar and acidic nature, a C18 column with a buffered aqueous-organic mobile phase is ideal.[15][16][17]

ParameterRecommended ConditionRationale
Column C18, 5 µm particle size (e.g., 4.6 x 150 mm)Standard for reverse-phase; provides good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic Acid or Phosphoric AcidAcid suppresses ionization of the carboxyl group, leading to better peak shape and retention.[16]
Mobile Phase B Acetonitrile or Methanol + 0.1% AcidOrganic solvent to elute the compound.
Gradient Start at 10-20% B, ramp to 95% B over 15-20 minA gradient is recommended to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detector UV at 254 nm and/or 280 nmThe benzene ring will have strong absorbance in the UV region.
Injection Volume 5-10 µLStandard volume.
Sample Prep Dissolve sample in Mobile Phase (50:50 A:B) or Acetonitrile/WaterEnsures compatibility with the mobile phase and prevents peak distortion.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a robust starting point for obtaining high-purity crystalline material.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add 5 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Solubilization: Continue adding ethanol in small (~1 mL) portions until the solid is completely dissolved. Note the total volume of ethanol used.

  • Addition of Anti-Solvent: To the hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for forming large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with a small amount of ice-cold water to remove residual solvent.

  • Drying: Dry the crystals under high vacuum to a constant weight. Determine the melting point and assess purity by HPLC.

Protocol 2: HPLC Purity Analysis

This protocol provides a reliable method for determining the purity of your synthesized material.[18]

  • Standard Preparation: Prepare a stock solution of a reference standard (if available) at 1.0 mg/mL in 50:50 acetonitrile:water.

  • Sample Preparation: Prepare a sample of your purified product at approximately 1.0 mg/mL in 50:50 acetonitrile:water. Ensure it is fully dissolved. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 min: 20% B

    • 15.0 min: 95% B

    • 18.0 min: 95% B

    • 18.1 min: 20% B

    • 22.0 min: 20% B (End of run)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

References

  • CN102924344A - Synthesis and preparation method for probenecid sodium and probenecid potassium - Google Patents.
  • Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. International Journal of Creative Research Thoughts.
  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Waters Corporation.
  • CN107033038A - The preparation method of probenecid - Google Patents.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Asian Journal of Pharmaceutical and Clinical Research.
  • Forced Degradation Studies. MedCrave online.
  • CN103613521B - The water phase synthesis method of probenecid - Google Patents.
  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
  • Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. MDPI.
  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies.
  • Chemical Properties of Benzoic acid, 3-isopropylamino-, isopropyl ester. Cheméo.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Biodegradability properties of sulfonamides in activated sludge. Oxford Academic.
  • Sulfonamide-impurities. Pharmaffiliates.
  • Purification of strong polar and basic compounds. Reddit.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Research and Applications.
  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
  • The Recrystallization of Benzoic Acid. University of Wisconsin-River Falls.
  • Benzoic acid. Wikipedia.
  • Sulfonamide. Wikipedia.
  • How can benzoic acid be tested for purity? Quora.
  • Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH).
  • Experiment 4 purification - recrystallization of benzoic acid. Slideshare.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service.
  • Method for the purification of benzoic acid. European Patent Office.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central.

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Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Here, we dissect the causality behind experimental choices and offer robust, self-validating protocols to enhance the accuracy and reliability of your analytical data.

Section 1: Understanding the Challenge: Matrix Effects and Benzoic Acid Derivatives

Q1: What are matrix effects, and why are they a particular concern for benzoic acid derivatives?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]

Benzoic acid derivatives, being acidic compounds, are typically analyzed in negative electrospray ionization (ESI) mode. Their ionization efficiency can be particularly susceptible to suppression by various matrix components.[5] For instance, the presence of strong acids in the sample or mobile phase can interfere with the deprotonation of benzoic acid derivatives, which is essential for their ionization in negative mode.[5] Furthermore, non-volatile salts and other contaminants can alter the droplet formation and evaporation process in the ESI source, further impacting ionization.[1]

Section 2: Troubleshooting Common Issues

This section addresses specific problems you might encounter during your experiments, providing a logical path to diagnosis and resolution.

Q2: My analyte signal is significantly lower in biological samples compared to pure standards. How do I confirm this is due to ion suppression?

A2: This is a classic symptom of ion suppression. To confirm and quantify the extent of the matrix effect, you can perform a post-extraction spike experiment.

Experimental Protocol 1: Quantifying Matrix Effects with a Post-Extraction Spike

  • Sample Preparation: Extract a blank matrix sample (e.g., plasma, urine) using your established protocol.

  • Spiking:

    • Set A: Spike the extracted blank matrix with your benzoic acid derivative analyte at a known concentration (e.g., mid-range of your calibration curve).

    • Set B: Prepare a standard solution of the analyte in the reconstitution solvent at the same concentration as Set A.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A result between 85% and 115% is often considered acceptable, though this can depend on the specific assay requirements.[6]

Q3: I'm observing poor reproducibility and inconsistent peak areas between replicate injections of the same sample. What could be the cause?

A3: Inconsistent peak areas, even with an internal standard, can point to variable matrix effects. This often stems from inadequate sample cleanup, leading to a high and variable load of interfering compounds being introduced into the LC-MS system. Phospholipids from plasma samples are a common culprit as they can build up on the column and elute erratically, causing fluctuating ion suppression.

Actionable Advice:

  • Improve Sample Preparation: Re-evaluate your sample cleanup procedure. Protein precipitation is often the quickest method but provides the least cleanup.[2] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interferences.[2][7]

  • Optimize Chromatography: Ensure your chromatographic method separates the analyte from the bulk of the matrix components. A longer gradient or a different column chemistry might be necessary to resolve the analyte from interfering species.[8]

Section 3: Mitigation Strategies and Detailed Protocols

Effectively addressing matrix effects often requires a multi-faceted approach. Below are detailed strategies and protocols tailored for the analysis of benzoic acid derivatives.

Q4: What is the most effective sample preparation technique to minimize matrix effects for benzoic acid derivatives in plasma?

A4: For acidic compounds like benzoic acid derivatives, a well-optimized Solid-Phase Extraction (SPE) protocol is generally the most effective method for reducing matrix effects.[9][10] It provides a more thorough cleanup than protein precipitation or simple LLE by selectively isolating the analytes.[2]

Experimental Protocol 2: Solid-Phase Extraction (SPE) for Benzoic Acid Derivatives from Plasma

This protocol utilizes a polymeric reversed-phase SPE sorbent, which is effective for retaining non-polar to moderately polar acidic compounds.

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add an internal standard.

    • Acidify the sample by adding 100 µL of 2% formic acid in water. This ensures the benzoic acid derivatives are in their neutral, more retentive form.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of methanol or acetonitrile.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.[11]

Table 1: Comparison of Sample Preparation Techniques for Benzoic Acid Derivatives

TechniqueProsConsTypical Recovery
Protein Precipitation (PPT) Fast, simple, inexpensive.Least effective cleanup, high risk of matrix effects.[2]>90%
Liquid-Liquid Extraction (LLE) Good for removing highly polar/non-polar interferences.Can be labor-intensive, may have emulsion issues, lower recovery for more polar benzoic acid derivatives.[2]70-90%
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, reduces matrix effects significantly.[9]More complex method development, can be more expensive.>85%
Q5: How do I choose and use an internal standard to compensate for matrix effects?

A5: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of your analyte (e.g., Benzoic acid-13C).[12][13] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[13] This allows for accurate correction of signal variability.

Workflow for Using a Stable Isotope-Labeled Internal Standard

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification A Add known amount of SIL-IS to all samples, calibrators, and QCs at the beginning of the process B Analyze samples A->B Proceed to analysis C Calculate the Peak Area Ratio (Analyte / SIL-IS) B->C Data acquisition D Generate calibration curve by plotting the Peak Area Ratio vs. Concentration C->D E Determine concentration of unknown samples from the calibration curve D->E

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it behaves similarly to the analyte during extraction and ionization.

Q6: Can I use matrix-matched calibration to correct for matrix effects?

A6: Yes, matrix-matched calibration is another effective strategy.[14][15] This involves preparing your calibration standards in the same biological matrix as your samples (e.g., blank plasma for a plasma-based assay). This ensures that the standards and samples experience similar matrix effects.[15]

Decision Tree for Choosing a Calibration Strategy

G start Start: Need to Quantify Benzoic Acid Derivative is_sil_is_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->is_sil_is_available use_sil_is Use SIL-IS with calibration standards prepared in solvent or matrix. This is the 'gold standard'. is_sil_is_available->use_sil_is Yes is_blank_matrix_available Is a consistent source of blank matrix available? is_sil_is_available->is_blank_matrix_available No use_matrix_matched Perform Matrix-Matched Calibration. Prepare calibrants in the blank matrix. is_blank_matrix_available->use_matrix_matched Yes use_standard_addition Use the Standard Addition method. Requires more sample volume. is_blank_matrix_available->use_standard_addition No

Caption: Decision tree for selecting a calibration strategy.

Limitations of Matrix-Matched Calibration:

  • It requires a reliable source of blank matrix that is free of the analyte.

  • It assumes that the matrix effect is consistent across different lots of the blank matrix and in the study samples, which may not always be the case.[15]

Section 4: FAQs for Advanced Troubleshooting

Q7: I've optimized my sample preparation, but I still see some ion suppression. What else can I do? A7: If significant matrix effects persist after rigorous sample cleanup, consider the following:

  • Chromatographic Selectivity: Further optimize your LC method. Try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the elution profile of interfering compounds relative to your analyte.

  • Sample Dilution: If your assay has sufficient sensitivity, you can dilute the final extract.[16] This reduces the concentration of matrix components entering the ion source.

  • Change Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds, although it may be less sensitive for highly polar molecules.[1]

Q8: My mobile phase contains formic acid. Could this be contributing to ion suppression for my benzoic acid derivative in negative ion mode? A8: Yes, this is a possibility. In negative ion mode, the goal is to deprotonate the analyte. The presence of an acid in the mobile phase increases the proton concentration, which can suppress the formation of [M-H]⁻ ions.[5] However, small amounts of a weak acid are often necessary for good peak shape. It's a trade-off that needs to be optimized. Consider using a weaker acid like acetic acid at a low concentration (e.g., 0.05%) or even no acid if chromatography allows.[17]

Q9: Where can I find regulatory guidance on matrix effects? A9: The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) both provide guidelines on bioanalytical method validation, which include specific sections on assessing and controlling for matrix effects.[6][18] It is crucial to consult these documents to ensure your methods meet regulatory expectations.

References

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI.
  • Li, Y., et al. (2010). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 21(10), 1733–1740.
  • Knapp, D. R. (2009). Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. Analytical Chemistry, 81(16), 6875–6883.
  • Hartonen, K., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2568–2576.
  • Kuda, O., et al. (2024). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 96(22), 8639–8647.
  • Kruve, A., et al. (2008). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. Journal of Mass Spectrometry, 43(10), 1285–1292.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Science.gov. (n.d.). isotope-labeled internal standards: Topics.
  • ZefSci. (2025). 14 Best Practices for Effective LCMS Troubleshooting.
  • PubChem. (n.d.). Benzoic acid.
  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?.
  • LCGC International. (2023). Troubleshooting LC-MS.
  • Li, D., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Nakano, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4848.
  • University of the Western Cape. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • Karas, M., et al. (1995). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Analytical Chemistry, 67(21), 3971-3975.
  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Agilent Technologies. (2011). Extraction of Acidic Compounds From Human Plasma Using Plexa PAX.
  • ResearchGate. (2011). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.
  • ResearchGate. (2018). Basic Sample Preparation Techniques in LC‐MS Bioanalysis.
  • ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
  • Studia Universitatis „Vasile Goldis,” Seria Stiintele Vietii. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • Arnhard, K., et al. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling.
  • ResearchGate. (2009). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.
  • ResearchGate. (2006). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards.
  • ResearchGate. (1995). Matrix-Assisted Laser Desorption Mass Spectrometry with 2-(4-Hydroxyphenylazo)benzoic Acid Matrix.
  • U.S. Food and Drug Administration. (2003). Q1D Bracketing and Matrixing Designs for Stability Testing of New Drug Substances and Products.
  • ResearchGate. (2018). Preparation of Novel Stationary Phase for Solid Phase Extraction and its Application for the Analysis of Benzoic Acid in Plum.
  • U.S. Food and Drug Administration. (2003). Q1D Bracketing and Matrixing Designs for Stability Testing of New Drug Substances and Products.
  • ResearchGate. (2020). A synthesis scheme for a sorbent for solid-phase extraction of benzoic acid from aqueous solutions.
  • GERSTEL. (2020). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS.
  • Sereshti, H., et al. (2023). Salting-out assisted liquid–liquid extraction combined with LC–MS/MS for the simultaneous determination of seven organic UV filters in environmental water samples: method development and application. Environmental Science and Pollution Research, 30(44), 99939–99951.
  • CABI. (2017). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
  • YouTube. (2025). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry.
  • YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals.
  • U.S. Food and Drug Administration. (2021). Evaluation of Matrix Influence in Extractables Analysis of Medical Device Extracts.
  • LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium.
  • YouTube. (2020). Acid-Base Extraction of Benzil and Benzoic Acid.

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Troubleshooting unexpected results in biological assays of 3-[(Isopropylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-[(Isopropylamino)sulfonyl]benzoic acid and encountering unexpected results in their biological assays. While this compound is not extensively characterized in the public literature, its chemical structure—containing both a sulfonamide and a benzoic acid moiety—provides a basis for anticipating and troubleshooting common experimental challenges.

This document provides a framework for identifying the root cause of anomalous data, grounded in the fundamental principles of biochemistry and assay development. We will explore issues ranging from compound handling and solubility to potential assay artifacts and data interpretation.

Section 1: Core Troubleshooting Guide (Q&A)

This section addresses specific, common problems in a question-and-answer format. Each answer provides a rationale for the issue and a step-by-step protocol for diagnosis and resolution.

Question 1: My dose-response curve for this compound is flat, showing no significant inhibition even at high concentrations. What are the primary causes?

Answer: A lack of activity can stem from three main sources: poor compound solubility, compound degradation, or a genuine lack of biological activity against your target. It is critical to first rule out technical artifacts before concluding biological inactivity.

Underlying Rationale: The benzoic acid group in the molecule has a pKa of approximately 4.2. This means that in standard physiological buffers (pH 7.2-7.4), the carboxyl group will be deprotonated and negatively charged. While this can aid solubility, interactions with salts in the buffer can lead to precipitation, especially for stock solutions diluted from DMSO. Furthermore, many small molecules can degrade during storage or freeze-thaw cycles.

Troubleshooting Workflow:
  • Verify Compound Integrity & Identity:

    • Action: If possible, confirm the identity and purity of your compound stock using methods like LC-MS or NMR.

    • Rationale: Ensures you are testing the correct molecule and that it has not degraded significantly since purchase.

  • Assess Compound Solubility (Pre-Assay):

    • Action: Perform a visual and/or instrumental solubility test. Prepare the highest concentration of the compound intended for the assay in the final assay buffer. Let it equilibrate for 15-30 minutes.

    • Visual Check: Hold the plate or tube against a dark background and look for signs of precipitation or cloudiness.

    • Instrumental Check (Nephelometry): Use a plate reader to measure light scattering at a wavelength outside the absorbance range of the compound (e.g., 600-700 nm). An increase in signal compared to a buffer-only control indicates precipitation.

    • Rationale: Compound precipitation is a leading cause of "flat" dose-response curves, as the effective concentration in solution is far lower than the nominal concentration.

  • Evaluate the Impact of DMSO Concentration:

    • Action: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not impact your assay's performance (typically ≤1%). Run a DMSO-only control curve.

    • Rationale: High concentrations of DMSO can disrupt protein structure or inhibit enzymes, masking the effect of the compound.

Troubleshooting Flowchart: No Observed Activity

G Start No Inhibition Observed CheckSolubility 1. Assess Solubility in Assay Buffer Start->CheckSolubility Precipitate Precipitation Observed? CheckSolubility->Precipitate CheckPurity 2. Verify Compound Purity/Identity (LC-MS) Precipitate->CheckPurity No OptimizeBuffer Action: Lower Concentration or Add Surfactant (e.g., 0.01% Tween-20) Precipitate->OptimizeBuffer Yes Degradation Degradation or Impurity Found? CheckPurity->Degradation TestOrthogonal 3. Test in Orthogonal Assay Degradation->TestOrthogonal No NewStock Action: Obtain New Compound Stock Degradation->NewStock Yes Conclusion Conclusion: Likely Inactive Under These Conditions TestOrthogonal->Conclusion OptimizeBuffer->Start Re-test NewStock->Start Re-test

Caption: Workflow for diagnosing a lack of compound activity.

Question 2: I am seeing poor reproducibility (high variability) in my IC50 values for this compound between experiments. What could be the cause?

Answer: Poor IC50 reproducibility is often linked to inconsistent compound handling, assay drift over time, or the compound's chemical instability in the assay buffer.

Underlying Rationale: Sulfonamides can be susceptible to hydrolysis, especially if the assay buffer is outside a neutral pH range or contains certain catalytic components. Furthermore, repeated freeze-thaw cycles of DMSO stock solutions can lead to water absorption and compound precipitation within the stock, leading to inaccurate concentrations in subsequent experiments.

Recommended Protocols for Improving Reproducibility:
  • Standardize Compound Handling:

    • Protocol:

      • Create small-volume, single-use aliquots of your high-concentration DMSO stock.

      • Store aliquots at -20°C or -80°C, protected from light.

      • For each experiment, use a fresh aliquot. Avoid freeze-thaw cycles.

      • Allow the aliquot to thaw completely and vortex gently before preparing serial dilutions.

    • Rationale: This minimizes variability from stock concentration changes due to solvent evaporation, water absorption, or degradation.

  • Assess Compound Stability in Assay Buffer:

    • Protocol:

      • Incubate this compound at its highest assay concentration in the final assay buffer.

      • At various time points (e.g., 0, 30, 60, 120 minutes), take a sample and analyze it by LC-MS to quantify the amount of parent compound remaining.

      • Compare this to a control sample where the compound is incubated in a more stable solvent like acetonitrile.

    • Rationale: This directly measures the compound's half-life under the exact conditions of your experiment, revealing if degradation during the assay incubation is the source of variability.

Data Summary: Factors Affecting IC50 Reproducibility
Potential Cause Diagnostic Check Recommended Solution
Stock Solution Instability Inconsistent results from the same stock over weeks.Prepare single-use aliquots; minimize freeze-thaw cycles.
Assay Buffer Instability IC50 value increases with longer pre-incubation times.Perform a time-dependent stability study (LC-MS).
Inaccurate Pipetting High well-to-well variability within a single plate.Calibrate pipettes; use automated liquid handlers for dilutions.
Assay Drift Control signals change from the beginning to the end of a plate run.Monitor Z'-factor; ensure reagent thermal stability.
Question 3: The compound shows activity in my primary biochemical assay, but this activity disappears in a cell-based assay. Why?

Answer: This is a common and important observation in drug discovery. The discrepancy typically arises from factors present in a cellular environment that are absent in a purified, biochemical system. The main culprits are poor cell permeability, active efflux by transporters, or rapid metabolism of the compound by the cells.

Underlying Rationale: The negatively charged carboxylate group on this compound at physiological pH can significantly hinder its ability to passively diffuse across the lipid-rich cell membrane. Even if it does enter the cell, it may be recognized and pumped out by efflux transporters like P-glycoprotein (P-gp) or metabolized into an inactive form by cellular enzymes.

Hypothetical Cellular Fate of the Compound

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Intracellular Space Compound_Ext Compound (Charged) Efflux Efflux Transporters (e.g., P-gp) Compound_Ext->Efflux Efflux Metabolism Metabolic Enzymes (e.g., CYPs) Compound_Ext->Metabolism Metabolism Target Intracellular Target Enzyme Z Compound_Ext->Target Poor Permeability Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite

Technical Support Center: Optimizing Crystallization of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the crystallization of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallization, providing in-depth, evidence-based solutions to common challenges. The structure of this guide is designed to be intuitive, moving from fundamental questions to specific troubleshooting scenarios and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries encountered during the crystallization of benzoic acid and its derivatives.

Q1: What is the fundamental principle of crystallization for purifying benzoic acid derivatives?

A: Crystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that the solubility of a solid in a solvent is temperature-dependent; solubility generally increases with temperature.[1][3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[2][4] As this solution cools slowly, the solubility of the target compound decreases, causing it to form a crystalline lattice. The growing crystal lattice tends to selectively incorporate molecules of its own kind, excluding impurities, which remain dissolved in the cold solvent (the mother liquor).[1][2] The pure crystals are then separated by filtration.[5]

Q2: How do I select an appropriate solvent system for my benzoic acid derivative?

A: Solvent selection is the most critical step and is guided by the principle of "like dissolves like".[6] For a solvent to be effective for recrystallization, it must meet several criteria:

  • High-Temperature Solubility: It must dissolve the compound completely when hot.[3][7]

  • Low-Temperature Insolubility: The compound should have low solubility in the solvent when cold to ensure good recovery.[3][6]

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[3]

  • Inertness: The solvent must not react chemically with the compound.[6]

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals.[6]

  • Safety & Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[3]

Benzoic acid itself, for example, is sparingly soluble in cold water but highly soluble in hot water, making water an excellent and safe solvent for its recrystallization.[4][8] For its derivatives, which may have different polarities, a range of solvents from polar (e.g., ethanol, acetic acid) to non-polar (e.g., toluene, hexane) should be screened.[7][9]

Workflow for Solvent Selection

Below is a systematic workflow to guide your solvent screening process.

cluster_screening Solvent Screening Process Start Start: Select a small amount (~15-20 mg) of impure compound TestSolvents Test solubility in a range of solvents (polar to non-polar) at room temp Start->TestSolvents Soluble Is it soluble at room temp? TestSolvents->Soluble GoodSolvent Result: Suitable Solvent Found Soluble->GoodSolvent No BadSolvent1 Result: Unsuitable. Too soluble at room temp. Soluble->BadSolvent1 Yes Insoluble Heat the mixture to the solvent's boiling point Dissolves Does it dissolve completely? Insoluble->Dissolves Cool Cool slowly to room temp, then in an ice bath Dissolves->Cool Yes BadSolvent2 Result: Unsuitable. Insoluble even when hot. Dissolves->BadSolvent2 No Crystals Do abundant crystals form? Cool->Crystals Crystals->GoodSolvent Yes BadSolvent3 Result: Unsuitable. Poor recovery on cooling. Crystals->BadSolvent3 No GoodSolvent->Insoluble

Caption: A decision workflow for selecting a suitable recrystallization solvent.

Q3: What is the Metastable Zone Width (MSZW) and why is it critical for process control?

A: The Metastable Zone Width (MSZW) is the region of supersaturation between the solubility curve and the point where spontaneous (primary) nucleation occurs.[10][11] Within this zone, the solution is supersaturated but can exist for a period without forming new crystals.[10][12]

Why it's critical: Operating within the MSZW allows for controlled crystal growth on existing seed crystals rather than uncontrolled spontaneous nucleation.[11] A wide MSZW means the system can tolerate a high level of supersaturation before new crystals form, which can sometimes lead to problems like "oiling out." A narrow MSZW means nucleation occurs at a lower supersaturation, which can lead to the formation of many small crystals. The width of the MSZW is influenced by process parameters like cooling rate, agitation, and the presence of impurities.[11] Understanding the MSZW for your specific benzoic acid derivative and solvent system is essential for designing a robust and reproducible crystallization process.

The Crystallization Zone Diagram

This diagram illustrates the relationship between temperature, concentration, and the different zones relevant to crystallization.

cluster_zones Phase Diagram for Crystallization A Concentration p1 B Temperature p2 p8 p1->p8  Solubility Curve p3 L3 Labile Zone (Unstable, Spontaneous Nucleation) p4 p10 p3->p10  MSZW Boundary  (Supersolubility Curve) p5 p6 L2 Metastable Zone (Supersaturated, Crystal Growth Dominates) p7 p9 p11 p12 p13 L1 Undersaturated Zone (Stable, Dissolution) p14

Caption: Relationship between solubility, the metastable zone, and the labile zone.

Q4: My compound "oils out" instead of crystallizing. What is happening and what should I do?

A: "Oiling out" occurs when a compound precipitates from a solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution becomes highly supersaturated while the temperature is still above the melting point of the impure compound or when the rate of supersaturation is too high for molecules to properly arrange into a crystal lattice.[6] This is a common problem in anti-solvent crystallization where localized high supersaturation can occur before molecular mixing is complete.

Troubleshooting Steps:

  • Increase the Solvent Volume: Add more hot solvent to decrease the saturation level before cooling.

  • Slow Down the Cooling Rate: Allow the solution to cool more gradually. This provides more time for molecules to orient themselves into a crystal lattice.[4][13]

  • Use a Different Solvent: The initial solvent may not be optimal. A more viscous solvent or a solvent with a lower boiling point might be better.

  • Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod or adding seed crystals just as the solution begins to cool and becomes cloudy.[13] This provides a template for growth before the solution becomes excessively supersaturated.

Section 2: Detailed Troubleshooting Guides

Problem: Low Yield
Q: My final crystal yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can often be traced back to several key steps in the recrystallization process.

Potential Cause Scientific Explanation Recommended Solution
Using too much solvent The solution is not sufficiently saturated upon cooling, leaving a significant amount of the product dissolved in the mother liquor.[14]Use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.[4]
Premature crystallization Crystals form in the funnel during hot gravity filtration, leading to product loss.Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution. Work quickly to minimize cooling during the transfer.[1][3]
Incomplete crystallization The solution was not cooled to a low enough temperature. The solubility of most benzoic acid derivatives, while low in cold solvent, is not zero.After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[13]
Loss during washing The washing solvent has some solubility for the crystals, dissolving part of the product.Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. This minimizes dissolution while still removing impurities adhering to the crystal surfaces.[13]
Problem: Polymorphism Control
Q: I am obtaining different crystal forms (polymorphs) in different experiments. How can I consistently obtain the desired form?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant challenge in drug development.[15] The specific polymorph obtained is kinetically and thermodynamically controlled by factors such as solvent choice, cooling rate, temperature, and the presence of additives.[15][16]

Strategies for Controlling Polymorphic Outcome:

  • Solvent Selection: Different solvents can favor the nucleation of different polymorphs. For example, in a study on 2,6-dimethoxybenzoic acid, solvents like 1,4-dioxane and acetonitrile favored the formation of a specific high-temperature polymorph (Form III).[15] A systematic screening of solvents is crucial.

  • Temperature and Cooling Rate: The relative stability of polymorphs can be temperature-dependent (enantiotropic relationship).[15] A slow cooling rate generally favors the formation of the most thermodynamically stable form at that temperature, while rapid cooling can trap a metastable form.

  • Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution provides a template for growth, bypassing the stochastic nature of primary nucleation. This is the most reliable method for controlling polymorphism.

  • Use of Additives: Certain polymers or surfactants can inhibit the nucleation of one form or stabilize another. For 2,6-dimethoxybenzoic acid, additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) were shown to favor the crystallization of a metastable form and slow its transition to the stable form.[15]

Section 3: Experimental Protocols

Protocol 1: Determining a Solubility Curve (Gravimetric Method)

This protocol outlines a reliable method for determining the solubility of a benzoic acid derivative in a specific solvent at various temperatures.[9][17]

Methodology:

  • Preparation: Add an excess amount of the benzoic acid derivative to a known mass of the chosen solvent in a sealed, jacketed vessel equipped with a magnetic stirrer.

  • Equilibration: Set the vessel to the lowest desired temperature (e.g., 5 °C) and stir the mixture vigorously for at least 2-4 hours to ensure equilibrium is reached.

  • Sampling: Stop the stirring and allow the undissolved solid to settle for 30 minutes.[17] Carefully withdraw a known mass of the clear supernatant using a pre-heated syringe fitted with a filter (e.g., 0.2 µm PTFE) to avoid sampling any solid particles.[17]

  • Analysis: Transfer the filtered sample into a pre-weighed vial and record the total mass. Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dried solid is achieved.[9]

  • Calculation: Calculate the solubility as the mass of the dried solid per mass of the solvent.

  • Repeat: Increase the temperature in steps (e.g., 5-10 °C increments) and repeat steps 2-5 to generate the full solubility curve.

Protocol 2: Controlled Cooling Crystallization with Seeding

This protocol is designed to produce crystals of a consistent size and polymorphic form.

Methodology:

  • Dissolution: Dissolve the impure benzoic acid derivative in the minimum amount of a suitable solvent at a temperature approximately 5-10 °C above the saturation temperature determined from your solubility curve.

  • Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated crystallization vessel.

  • Controlled Cooling: Begin cooling the solution at a slow, controlled rate (e.g., 0.1-0.5 °C/min). Agitation should be gentle and consistent.

  • Seeding: Once the solution has cooled into the metastable zone (typically 1-2 °C below the saturation temperature), introduce a small quantity (0.1-1% w/w) of seed crystals of the desired polymorph.

  • Crystal Growth: Continue the slow cooling to allow the crystals to grow. Maintain the cooling rate until the final desired temperature is reached.

  • Maturation: Hold the slurry at the final temperature for a period (e.g., 1-2 hours) to allow the system to reach equilibrium.

  • Isolation: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under appropriate conditions (e.g., vacuum oven at a temperature well below the melting point) to a constant weight.

Protocol 3: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves adding a liquid in which the compound is insoluble (anti-solvent) to a solution of the compound.[18]

Methodology:

  • Solution Preparation: Dissolve the benzoic acid derivative in a "good" solvent in which it is highly soluble.

  • Setup: Place the solution in a stirred vessel. The anti-solvent should be added via a controlled-rate pump or dropping funnel.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition rate is a critical parameter; a slow rate helps prevent localized high supersaturation and oiling out.[16][19]

  • Nucleation and Growth: As the anti-solvent is added, the solubility of the compound decreases, leading to supersaturation and crystallization.[20]

  • Maturation: After the full volume of anti-solvent has been added, continue stirring the slurry for a period to ensure complete crystallization.

  • Isolation and Drying: Collect, wash (using a mixture of the solvent and anti-solvent, or the pure anti-solvent), and dry the crystals as described in Protocol 2.

Section 4: References

  • Mettler Toledo. Metastable Zone Width (MSZW) in Crystallization. (n.d.).

  • Wikipedia. Benzoic acid. (URL: [Link])

  • Solubility of Things. Benzoic Acid. (n.d.). (URL: [Link])

  • Apelblat, A., & Manzurola, E. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5094-5097. (URL: [Link])

  • Kim, K., & Kim, K. J. (2005). The concept of metastable zone; is it used for the design of a batch crystallizer. Journal of the Korean Institute of Chemical Engineers, 43(2), 159-164. (URL: [Link])

  • Sciencemadness Wiki. Benzoic acid. (2024). (URL: [Link])

  • Barrett, P., Smith, B., Worlitschek, J., Bracken, V., O'Sullivan, B., & O'Grady, D. (2005). Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. 25th European Congress of Chemical Engineering. (URL: [Link])

  • Orola, D., Cērpa, A., & Vīksna, A. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1152. (URL: [Link])

  • Brown, C. J., & Ni, X. W. (2012). Determination of metastable zone width, mean particle size and detectable number density using video imaging in an oscillatory baffled crystallizer. CrystEngComm, 14(10), 3634-3640. (URL: [Link])

  • Future4200. Solubility Curve and Metastable zone Width using Lasentec FBRM & PVM. (n.d.). (URL: [Link])

  • Pahlavan, M. CHEM 2423 Recrystallization of Benzoic Acid. (n.d.). (URL: [Link])

  • University of Massachusetts Boston. Recrystallization of Benzoic Acid. (n.d.). (URL: [Link])

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. (n.d.). (URL: [Link])

  • S. P., & Pate, M. V. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3299-3307. (URL: [Link])

  • American Chemical Society. Three-Step Mechanism of Antisolvent Crystallization. (2022). (URL: [Link])

  • International Journal of Trend in Scientific Research and Development. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). (URL: [Link])

  • Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. (2017). (URL: [Link])

  • Rasmuson, Å. C., & Svärd, M. (2006). Spherical Crystallization of Benzoic acid in different solvents. DiVA portal. (URL: [Link])

  • Rasmuson, Å. C., & Svärd, M. (2005). Spherical Crystallization of Benzoic acid. DiVA portal. (URL: [Link])

  • Studylib. Recrystallization Lab: Solvent Selection & Benzoic Acid. (n.d.). (URL: [Link])

  • Slideshare. Experiment 4 purification - recrystallization of benzoic acid. (n.d.). (URL: [Link])

  • Reddit. The crystallization process of benzoic acid. (n.d.). (URL: [Link])

  • Vedantu. To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation. (n.d.). (URL: [Link])

  • Google Patents. CN103757068A - Preparation method of benzoic acid derivative. (2014). (URL: )

  • MDPI. Special Issue : Anti-Solvent Crystallization. (n.d.). (URL: [Link])

  • Scribd. Exp 2 - Recrystallization of Benzoic Acid. (n.d.). (URL: [Link])

  • University of Kentucky X-Ray Crystallography Facility. Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. (n.d.). (URL: [Link])

  • International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. (2014). (URL: [Link])

  • YouTube. Recrystallisation of benzoic acid. (2022). (URL: [Link])

  • SciSpace. Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. (n.d.). (URL: [Link])

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. (2020). (URL: [Link])

  • YouTube. Benzoic Acid, Recrystallization, and Solubility vs pH. (2015). (URL: [Link])

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3(59), 355-367. (URL: [Link])

  • YouTube. Purification of Impure Samples by Crystallization. (2017). (URL: [Link])

  • Chadha, R., & Saini, A. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. Crystal Growth & Design, 17(3), 1341-1349. (URL: [Link])

  • MDPI. Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). (URL: [Link])

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Technical Support Center: Enhancing the Reaction Rate of Aminosulfonylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of aminosulfonylbenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into the core principles governing the reaction kinetics of this synthesis, providing actionable insights to enhance your reaction rates and overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to aminosulfonylbenzoic acids?

There are several established methods for the synthesis of aminosulfonylbenzoic acids. A common approach involves the chlorosulfonation of a benzoic acid derivative, followed by amination.[1] Another method is the oxidation of an appropriate aminosulfonyltoluene derivative using strong oxidizing agents like potassium permanganate.[1] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can contribute to a slow or incomplete reaction. These include:

  • Insufficiently reactive sulfonating agent: For aromatic sulfonation, the reactivity of the sulfonating agent is critical. Fuming sulfuric acid (oleum) or chlorosulfonic acid are often required to generate a sufficient concentration of the active electrophile, sulfur trioxide (SO₃).[2]

  • Low reaction temperature: While temperature control is crucial to prevent side reactions, an excessively low temperature can significantly slow down the reaction rate.[3]

  • Poor mixing: In heterogeneous reaction mixtures, inefficient stirring can limit the mass transfer between phases, thereby reducing the reaction rate.[4]

  • Deactivated aromatic ring: Electron-withdrawing groups on the benzoic acid ring can deactivate it towards electrophilic aromatic substitution, making sulfonation more challenging and requiring harsher reaction conditions.[2]

Q3: How can I improve the yield and purity of my aminosulfonylbenzoic acid product?

Optimizing yield and purity involves a multi-faceted approach:

  • Control of Reaction Temperature: The sulfonation reaction is highly exothermic.[5] Maintaining a controlled temperature is essential to minimize the formation of byproducts from side reactions such as oxidation.[3][5]

  • Stoichiometry of Reagents: Using an appropriate molar ratio of the sulfonating agent to the benzoic acid derivative is crucial. An excess of the sulfonating agent can lead to over-sulfonation or degradation of the product.[3]

  • Purification Method: Recrystallization from a suitable solvent is a common and effective method for purifying the crude product.[6] The choice of solvent will depend on the solubility profile of the desired product and impurities.[7][8] Washing the crude product with cold water can help remove residual acids.[6]

Troubleshooting Guide: Enhancing Reaction Rates

This section provides detailed solutions to common problems encountered during the synthesis of aminosulfonylbenzoic acid, with a focus on accelerating the reaction rate.

Issue 1: Slow or Incomplete Chlorosulfonation of Benzoic Acid

Potential Cause: Insufficient electrophilicity of the sulfonating agent or deactivation of the aromatic ring.

Troubleshooting & Optimization:

  • Choice of Sulfonating Agent: Chlorosulfonic acid is a powerful sulfonating agent.[1] Ensure it is fresh and has not been partially hydrolyzed by atmospheric moisture.

  • Use of a Catalyst: While not always necessary for reactive substrates, the addition of a catalyst can be beneficial for less reactive benzoic acid derivatives. The use of sodium sulfate as a catalyst in sulfonation with chlorosulfonic acid has been reported to prevent side reactions.[9]

  • Reaction Temperature: Gradually increasing the reaction temperature can significantly enhance the reaction rate. However, this must be done cautiously to avoid excessive byproduct formation. A typical temperature range for chlorosulfonation is between 130°C and 150°C.[6]

  • Solvent Effects: The use of a suitable solvent can influence the reaction rate. N-methyl-2-pyrrolidone (NMP) has been used as a solvent in sulfonation reactions due to its high boiling point and stability.[9]

Experimental Protocol: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

This protocol outlines a general procedure for the chlorosulfonation step.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl gas.

  • Reagent Addition: Charge the flask with 2,4-dichlorobenzoic acid and the chosen solvent (e.g., NMP).[9]

  • Catalyst Addition: Add anhydrous sodium sulfate as a catalyst.[9]

  • Sulfonating Agent: Slowly add chlorosulfonic acid dropwise from the dropping funnel while stirring and maintaining the temperature.

  • Heating: After the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 130°C) and maintain it for several hours until the reaction is complete (monitored by TLC or HPLC).[6]

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of ice and water to precipitate the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.[6]

  • Isolation: Collect the precipitate by filtration and wash it with cold water.

Issue 2: Slow Amination of the Sulfonyl Chloride

Potential Cause: Low nucleophilicity of the aminating agent or steric hindrance at the reaction site.

Troubleshooting & Optimization:

  • Choice of Aminating Agent: Concentrated aqueous ammonia is commonly used for the amination step.[6] For less reactive sulfonyl chlorides or to introduce specific alkyl or aryl groups, other amines can be used.

  • Reaction Temperature: The amination reaction is typically carried out at a controlled temperature, often below 30°C, to manage the exothermicity of the reaction.[6] Gentle heating may be required to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.

  • pH Control: The reaction is typically performed under basic conditions to ensure the amine is in its free, nucleophilic form.

  • Solvent: The reaction can be carried out in a variety of solvents, including water, dioxane, tetrahydrofuran, or chloroform, depending on the solubility of the reactants.[1]

Experimental Protocol: Amination of 4-Chloro-3-(chlorosulfonyl)benzoic Acid
  • Reaction Setup: In a well-ventilated fume hood, suspend the 4-chloro-3-(chlorosulfonyl)benzoic acid in a reactor containing concentrated ammonia water.[6]

  • Temperature Control: Maintain the temperature of the reaction mixture below 30°C using an ice bath.[6]

  • Reaction Time: Stir the mixture for several hours at the controlled temperature until the reaction is complete.[6]

  • Decolorization and Precipitation: The mixture can be heated (e.g., to 60°C) and treated with activated carbon to decolorize the solution.[6] After filtration, the filtrate is acidified with an acid like hydrochloric acid to a pH of 2 to precipitate the final product.[6]

  • Isolation and Purification: The precipitated aminosulfonylbenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.[6]

Data Summary: Key Parameters for Rate Enhancement
ParameterImpact on Reaction RateOptimization StrategyPotential Pitfalls
Temperature Increases rate significantly[3]Gradually increase temperature while monitoring for side reactions.Increased byproduct formation, degradation of product.[5]
Concentration Higher concentration of reactants increases rate.Use appropriate stoichiometry; for sulfonation, fuming sulfuric acid or chlorosulfonic acid is effective.[2]Excess sulfonating agent can lead to over-sulfonation or oxidation.[3]
Catalyst Can significantly increase the rate for deactivated substrates.Use of catalysts like sodium sulfate for chlorosulfonation.[9]Catalyst may need to be removed during work-up.
Mixing Crucial for heterogeneous reactions to ensure mass transfer.[4]Use efficient mechanical or magnetic stirring.Inadequate mixing can lead to localized overheating and side reactions.
Solvent Can influence solubility and reactivity.Choose a solvent that dissolves reactants and is stable under reaction conditions (e.g., NMP).[9]Solvent can participate in side reactions if not chosen carefully.
Reaction Mechanism and Workflow Visualization
General Sulfonation Mechanism

The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution reaction.

Sulfonation_Mechanism A Ar-H + SO3 B Wheland Intermediate (Arenium Ion) A->B Electrophilic Attack C Ar-SO3H + H+ B->C Deprotonation

Caption: Electrophilic aromatic sulfonation mechanism.

Troubleshooting Workflow for Low Reaction Rate

This workflow provides a systematic approach to diagnosing and resolving issues with slow reaction rates.

Troubleshooting_Workflow Start Low Reaction Rate Observed Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Increase_Temp Gradually Increase Temperature (Monitor for Byproducts) Check_Temp->Increase_Temp No Check_Reagents Are Reagents Active and Stoichiometry Correct? Check_Temp->Check_Reagents Yes Increase_Temp->Check_Reagents Use_Fuming_Acid Use Fuming H2SO4 or Fresh Chlorosulfonic Acid Check_Reagents->Use_Fuming_Acid No Check_Mixing Is Mixing Adequate? Check_Reagents->Check_Mixing Yes Use_Fuming_Acid->Check_Mixing Increase_Stirring Increase Stirring Rate Check_Mixing->Increase_Stirring No Consider_Catalyst Is the Substrate Deactivated? Check_Mixing->Consider_Catalyst Yes Increase_Stirring->Consider_Catalyst Add_Catalyst Add Appropriate Catalyst (e.g., Na2SO4) Consider_Catalyst->Add_Catalyst Yes End Reaction Rate Enhanced Consider_Catalyst->End No Add_Catalyst->End

Caption: Troubleshooting workflow for slow reaction rates.

References

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Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery Professionals: Probenecid vs. 3-[(Isopropylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to a Well-Established Uricosuric Agent and a Structurally Related Novel Compound

For researchers and scientists in the field of drug development, a comprehensive understanding of both established drugs and novel compounds is paramount. This guide provides a detailed comparative study of Probenecid, a widely used uricosuric agent, and the less-characterized 3-[(Isopropylamino)sulfonyl]benzoic acid. This analysis is structured to provide not only a side-by-side comparison of their known properties but also to highlight the significant data gaps for the latter compound, offering a roadmap for future investigational studies.

Introduction: Two Structurally Related Benzoic Acid Derivatives

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, has been a cornerstone in the management of gout for decades.[1] Its efficacy in promoting the excretion of uric acid is well-documented, as is its utility in increasing the plasma concentration of certain antibiotics.[2] In contrast, this compound is a structurally analogous compound with limited publicly available data on its biological activity. This guide will delve into the known attributes of Probenecid and, where possible, draw potential inferences about this compound based on structure-activity relationships of related sulfonamides.

Chemical and Physicochemical Properties: A Tale of Two Isomers

Both compounds share a common benzoic acid scaffold with a sulfonamide group, differing in the substitution pattern on the benzene ring and the alkyl groups attached to the sulfonamide nitrogen.

PropertyProbenecidThis compound
IUPAC Name 4-(Dipropylsulfamoyl)benzoic acidThis compound
Molecular Formula C13H19NO4SC10H13NO4S
Molecular Weight 285.36 g/mol 243.28 g/mol
Chemical Structure A white or nearly white crystalline powder.[3]Data not available
pKa ~3.4Data not available
Solubility Practically insoluble in water and dilute acids; soluble in dilute alkali, alcohol, chloroform, and acetone.[3]Data not available

The difference in the position of the sulfonylbenzoic acid group (para in Probenecid versus meta in this compound) and the nature of the alkyl substituents (dipropyl vs. isopropyl) can be expected to influence their physicochemical properties, such as pKa and lipophilicity, which in turn would affect their pharmacokinetic profiles.

Mechanism of Action: The Well-Trodden Path of Probenecid and the Uncharted Territory of its Analogue

Probenecid: A Multi-Target Inhibitor

Probenecid's primary mechanism of action is the competitive inhibition of organic anion transporters (OATs) in the renal tubules, particularly OAT1 and OAT3.[1] This inhibition reduces the reabsorption of uric acid, leading to its increased excretion.[1] Beyond its uricosuric effect, Probenecid is also known to inhibit other transporters, including multidrug resistance-associated proteins (MRPs) and pannexin 1 channels. Its inhibition of pannexin 1 is thought to contribute to its anti-inflammatory effects in gout by modulating the activation of the NLRP3 inflammasome.

Signaling Pathway of Probenecid's Uricosuric and Anti-inflammatory Action

Probenecid_Mechanism cluster_kidney Renal Proximal Tubule cluster_inflammation Inflammatory Cell Probenecid Probenecid OAT1_OAT3 OAT1/OAT3 Probenecid->OAT1_OAT3 Inhibits Pannexin1 Pannexin 1 Probenecid->Pannexin1 Inhibits UricAcid_Reabsorption Uric Acid Reabsorption OAT1_OAT3->UricAcid_Reabsorption Mediates UricAcid_Excretion Increased Uric Acid Excretion OAT1_OAT3->UricAcid_Excretion Inflammasome NLRP3 Inflammasome Activation Pannexin1->Inflammasome Activates Inflammation Reduced Inflammation Inflammasome->Inflammation

Caption: Probenecid's dual action in gout therapy.

This compound: Avenues for Investigation

Currently, there is a lack of published data on the specific biological targets of this compound. However, based on its structural similarity to Probenecid and other sulfonamido benzoic acid derivatives, several hypotheses can be formulated for future research:

  • Inhibition of Organic Anion Transporters: It is plausible that this compound also interacts with OATs. The meta-substitution and the isopropyl group may alter its affinity and selectivity for different OAT subtypes compared to Probenecid.

  • Other Potential Targets: A recent study on a series of 3-sulfonamido benzoic acid derivatives identified potent antagonists of the P2Y14 receptor, a target involved in inflammatory diseases.[4] This suggests that this compound could also exhibit activity at this or other G-protein coupled receptors.

Pharmacological Profile: Potency and Efficacy

Probenecid: Quantified Inhibitory Activity

The inhibitory potency of Probenecid against OATs has been quantified in various in vitro studies.

TransporterIC50 (μM)
Human OAT1 12.3
Rat OAT1 15.3
Human OAT3 Data not consistently reported, but known to inhibit

These values provide a benchmark for assessing the potency of novel OAT inhibitors.

This compound: A Data Deficit

To date, no experimental data on the inhibitory potency (e.g., IC50 values) of this compound against any biological target has been published. Determining these values would be a critical first step in characterizing its pharmacological profile.

Experimental Protocols: A Guide to Characterizing OAT Inhibition

For researchers wishing to investigate the potential OAT inhibitory activity of this compound, a standard in vitro assay can be employed.

Protocol: In Vitro OAT Inhibition Assay

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected with the gene for the desired organic anion transporter (e.g., OAT1 or OAT3).

  • Substrate Selection: Choose a fluorescent or radiolabeled substrate for the specific OAT being tested (e.g., para-aminohippuric acid (PAH) for OAT1).

  • Inhibition Assay:

    • Plate the transfected cells in a multi-well format.

    • Pre-incubate the cells with varying concentrations of the test compound (this compound) or a known inhibitor (Probenecid as a positive control).

    • Initiate the transport assay by adding the labeled substrate.

    • After a defined incubation period, terminate the transport by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular concentration of the labeled substrate using an appropriate detection method (fluorometry or liquid scintillation counting).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for OAT Inhibition Assay

OAT_Inhibition_Workflow Start Start: HEK293 cells expressing OAT1/OAT3 Plate_Cells Plate cells in multi-well plates Start->Plate_Cells Pre_incubation Pre-incubate with test compound (e.g., this compound) or Probenecid (positive control) Plate_Cells->Pre_incubation Add_Substrate Add labeled OAT substrate (e.g., PAH) Pre_incubation->Add_Substrate Incubate Incubate for a defined time Add_Substrate->Incubate Terminate_Transport Terminate transport (wash with cold buffer) Incubate->Terminate_Transport Lyse_Cells Lyse cells Terminate_Transport->Lyse_Cells Measure_Signal Measure intracellular substrate signal Lyse_Cells->Measure_Signal Data_Analysis Calculate % inhibition and determine IC50 Measure_Signal->Data_Analysis

Caption: A stepwise workflow for assessing OAT inhibition in vitro.

Pharmacokinetics and Metabolism: Absorption, Distribution, Metabolism, and Excretion (ADME)

Probenecid: A Well-Characterized ADME Profile

Probenecid is readily absorbed after oral administration.[5] It is extensively metabolized, primarily through glucuronide conjugation and oxidation of its propyl side chains.[5] The parent drug and its metabolites are highly bound to plasma proteins.[5] The elimination half-life of Probenecid is dose-dependent, ranging from 4 to 12 hours.[5] Its metabolites are primarily excreted via the kidneys.[5]

This compound: Predicting the Unknown

Without experimental data, the ADME properties of this compound can only be predicted in silico. Computational models can provide estimates of properties like solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. Such predictions are valuable for prioritizing compounds for further experimental evaluation.

Clinical Applications and Drug Interactions: Established Use vs. Future Potential

Probenecid: A Staple in Gout Management with Notable Interactions

Probenecid is clinically indicated for the treatment of hyperuricemia associated with gout.[1] It is also used as an adjunct to antibiotic therapy to increase the plasma concentrations of drugs like penicillin.[2] A significant consideration in the clinical use of Probenecid is its extensive drug-drug interaction profile.[6][7][8][9] By inhibiting OATs, it can affect the renal excretion of numerous other drugs, including methotrexate, nonsteroidal anti-inflammatory drugs (NSAIDs), and certain antiviral medications.[2][6][7][8][9]

This compound: A Blank Slate

There are no known clinical applications for this compound. Any potential therapeutic use would depend on the outcome of preclinical and clinical studies to determine its efficacy and safety.

Conclusion: A Call for Further Investigation

This comparative guide underscores the wealth of knowledge available for the established drug Probenecid and the significant lack of data for the novel compound this compound. While structural similarities allow for the formulation of educated hypotheses about the latter's potential biological activity, these remain to be validated through rigorous experimental investigation. The provided experimental protocol for assessing OAT inhibition offers a starting point for researchers to begin to unravel the pharmacological profile of this and other novel sulfonamide benzoic acid derivatives. A thorough understanding of the structure-activity relationships within this chemical class will be instrumental in the development of new therapeutic agents with improved efficacy and safety profiles.

References

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  • Mayo Clinic. Probenecid (oral route) - Side effects & dosage. Published November 30, 2025. Accessed January 7, 2026.
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Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzoic Acid and Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every decision, from preclinical toxicology to final product release, is underpinned by the accuracy and reliability of the analytical methods used to characterize drug substances and products. This guide focuses on the cross-validation of analytical methods for two distinct yet ubiquitous classes of compounds: benzoic acid, a common preservative and pharmaceutical excipient, and sulfonamides, a critical class of synthetic antimicrobial agents.[1][2]

The objective of cross-validation is to demonstrate that an analytical procedure is fit for its intended purpose by ensuring consistency and reliability when transferred between laboratories, technologies, or even analysts.[3][4] It is the formal process of verifying that a validated method produces comparable results under different conditions, a cornerstone of method lifecycle management.[3][5] This document provides an in-depth comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—and details the process for their cross-validation, grounded in established regulatory principles.

The Regulatory Bedrock: ICH and FDA Guidelines

Before embarking on any validation or cross-validation activity, it is crucial to understand the regulatory framework that governs this process. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that ensure analytical methods are robust, reliable, and globally accepted.[5][6][7][8]

The key documents, ICH Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development," advocate for a science- and risk-based lifecycle approach.[5][6][9][10] These guidelines define the essential performance characteristics that must be evaluated:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]

Cross-validation serves as a practical extension of these principles, ensuring that a method's validated state is maintained across different operational contexts.[3]

Workflow for Analytical Method Cross-Validation

The cross-validation process ensures that a method performs as expected when transferred. The most common approach is comparative testing, where the same set of homogeneous samples are analyzed by both the originating (transferring) and receiving laboratories or by two different methods.[11]

CrossValidationWorkflow cluster_setup Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_method1 Method A / Lab A (Reference) cluster_method2 Method B / Lab B (Comparator) cluster_analysis Phase 3: Analysis & Reporting start Initiate Method Transfer protocol Develop & Approve Cross-Validation Protocol (incl. Acceptance Criteria) start->protocol training Train Receiving Laboratory Personnel / Method Familiarization protocol->training materials Prepare & Ship Homogenous Sample Lots & Standards training->materials m1_suitability Perform System Suitability materials->m1_suitability m2_suitability Perform System Suitability materials->m2_suitability m1_analyze Analyze Samples m1_suitability->m1_analyze compare Compile & Compare Data Perform Statistical Analysis (e.g., t-test, Equivalence Test) m1_analyze->compare m2_analyze Analyze Samples m2_suitability->m2_analyze m2_analyze->compare decision Results Meet Acceptance Criteria? compare->decision report Generate Final Report decision->report Yes investigate Investigate Discrepancies & Re-test if Necessary decision->investigate No end Cross-Validation Complete report->end investigate->m1_suitability investigate->m2_suitability

Caption: Workflow for a comparative cross-validation study.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is driven by the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Operation: HPLC-UV separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[12] Detection relies on the principle that both benzoic acid and sulfonamides contain chromophores (light-absorbing chemical moieties) that absorb light in the ultraviolet (UV) spectrum. The amount of light absorbed is proportional to the concentration of the analyte.[1][13]

  • Expert Insight: This method is the workhorse of quality control (QC) labs. Its strength lies in its simplicity and robustness. For quantifying benzoic acid as a preservative in a simple beverage formulation, HPLC-UV is often the most pragmatic choice. The mobile phase is typically buffered to control the ionization state of benzoic acid (a weak acid), ensuring a consistent and sharp peak shape. For example, an acidic mobile phase (e.g., pH 4.4) ensures benzoic acid is in its less polar, protonated form, leading to better retention on a C18 column.[12]

  • Strengths:

    • Cost-effective and widely available instrumentation.[14]

    • Robust and reliable for routine assays and purity determinations.

    • Relatively straightforward method development.

  • Limitations:

    • Limited specificity; co-eluting matrix components with similar UV absorption profiles can cause interference.[15]

    • Lower sensitivity compared to mass spectrometry, making it less suitable for trace-level analysis of residues.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Operation: LC-MS/MS couples the powerful separation of HPLC with the highly sensitive and selective detection of a tandem mass spectrometer. After chromatographic separation, analytes are ionized (typically via electrospray ionization, ESI). The mass spectrometer then isolates a specific precursor ion (the molecular ion of the analyte), fragments it, and detects a specific product ion. This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, providing exceptional specificity.[16][17][18]

  • Expert Insight: LC-MS/MS is the gold standard for bioanalysis and trace-level quantification. When analyzing sulfonamide residues in complex matrices like plasma or tissue, the specificity of MRM is non-negotiable. It allows the instrument to "see" the analyte of interest while ignoring the vast majority of background interferences. The choice of a positive or negative ionization mode depends on the analyte's structure; sulfonamides readily protonate and are typically analyzed in positive ion mode.[16]

  • Strengths:

    • Exceptional sensitivity (ppt levels) and specificity.[14][16]

    • Ideal for confirmatory analysis and quantifying analytes in complex biological matrices.[14]

    • Ability to multiplex, analyzing multiple analytes in a single run.

  • Limitations:

    • Significantly higher capital and operational costs.

    • More complex method development and potential for matrix effects (ion suppression or enhancement) that must be carefully managed.

Data-Driven Method Selection

The decision to use HPLC-UV versus LC-MS/MS is a function of the analytical objective. This logical flow guides the selection process.

MethodSelection start Define Analytical Goal q1 Is the analyte a major component (e.g., API, preservative)? start->q1 q2 Is the sample matrix complex (e.g., plasma, tissue)? q1->q2 Yes q3 Is trace-level quantification (e.g., < 1 µg/mL) required? q1->q3 No (Trace Analyte) hplc Select HPLC-UV q2->hplc No (Simple Matrix) lcms Select LC-MS/MS q2->lcms Yes q3->q2 No q3->lcms Yes

Caption: Decision tree for selecting an appropriate analytical method.

Comparative Performance Data

The following tables summarize typical performance characteristics for validated HPLC-UV and LC-MS/MS methods, based on data reported in the scientific literature.

Table 1: Representative HPLC-UV Method Performance

Parameter Benzoic Acid Sulfamethoxazole
Linearity Range 5 - 200 µg/mL[12] 5 - 100 µg/mL
Correlation Coeff. (r²) > 0.999[2][12] > 0.999[19]
Accuracy (% Recovery) 85.6 - 102.0%[12] 98 - 102%
Precision (%RSD) < 2.5%[12] < 2.0%[19]
LOD 0.42 µg/mL[12] ~1 µg/mL

| LOQ | 1.14 µg/mL[12] | ~4 µg/mL[2] |

Table 2: Representative LC-MS/MS Method Performance

Parameter Benzoic Acid Sulfamethoxazole
Linearity Range 0.1 - 50 µg/mL 0.5 - 100 ng/mL[16]
Correlation Coeff. (r²) > 0.998 > 0.998[16]
Accuracy (% Recovery) 95 - 105% 85 - 115%
Precision (%RSD) < 10% < 10%[17]
LOD ~0.05 µg/mL ~0.01 µg/kg[17]

| LOQ | ~0.1 µg/mL | ~0.02 µg/kg[17] |

Detailed Experimental Protocols

The following protocols are illustrative examples. Causality behind choices is highlighted in italics.

Protocol 1: HPLC-UV Analysis of Benzoic Acid in a Beverage Matrix
  • Reagents and Materials:

    • HPLC-grade methanol, acetonitrile, ammonium acetate, and water.

    • Benzoic acid reference standard.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of benzoic acid in methanol.

    • Serially dilute with the mobile phase to create calibration standards ranging from 5 to 200 µg/mL. Methanol is an excellent solvent for benzoic acid and is miscible with typical reversed-phase mobile phases.

  • Sample Preparation:

    • Degas carbonated beverage samples by sonication.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates. This is a critical step to prevent clogging of the HPLC column and tubing.

    • If necessary, dilute the sample with the mobile phase to bring the expected benzoic acid concentration into the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: 0.05 M ammonium acetate (pH adjusted to 4.4 with acetic acid) and methanol (60:40 v/v).[12] The buffer at pH 4.4 ensures benzoic acid (pKa ~4.2) is primarily in its non-ionized form, promoting retention on the nonpolar C18 column.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 20 µL.

    • UV Detection: 234 nm.[12] This wavelength corresponds to a high absorbance maximum for benzoic acid, maximizing sensitivity.

  • Validation & System Suitability:

    • Before analysis, inject a mid-level standard five times. The %RSD for peak area and retention time should be < 2.0%.

    • Analyze calibration standards, QC samples (low, mid, high), and unknown samples.

Protocol 2: LC-MS/MS Analysis of Sulfamethoxazole in Human Plasma
  • Reagents and Materials:

    • LC-MS grade methanol, acetonitrile, formic acid, and water.

    • Sulfamethoxazole reference standard and a stable isotope-labeled internal standard (SIL-IS), e.g., Sulfamethoxazole-d4.

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Standard Preparation:

    • Prepare 1 mg/mL stock solutions of sulfamethoxazole and the SIL-IS in methanol.

    • Prepare working solutions and spike into blank human plasma to create calibration standards (e.g., 1 to 1000 ng/mL) and QC samples. Using a SIL-IS is best practice in bioanalysis. It co-elutes with the analyte and experiences similar matrix effects, correcting for variations in sample preparation and instrument response.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard/QC), add 20 µL of SIL-IS working solution.

    • Add 300 µL of acetonitrile. Acetonitrile is a protein-precipitating solvent. Adding it in a 3:1 ratio to the plasma effectively crashes out proteins, which would otherwise foul the analytical column and mass spectrometer.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[14] The formic acid acidifies the mobile phase, promoting better peak shape and enhancing the ionization of sulfonamides in the ESI source.

    • Flow Rate: 0.3 mL/min.[14]

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • Sulfamethoxazole: Q1 254.1 -> Q3 156.1

      • Sulfamethoxazole-d4 (IS): Q1 258.1 -> Q3 160.1

      • These transitions are highly specific. The precursor ion (Q1) is the protonated molecule [M+H]+, and the product ion (Q3) is a stable, characteristic fragment.

Conclusion: A Commitment to Data Quality

The cross-validation of analytical methods is not merely a regulatory hurdle; it is a fundamental scientific practice that ensures the consistency, reliability, and defensibility of analytical data. While HPLC-UV remains a robust and cost-effective tool for routine analysis of well-characterized products, LC-MS/MS offers unparalleled sensitivity and specificity for challenging bioanalytical and trace-level applications.[14][15]

The choice of method must be tailored to the analytical problem at hand. Regardless of the technology chosen, a thorough validation followed by a well-designed cross-validation study is essential for any method transfer or comparison. This commitment to analytical rigor ensures that data generated across different sites, teams, and stages of development can be trusted, forming a solid foundation for bringing safe and effective medicines to patients.

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A Comparative Guide to the Structure-Activity Relationship of 3-[(Isopropylamino)sulfonyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-[(isopropylamino)sulfonyl]benzoic acid scaffold. We will explore how subtle modifications to this core structure influence activity across different biological targets, supported by experimental data and detailed protocols.

Introduction to the 3-Sulfamoylbenzoic Acid Scaffold

The 3-sulfamoylbenzoic acid core is a versatile scaffold that has been successfully employed in the development of modulators for a range of biological targets. Its key features include a benzoic acid, which can act as a crucial recognition element, and a sulfonamide group, which can be readily modified to explore different chemical spaces and interactions with target proteins. The isopropylamino group in the parent structure provides a starting point for exploring the impact of steric and electronic properties on activity. This guide will focus on the SAR of analogs targeting three distinct protein classes: Lysophosphatidic Acid (LPA) receptors, human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2).

I. Comparative SAR Analysis

The biological activity of this compound analogs is highly dependent on the specific substitutions on the aromatic ring and the nature of the substituent on the sulfonamide nitrogen. Below, we compare the SAR for three different biological targets.

LPA2 Receptor Agonists

Analogs of 3-sulfamoylbenzoic acid have been identified as potent and specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor involved in anti-apoptotic and mucosal barrier-protective effects.[1][2] The SAR studies reveal several key insights:

  • Linker Length is Critical: The potency of these analogs is highly sensitive to the length of the linker connecting the sulfamoylbenzoic acid head group to a tail group. A four-carbon linker was found to be optimal, significantly increasing potency from the micromolar to the nanomolar range.[3]

  • Aromatic Ring Substitution: Electron-withdrawing groups on the benzoic acid ring generally enhance agonist activity. For instance, a chloro substitution at the 5-position resulted in a compound with picomolar activity.[3]

  • Tail Group Modifications: The nature of the tail group, often a bulky hydrophobic moiety, is crucial for high-affinity binding.

Table 1: SAR of Sulfamoyl Benzoic Acid Analogs as LPA2 Receptor Agonists [3]

Compound IDBenzoic Acid SubstitutionLinker Length (Carbons)Tail GroupEC50 (nM)
4 Unsubstituted31,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl~2000
5 Unsubstituted41,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl2.50 ± 0.35
6 Unsubstituted51,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl15.30 ± 2.10
11c 5-Fluoro41,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl0.15 ± 0.02
11d 5-Chloro41,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl0.00506 ± 0.00373
8c 5-Bromo41,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl60.90 ± 9.39
h-NTPDase Inhibitors

Derivatives of sulfamoylbenzoic acid have also been explored as inhibitors of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides.[4] The SAR for this target class highlights different structural requirements:

  • Sulfonamide Substituent: The nature of the group attached to the sulfonamide nitrogen plays a key role in both potency and selectivity. For instance, an N-cyclopropyl substitution was favorable for inhibiting h-NTPDase3, while a morpholine substitution was less effective.[4][5]

  • Benzoic Acid vs. Benzamide: Conversion of the benzoic acid to a benzamide and subsequent substitution on the amide nitrogen provided a means to modulate activity and selectivity against different h-NTPDase isoforms.

  • Halogenation of the Aromatic Ring: The presence and position of halogen atoms on the benzoic acid ring can significantly impact inhibitory potential and selectivity.[5]

Table 2: SAR of Sulfamoylbenzoic Acid Derivatives as h-NTPDase Inhibitors [4]

Compound IDCore ScaffoldR1 (on Sulfonamide)R2 (on Benzamide)h-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
2a Sulfamoylbenzoic acidCyclopropyl->50>501.32 ± 0.06>50
2d 2-chloro-sulfamoylbenzoic acidCyclopropyl->50>50>500.28 ± 0.07
3i 4-chloro-sulfamoyl-benzamideMorpholine4-bromophenyl2.88 ± 0.13>500.72 ± 0.11>50
3f Sulfamoyl-benzamideMorpholine4-methoxyphenyl>500.27 ± 0.08>50>50
4d 2-chloro-bis-sulfonamideCyclopropylCyclopropyl>500.13 ± 0.010.20 ± 0.072.46 ± 0.09
ERAP2 Inhibitors

A phenylsulfamoyl benzoic acid derivative has been identified as a novel inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), an enzyme involved in the final trimming of antigenic peptides for presentation by MHC class I molecules.[6] The SAR for this target is still emerging, but initial findings are informative:

  • Isomer-Specific Activity: The position of a trifluoromethyl group on a diamino phenyl ring attached to the sulfonamide was critical. A 4-trifluoromethyl substitution led to ERAP2 inhibition, while the 5-trifluoromethyl regioisomer was an activator of the related ERAP1 enzyme.[6] This highlights the high degree of specificity that can be achieved with subtle structural changes.

Table 3: Activity of a Phenylsulfamoyl Benzoic Acid Analog against ERAP2 [6]

Compound IDDescriptionERAP2 IC50 (µM)
61 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid27 (for Arg-AMC hydrolysis)

II. Signaling Pathways and Experimental Workflows

A deep understanding of the relevant signaling pathways and the experimental workflows used to assess compound activity is essential for interpreting SAR data.

LPA2 Receptor Signaling

LPA2 activation initiates a cascade of intracellular events through coupling to various G proteins, primarily Gαq/11, Gαi/o, and Gα12/13.[2][7] This leads to the activation of downstream effectors like Phospholipase C (PLC) and Rho, ultimately influencing cellular processes such as proliferation and survival.[7][8]

LPA2_Signaling_Pathway LPA LPA Analog LPA2 LPA2 Receptor LPA->LPA2 Binds to G_protein Gαq/11, Gαi/o, Gα12/13 LPA2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Rho Rho G_protein->Rho Cell_Response Cellular Responses (e.g., Proliferation, Survival) PLC->Cell_Response Rho->Cell_Response

Caption: LPA2 receptor signaling pathway.

The activity of LPA2 agonists is typically assessed using a functional assay, such as a calcium mobilization assay or a [³⁵S]GTPγS binding assay, in cells expressing the recombinant receptor.[2][9]

LPA2_Assay_Workflow start Start cell_culture Culture cells expressing human LPA2 receptor start->cell_culture dye_loading Load cells with a calcium-sensitive dye cell_culture->dye_loading add_compound Add test compound (LPA2 agonist analog) dye_loading->add_compound measure_fluorescence Measure fluorescence to quantify intracellular calcium increase add_compound->measure_fluorescence data_analysis Analyze data to determine EC50 value measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a calcium mobilization assay to assess LPA2 agonism.

h-NTPDase Purinergic Signaling

h-NTPDases are key regulators of purinergic signaling, a form of extracellular communication mediated by nucleotides like ATP and ADP.[10] By hydrolyzing these signaling molecules, h-NTPDases terminate their effects on P2 receptors.[10]

NTPDase_Signaling_Pathway ATP_ADP Extracellular ATP / ADP P2_Receptors P2 Receptors ATP_ADP->P2_Receptors Activate NTPDase h-NTPDase ATP_ADP->NTPDase Hydrolyzed by Cell_Signaling Downstream Signaling P2_Receptors->Cell_Signaling AMP AMP NTPDase->AMP Inhibitor Sulfamoylbenzoic Acid Analog Inhibitor->NTPDase Inhibits

Caption: Role of h-NTPDases in purinergic signaling.

The inhibitory activity of compounds against h-NTPDases is commonly determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The malachite green assay is a widely used colorimetric method for this purpose.[11]

NTPDase_Assay_Workflow start Start prepare_reagents Prepare assay buffer, recombinant h-NTPDase, ATP, and inhibitor start->prepare_reagents pre_incubate Pre-incubate enzyme with inhibitor analog prepare_reagents->pre_incubate initiate_reaction Initiate reaction by adding ATP pre_incubate->initiate_reaction stop_reaction Stop reaction and add malachite green reagent initiate_reaction->stop_reaction measure_absorbance Measure absorbance at ~620 nm stop_reaction->measure_absorbance calculate_ic50 Calculate % inhibition and determine IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the malachite green-based h-NTPDase inhibition assay.

ERAP2 in MHC Class I Antigen Presentation

ERAP2 plays a crucial role in the adaptive immune response by trimming antigenic peptide precursors in the endoplasmic reticulum to the optimal length for loading onto MHC class I molecules.[1][12] These peptide-MHC I complexes are then presented on the cell surface for recognition by CD8+ T cells.[1]

ERAP2_MHC_Pathway cluster_ER Endoplasmic Reticulum Precursor Antigenic Precursor (>9 amino acids) ERAP2 ERAP2 Precursor->ERAP2 Trimmed by Peptide Optimal Peptide (8-9 amino acids) ERAP2->Peptide Inhibitor Sulfamoylbenzoic Acid Analog Inhibitor->ERAP2 Inhibits MHC1 MHC Class I Peptide->MHC1 Loads onto Peptide_MHC Peptide-MHC I Complex MHC1->Peptide_MHC Cell_Surface Cell Surface Presentation Peptide_MHC->Cell_Surface Transported to

Caption: The role of ERAP2 in the MHC class I antigen presentation pathway.

ERAP2 inhibitory activity is often measured using a fluorogenic substrate hydrolysis assay. This high-throughput method utilizes a synthetic substrate that becomes fluorescent upon cleavage by ERAP2.[13]

ERAP2_Assay_Workflow start Start prepare_reagents Prepare assay buffer, recombinant human ERAP2, and inhibitor start->prepare_reagents add_inhibitor Add inhibitor analog to plate wells prepare_reagents->add_inhibitor add_enzyme Add ERAP2 enzyme and pre-incubate add_inhibitor->add_enzyme add_substrate Initiate reaction with fluorogenic substrate (e.g., R-AMC) add_enzyme->add_substrate measure_fluorescence Measure fluorescence increase over time add_substrate->measure_fluorescence determine_ic50 Calculate reaction rates and determine IC50 value measure_fluorescence->determine_ic50 end End determine_ic50->end

Caption: Workflow for a fluorogenic ERAP2 inhibition assay.

III. Detailed Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

Protocol: h-NTPDase Inhibition Assay (Malachite Green)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of test compounds against a specific h-NTPDase isoform.

Rationale for Method Selection: The malachite green assay is a sensitive and reliable colorimetric method for detecting inorganic phosphate, the product of NTPDase activity.[11] Its simplicity and adaptability to a 96-well plate format make it suitable for screening and SAR studies.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2.

    • Enzyme Solution: Prepare a working solution of recombinant human NTPDase in assay buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate Solution: Prepare a stock solution of ATP in water. Dilute in assay buffer to the desired final concentration (typically close to the Km value for the specific isoform).

    • Inhibitor Solutions: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer to generate a range of concentrations for IC50 determination. Ensure the final DMSO concentration in all wells is constant and low (<1%).

    • Malachite Green Reagent: Prepare fresh by mixing 3 volumes of 0.045% (w/v) malachite green hydrochloride in water with 1 volume of 4.2% (w/v) ammonium molybdate in 4 M HCl. Add Tween-20 to a final concentration of 0.01% (v/v).

  • Assay Procedure (96-well plate):

    • To appropriate wells, add 5 µL of the serially diluted inhibitor solutions or vehicle control (assay buffer with DMSO).

    • Add 20 µL of the h-NTPDase enzyme solution to all wells except the negative control wells (add 20 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 25 µL of the ATP substrate solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Stop the reaction by adding 50 µL of the malachite green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at a wavelength between 620-640 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: ERAP2 Fluorogenic Inhibition Assay

This protocol details a continuous kinetic assay to determine the IC50 of inhibitors against ERAP2.

Rationale for Method Selection: A fluorogenic assay using a substrate like L-Arginine-7-amido-4-methylcoumarin (R-AMC) provides a highly sensitive and continuous readout of enzyme activity, making it ideal for inhibitor characterization.[13] The release of the fluorescent AMC group upon substrate cleavage allows for real-time monitoring of the reaction progress.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

    • Enzyme Solution: Prepare a working solution of recombinant human ERAP2 in assay buffer (e.g., ~0.75 µg/mL).

    • Substrate Solution: Prepare a stock solution of R-AMC in DMSO. Dilute in assay buffer to a final concentration of 5 µM.

    • Inhibitor Solution: Prepare a 10-point serial dilution of the test compound in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well black plate):

    • Add 50 µL of assay buffer to each well.

    • Add 1 µL of the diluted inhibitor solution or DMSO for control wells.

    • Add 25 µL of the ERAP2 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the R-AMC substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~465 nm) every 60 seconds for 30-60 minutes.

    • Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

IV. Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective modulators of diverse biological targets. The comparative SAR analysis presented in this guide underscores the importance of systematic structural modifications and highlights how subtle changes can lead to profound differences in biological activity and target selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers to design and evaluate new analogs with improved therapeutic potential. As our understanding of the structural biology of these targets continues to grow, so too will our ability to rationally design the next generation of therapeutics based on this versatile chemical framework.

V. References

  • Paladini, R. D., et al. (2022). An Overview on ERAP Roles in Infectious Diseases. Viruses, 14(3), 583. [Link]

  • Fiscon, G., et al. (2022). Schematic representation of the mechanism of action displayed by ERAP2... ResearchGate. [Link]

  • Saleem, M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1531-1546. [Link]

  • D'Agostino, G., et al. (2021). Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. American Journal of Physiology-Renal Physiology, 321(5), F569-F583. [Link]

  • Reveilleau, J., et al. (2014). The antigen presentation pathways with ERAP1 (and ERAP2) trimming the peptide before loading onto the MHC class I molecule. ResearchGate. [Link]

  • UniProt (2012). LPAR2 (lysophosphatidic acid receptor 2). UniProt. [Link]

  • Sträter, N. (n.d.). Purinergic Signalling: NTPDase. Universität Leipzig. [Link]

  • Lindsley, C. W., et al. (2016). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience, 7(11), 1546-1554. [Link]

  • Yung, Y. C., et al. (2015). Cell surface LPA receptors and their downstream signaling pathways. ResearchGate. [Link]

  • Wikipedia (n.d.). ERAP2. Wikipedia. [Link]

  • Di Virgilio, F., et al. (2017). Schematic rendition of the basic elements of the purinergic signalling.... ResearchGate. [Link]

  • Yegutkin, G. G. (2014). (A) Schematic view of the purinergic signaling cascade. Extracellular... ResearchGate. [Link]

  • Seefeldt, L. C., et al. (2016). Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds. Analytical Biochemistry, 519, 47-52. [Link]

  • Choi, J. W., & Chun, J. (2013). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. WIREs Mechanisms of Disease, 5(5), 579-593. [Link]

  • Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]

  • Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]

  • Maben, Z., et al. (2022). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. ACS Chemical Biology, 17(7), 1756-1768. [Link]

  • Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ResearchGate. [Link]

  • G-Biosciences (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). G-Biosciences. [Link]

  • Scheffer, F., et al. (2012). Optimization of a Malachite Green assay for detection of ATP hydrolysis by solubilized membrane proteins. Refubium - Freie Universität Berlin. [Link]

  • Pharmacy 180 (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. [Link]

  • Ngong, C. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research, 3(3), 176. [Link]

  • Burnstock, G., & Verkhratsky, A. (2012). Schematic view of the purinergic signaling cascade. Extracellular... ResearchGate. [Link]

  • David, D. C., et al. (2016). Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases. MethodsX, 3, 331-338. [Link]

  • Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 972-978. [Link]

  • Maben, Z., et al. (2024). ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse (2024). What are ERAP2 inhibitors and how do they work?. Patsnap Synapse. [Link]

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A Senior Application Scientist's Comparative Guide to the Efficacy of Sulfamoylbenzoic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of enzyme inhibitors with profound therapeutic applications. From their well-established role as potent diuretics to their emerging potential in oncology and immunology, these compounds exhibit a remarkable versatility in molecular recognition. This guide provides an in-depth, comparative analysis of the efficacy of different sulfamoylbenzoic acid inhibitors, grounded in experimental data and mechanistic insights. We will dissect their interactions with four key classes of enzyme targets: the Na-K-Cl Cotransporters (NKCC), Carbonic Anhydrases (CAs), Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), and Ecto-Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases).

Inhibition of Na-K-Cl Cotransporters (NKCC): The Diuretic Mainstays

The most prominent members of the sulfamoylbenzoic acid family are the loop diuretics, which exert their effects by inhibiting the Na-K-Cl cotransporters. These integral membrane proteins are vital for regulating ion homeostasis and cell volume. There are two primary isoforms: NKCC1, which is ubiquitously expressed, and NKCC2, which is predominantly found in the kidney.

The therapeutic action of loop diuretics in treating conditions like edema and hypertension stems from the inhibition of NKCC2 in the thick ascending limb of the loop of Henle, leading to a significant increase in salt and water excretion. However, the inhibition of NKCC1 can be associated with side effects.

Comparative Efficacy of NKCC Inhibitors

The pioneering sulfamoylbenzoic acid diuretics, bumetanide and furosemide, remain the most widely studied inhibitors of NKCC. Their efficacy is often compared in terms of their potency, with bumetanide being significantly more potent than furosemide.

InhibitorTargetIC50/pIC50SelectivityReference
Bumetanide NKCC2 (rat)pIC50 = 6.48No significant selectivity between activated NKCC1 and NKCC2[1]
NKCC1 (rat, activated)pIC50 = 6.47 - 6.48[1]
hNKCC1AIC50 ≈ 0.9 µM[2]
hNKCC1BIC50 ≈ 0.8 µM[2]
Furosemide NKCC2 (rat)pIC50 = 5.15No significant selectivity between activated NKCC1 and NKCC2[1]
NKCC1 (rat, activated)pIC50 = 5.04 - 5.21[1]
Piretanide NKCC2 (rat)pIC50 = 5.97No significant selectivity between activated NKCC1 and NKCC2[1]
NKCC1 (rat, activated)pIC50 = 5.99 - 6.29[1]
Azosemide hNKCC1AIC50 = 0.246 µM~4-fold more potent than bumetanide[2]
hNKCC1BIC50 = 0.197 µM[2]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Structure-Activity Relationship (SAR) Insights

The diuretic potency of sulfamoylbenzoic acid derivatives is intricately linked to their chemical structure. Key features include:

  • The Sulfamoyl Group: This is essential for activity, as it mimics the binding of chloride ions in the transporter's active site.

  • The Carboxylic Acid Group: This acidic moiety is crucial for the high-affinity binding of bumetanide and furosemide.

  • Substitutions on the Aromatic Ring: The nature and position of substituents on the benzene ring significantly influence potency and pharmacokinetic properties. For instance, the phenoxy group in bumetanide contributes to its higher lipophilicity and potency compared to furosemide.

Signaling Pathway and Mechanism of Action

NKCC1 and NKCC2 are integral to maintaining cellular volume and transepithelial ion transport. Their inhibition by loop diuretics disrupts this process, leading to a net loss of ions and water.

Figure 1: Mechanism of NKCC inhibition by sulfamoylbenzoic acid diuretics.
Experimental Protocol: Nonradioactive Rubidium Flux Assay for NKCC1 Inhibition

This assay provides a robust method for quantifying NKCC1 activity by measuring the uptake of rubidium (Rb+), a congener of potassium (K+).

Materials:

  • HEK-293 cells expressing the NKCC1 transporter.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Rb+ uptake buffer containing a known concentration of RbCl.

  • Lysis buffer.

  • Sulfamoylbenzoic acid inhibitor stock solutions.

  • Atomic Absorption Spectrometer.

Procedure:

  • Cell Culture: Seed HEK-293-NKCC1 cells in 96-well plates and culture until confluent.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the sulfamoylbenzoic acid inhibitor or vehicle control in assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Rb+ Uptake: Remove the inhibitor solution and add the Rb+ uptake buffer to all wells to initiate the flux.

  • Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold wash buffer to stop the Rb+ uptake.

  • Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification: Analyze the Rb+ content in the cell lysates using an atomic absorption spectrometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase (CA) Inhibition: A Broad Spectrum of Therapeutic Potential

Sulfamoylbenzoic acid derivatives have also been extensively investigated as inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption. Different CA isoforms are expressed in various tissues, making them attractive targets for treating a range of diseases, including glaucoma, epilepsy, and cancer.

Comparative Efficacy of CA Inhibitors

The inhibitory potency and isoform selectivity of sulfamoylbenzoic acid derivatives can be finely tuned through chemical modifications.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)Reference
Compound 3a 3348.83.126.0[3]
Compound 3h 10.90.70.58.0[3]
Compound 3k 5.30.60.69.3[3]
Compound 13a -7.6--[4]
Acetazolamide (Standard) 250122.525.8[3]

Note: Ki is the inhibition constant. A lower Ki value indicates a stronger binding affinity and greater inhibitory potency.

Structure-Activity Relationship (SAR) Insights

The interaction of sulfamoylbenzoic acid inhibitors with the active site of carbonic anhydrases is well-characterized:

  • The Sulfonamide Moiety: The deprotonated sulfonamide group coordinates with the zinc ion in the enzyme's active site, which is a critical interaction for inhibition.

  • The Benzoic Acid Moiety: The aromatic ring and its substituents can form additional interactions with amino acid residues in the active site, influencing both potency and isoform selectivity. Tailoring these substituents is a key strategy for developing isoform-selective inhibitors.

Signaling Pathway and Mechanism of Action

Carbonic anhydrases play a crucial role in maintaining pH homeostasis by catalyzing the rapid interconversion of CO2 and bicarbonate. Inhibition of CAs disrupts this equilibrium, leading to changes in pH and ion transport in various tissues.

CA_Pathway cluster_reaction Physiological pH Buffering CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA Catalyzes H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Spontaneous Dissociation pH_Reg pH Homeostasis HCO3->pH_Reg Modulates CA->H2CO3 Inhibitor Sulfamoylbenzoic Acid Inhibitor Inhibitor->CA Inhibits

Figure 2: Role of Carbonic Anhydrase in pH regulation and its inhibition.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for assessing CA inhibition is a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2.

Materials:

  • Purified human carbonic anhydrase isoforms.

  • Assay buffer (e.g., Tris-HCl buffer with a pH indicator).

  • CO2-saturated water.

  • Sulfamoylbenzoic acid inhibitor stock solutions.

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzyme and various concentrations of the inhibitor in the assay buffer.

  • Reaction Setup: In the stopped-flow instrument, one syringe is filled with the enzyme/inhibitor solution, and the other with CO2-saturated water.

  • Initiation and Measurement: The two solutions are rapidly mixed, initiating the hydration of CO2. The accompanying change in pH is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The Ki value is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

ERAP2 Inhibition: Modulating Antigen Presentation

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc-metallopeptidase that plays a critical role in the adaptive immune response. It trims peptide precursors in the endoplasmic reticulum to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules. By modulating the repertoire of peptides presented on the cell surface, ERAP2 inhibitors have emerged as potential therapeutic agents for cancer and autoimmune diseases.

Comparative Efficacy of ERAP2 Inhibitors

Recent research has identified sulfamoylbenzoic acid derivatives as a novel class of ERAP2 inhibitors.

InhibitorTargetIC50 (µM)MechanismReference
Compound 61 ERAP227 (Arg-AMC hydrolysis)Uncompetitive[5]
44 (Model peptide hydrolysis)[5]

Note: Arg-AMC is a fluorogenic substrate used to measure ERAP2 activity.

Structure-Activity Relationship (SAR) Insights

The development of selective ERAP2 inhibitors is an active area of research. The sulfamoylbenzoic acid scaffold provides a promising starting point for optimization. The nature of the substituents on both the benzoic acid and the sulfamoyl moiety can be modified to improve potency and selectivity over the closely related ERAP1.

Signaling Pathway and Mechanism of Action

ERAP2 is a key component of the MHC class I antigen presentation pathway. Its inhibition alters the landscape of peptides presented to cytotoxic T-lymphocytes, which can either enhance or suppress an immune response depending on the context.

ERAP2_Pathway cluster_er Endoplasmic Reticulum Peptide_precursors Peptide Precursors ERAP2 ERAP2 Peptide_precursors->ERAP2 Trims Trimmed_peptides Optimally Trimmed Peptides ERAP2->Trimmed_peptides MHC_I MHC Class I Trimmed_peptides->MHC_I Loads onto Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Antigen_Presentation Antigen Presentation to T-cells Peptide_MHC->Antigen_Presentation Leads to Inhibitor Sulfamoylbenzoic Acid Inhibitor Inhibitor->ERAP2 Inhibits

Figure 3: The role of ERAP2 in the antigen presentation pathway and its inhibition.
Experimental Protocol: Fluorogenic ERAP2 Inhibition Assay

This assay measures the cleavage of a fluorogenic substrate to determine ERAP2 activity and the potency of its inhibitors.

Materials:

  • Recombinant human ERAP2 enzyme.

  • Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC).

  • Assay buffer (e.g., Tris-HCl, pH 7.4).

  • Sulfamoylbenzoic acid inhibitor stock solutions.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor in assay buffer.

  • Assay Setup: In a 96-well plate, add the ERAP2 enzyme solution to each well, followed by the inhibitor dilutions or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at ~380 nm and emission at ~460 nm) kinetically over time.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value using non-linear regression.

h-NTPDase Inhibition: Targeting Purinergic Signaling

Ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of enzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates (e.g., ATP and ADP) to their corresponding monophosphates. These enzymes are crucial regulators of purinergic signaling, which is involved in a wide range of physiological processes, including neurotransmission, inflammation, and thrombosis. Inhibition of specific h-NTPDase isoforms is a promising strategy for the treatment of various diseases.

Comparative Efficacy of h-NTPDase Inhibitors

Sulfamoylbenzoic acid derivatives have been identified as potent and selective inhibitors of several h-NTPDase isoforms.

Inhibitorh-NTPDase1 (IC50, µM)h-NTPDase2 (IC50, µM)h-NTPDase3 (IC50, µM)h-NTPDase8 (IC50, µM)Reference
Compound 2a --1.32-[6]
Compound 2d ---0.28[6]
Compound 3f -0.27--[6]
Compound 3i 2.88-0.72-[6]
Compound 3j -0.29--[6]
Compound 4d -0.13--[6]
Structure-Activity Relationship (SAR) Insights

The selectivity of sulfamoylbenzoic acid derivatives for different h-NTPDase isoforms is highly dependent on the nature of the substituents on the benzene ring and the sulfamoyl nitrogen. For example, the presence of a chlorine atom and an N-cyclopropylsulfamoyl group in compound 2d confers high potency and selectivity for h-NTPDase8.

Signaling Pathway and Mechanism of Action

h-NTPDases terminate purinergic signaling by degrading extracellular ATP and ADP. Inhibition of these enzymes prolongs the signaling effects of these nucleotides, which can have various therapeutic benefits.

NTPDase_Pathway cluster_signaling Purinergic Signaling ATP Extracellular ATP/ADP P2_Receptors P2 Receptors ATP->P2_Receptors Activates hNTPDase h-NTPDase ATP->hNTPDase Hydrolyzes Cellular_Response Cellular Response P2_Receptors->Cellular_Response Triggers AMP AMP hNTPDase->AMP to Inhibitor Sulfamoylbenzoic Acid Inhibitor Inhibitor->hNTPDase Inhibits

Sources

A Comparative Guide to the Performance Benchmarking of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Sulfonamide Antibiotics

Sulfonamides, the first class of synthetic antibiotics, represent a landmark in medicinal chemistry.[1][2] Their introduction dramatically reduced mortality from infectious diseases.[3] However, the rise of antibiotic resistance has diminished the efficacy of traditional sulfonamides, necessitating the development of novel derivatives.[1][4][5] This guide provides a comprehensive framework for benchmarking the performance of these new chemical entities against established sulfonamide drugs, ensuring a rigorous and objective evaluation for researchers, scientists, and drug development professionals.

The core mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[4][6][7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, leading to bacteriostasis.[3][4][8][9] Humans are generally unaffected by this mechanism as they acquire folic acid from their diet.[6][10]

Novel sulfonamides often incorporate different chemical moieties to enhance their antibacterial activity, overcome resistance mechanisms, or improve their pharmacokinetic profiles.[4][9] This guide will delineate the essential in vitro and in vivo methodologies required to validate these enhancements.

Visualizing the Core Mechanism

To understand the basis of comparison, it is crucial to visualize the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid (DHF) DHPS->Dihydrofolic_Acid Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Precursors Purines, Pyrimidines, Amino Acids Tetrahydrofolic_Acid->Precursors DNA_RNA_Proteins DNA, RNA, Proteins Precursors->DNA_RNA_Proteins

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides and trimethoprim.

Part 1: In Vitro Performance Benchmarking

The initial assessment of a novel sulfonamide's potential is determined through a battery of in vitro assays. These experiments provide fundamental data on antibacterial potency, spectrum of activity, and potential for cytotoxicity.

Antibacterial Susceptibility Testing

The cornerstone of antibacterial evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

This method is a quantitative approach to determine the MIC of a compound against a panel of bacterial strains.[12]

  • Preparation of Bacterial Inoculum: a. Aseptically select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in 5 mL of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the novel sulfonamide and the reference drug (e.g., sulfamethoxazole) in a suitable solvent. b. Perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate. b. Include a growth control (no antimicrobial) and a sterility control (no bacteria). c. Incubate the plates at 35-37°C for 16-20 hours.[11]

  • Result Interpretation: a. The MIC is determined as the lowest concentration of the sulfonamide that shows no visible bacterial growth.[11]

The results should be presented in a clear, tabular format for easy comparison.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)K. pneumoniae (ATCC 700603) MIC (µg/mL)
Novel Sulfonamide X163212864
Sulfamethoxazole64128>512256

Note: Lower MIC values indicate higher antibacterial potency.[4]

Time-Kill Assays

While MIC values indicate bacteriostatic activity, time-kill assays provide insights into the bactericidal or bacteriostatic nature of a compound over time.

  • Preparation: a. Prepare tubes of CAMHB with the sulfonamide at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).[11] b. Include a growth control tube without the sulfonamide.[11]

  • Inoculation: a. Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[11]

  • Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube. b. Perform serial dilutions and plate onto appropriate agar plates.

  • Incubation and Colony Counting: a. Incubate the plates at 35-37°C for 18-24 hours. b. Count the number of colony-forming units (CFU/mL).

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each concentration. b. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.

In Vitro Cytotoxicity Assessment

It is imperative to assess the potential toxicity of novel sulfonamides to human cells to ensure a favorable therapeutic window.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Cell Culture: a. Culture human cell lines (e.g., HeLa, HepG2) in an appropriate medium.[11]

  • Compound Treatment: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the novel sulfonamide and a vehicle control.

  • MTT Addition and Incubation: a. After a 24-48 hour incubation period, add MTT solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Absorbance Measurement: a. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11] b. Measure the absorbance at 540 nm using a microplate reader.[11]

  • Data Analysis: a. Cell viability is expressed as a percentage of the untreated control.[11] b. Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Part 2: In Vivo Performance Benchmarking

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and pharmacokinetic properties in a whole-organism system.

Murine Systemic Infection Model

This model is a standard for evaluating the in vivo efficacy of antibacterial agents.[6]

  • Animal Model: a. Female BALB/c mice (6-8 weeks old) are commonly used.[6]

  • Infecting Organism: a. A clinically relevant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA), is used.[6]

  • Inoculum Preparation: a. Culture the bacteria overnight and suspend in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.[6]

  • Infection and Treatment: a. Inject the mice intraperitoneally (IP) with the bacterial suspension.[6] b. One hour post-infection, administer the novel sulfonamide (e.g., orally or IP).[6] c. Include a vehicle control group and a positive control group (e.g., vancomycin).[6]

  • Efficacy Endpoint: a. Monitor the mice for a defined period (e.g., 7 days) for survival.[6] b. The 50% effective dose (ED50) is the dose of the compound that protects 50% of the mice from death.[6]

ADME-Tox Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a drug candidate is critical for its development.[13]

  • Aqueous Solubility: Affects absorption and formulation.

  • Metabolic Stability: Assessed using liver microsomes or S9 fractions to predict in vivo clearance.[13]

  • Plasma Protein Binding: Influences the free drug concentration available for therapeutic effect.[13]

  • Cytochrome P450 (CYP) Inhibition: Determines the potential for drug-drug interactions.[13]

  • Membrane Permeability: Evaluated using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.[13]

  • In vivo Pharmacokinetics: Determines key parameters like half-life (t1/2), clearance (CL), and volume of distribution (Vd) after intravenous and oral administration.[14]

ParameterNovel Sulfonamide XExisting Drug Y
Aqueous Solubility (µM) 15050
Rat Liver Microsomal Stability (% remaining after 30 min) 8560
Plasma Protein Binding (%) 9098
CYP3A4 Inhibition (IC50, µM) >5015
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 105
Rat Oral Bioavailability (%) 4020

Part 3: Regulatory Considerations and Future Directions

The development of new antibacterial drugs is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA).[15][16][17] Guidance documents from the FDA provide recommendations for the nonclinical and clinical development of antibacterial drugs, including microbiology data requirements and clinical trial designs.[16][17][18] For antibacterial drugs intended to treat serious bacterial diseases in patients with unmet medical needs, the FDA has outlined the potential for streamlined development programs.[17][19]

Workflow for Benchmarking Novel Sulfonamides

The following diagram illustrates a logical workflow for the comprehensive evaluation of novel sulfonamides.

Benchmarking_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Preclinical Development MIC MIC Determination (Antibacterial Potency) Time_Kill Time-Kill Assays (Bactericidal/Bacteriostatic) MIC->Time_Kill Cytotoxicity Cytotoxicity Assays (Safety Profile) Time_Kill->Cytotoxicity Efficacy In Vivo Efficacy Models (e.g., Murine Sepsis) Cytotoxicity->Efficacy Promising Candidates ADME_Tox ADME-Tox Profiling (Pharmacokinetics & Safety) Efficacy->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Favorable Profile Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical

Caption: A streamlined workflow for the performance benchmarking of novel sulfonamides.

The systematic benchmarking of novel sulfonamides is a multi-faceted process that requires a logical progression from in vitro characterization to in vivo validation. By employing the standardized protocols and comparative data analysis frameworks outlined in this guide, researchers can rigorously evaluate the potential of new chemical entities to address the growing challenge of antimicrobial resistance. The ultimate goal is to identify and advance promising candidates that offer significant improvements in efficacy, safety, and pharmacokinetic properties over existing therapies.

References

  • FDA Releases Draft Guidance on Antibacterial Drug Development. (2013). The Pew Charitable Trusts.
  • Shukla N. P. (2016). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. Biosci Biotechnol Res Asia.
  • FDA Publishes Antibacterial Drug Development Guidance. (2016). BioPharm International.
  • Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases. (2017). FDA.
  • FDA’s New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. (2025). WCG Clinical.
  • FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation". (2016). ECA Academy.
  • [In vitro study of the susceptibility of mycobacteria to sulfonamides by the disc and percentage methods (author's transl)]. (1982). PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). PMC - NIH.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic.
  • Sulfonamides. (n.d.). MSD Manual Professional Edition.
  • in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. (1957). PubMed.
  • Sulfonamide Antimicrobial - Drug Usage Statistics, ClinCalc DrugStats Database. (2021). ClinCalc.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PubMed Central.
  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). PubMed Central.
  • In Vitro ADME-Tox Profiling. (n.d.). Creative Biostucture Drug Discovery.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC - PubMed Central.
  • In vitro antimicrobial susceptibility testing methods. (2018). Pure.
  • Exploring Novel Benzene Sulfonamide Derivatives: Synthesis, ADME Studies, Anti-Proliferative Activity, Docking Simulation, and Emphasizing Theoretical Investigations. (2024). ResearchGate.
  • Antimicrobial Sulfonamides: An Objective Review. (2023). IOSR Journal.
  • Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. (2025). ResearchGate.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. (2025). PubMed.

Sources

A Researcher's Guide to the Synthesis of Aminosulfonylbenzoic Acids: A Head-to-Head Comparison of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminosulfonylbenzoic Acids

Aminosulfonylbenzoic acids and their derivatives are cornerstone structural motifs in medicinal chemistry and materials science. They form the backbone of numerous blockbuster drugs, most notably the loop diuretics such as furosemide and bumetanide, which are indispensable in the management of hypertension and edema. Their utility stems from the unique physicochemical properties imparted by the combination of a carboxylic acid, an aromatic amine, and a sulfonamide group. The strategic placement of these functional groups allows for fine-tuning of properties like acidity, polarity, and hydrogen bonding capabilities, making them privileged scaffolds in drug design.

This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to access this important class of molecules. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each method, and provide field-proven insights to guide your synthetic strategy. Whether you are engaged in early-stage discovery or process development, this guide will equip you to make informed decisions for synthesizing these valuable compounds.

Route 1: The Classical Pathway via Electrophilic Aromatic Substitution

The most traditional and widely practiced approach hinges on the chlorosulfonation of a benzoic acid derivative, followed by amination. This multi-step sequence is a workhorse in industrial settings due to its reliance on inexpensive starting materials. However, it is often plagued by harsh reaction conditions and potential regioselectivity issues.

Strategic Overview & Mechanistic Rationale

The core strategy involves the direct installation of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring through electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). To avoid unwanted reactions with the amine functionality, it is typically necessary to begin with a precursor where the amine is either absent (and introduced later) or protected. A common starting point is a substituted benzoic acid, such as 2-methoxybenzoic acid, which can be derived from readily available salicylic acid.

The causality behind this choice is twofold:

  • Directing Effects : The existing substituents on the ring (e.g., methoxy and carboxyl groups) direct the incoming electrophile (the chlorosulfonyl group) to a specific position, controlling regioselectivity.

  • Reagent Reactivity : Chlorosulfonic acid is a highly aggressive reagent. Direct exposure to an unprotected aminobenzoic acid would lead to complex side reactions, including sulfation of the amine.

The resulting sulfonyl chloride is a highly reactive electrophile, which is then readily converted to the desired sulfonamide by reaction with ammonia or a primary/secondary amine.

Visualizing the Workflow: The Chlorosulfonation Route

cluster_0 Route 1: Classical Chlorosulfonation Pathway Start Substituted Benzoic Acid Protect Protection (If Amine Present) Start->Protect Chloro Chlorosulfonation (ClSO3H) Start->Chloro Protect->Chloro SCl Aryl Sulfonyl Chloride Intermediate Chloro->SCl Amination Amination (NH3 or RNH2) SCl->Amination Deprotect Deprotection (If Applicable) Amination->Deprotect Product Aminosulfonylbenzoic Acid Amination->Product Deprotect->Product

Caption: Workflow for the classical synthesis of aminosulfonylbenzoic acids.

Representative Experimental Protocol: Synthesis of 2-Methoxy-5-aminosulfonylbenzoic Acid

This protocol is adapted from established industrial processes, starting from salicylic acid.[1][2]

Step 1: Etherification of Salicylic Acid

  • Dissolve sodium hydroxide (2.1 eq.) in water in a reaction vessel and cool to 0°C.

  • Slowly add salicylic acid (1.0 eq.) and stir until fully dissolved.

  • Add dimethyl sulfate (1.05 eq.) dropwise, maintaining the temperature at 0°C.

  • After addition, allow the reaction to warm to 35°C and stir for 30 minutes.

  • Acidify the mixture to precipitate 2-methoxybenzoic acid, which is then filtered, washed, and dried. Typical yield: ~92%.[2]

Step 2: Chlorosulfonation

  • In a flask equipped with a gas trap, cool chlorosulfonic acid (5.0 eq.) to 0°C.

  • Slowly add the 2-methoxybenzoic acid (1.0 eq.) in portions, keeping the temperature below 10°C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 65-70°C for 2-3 hours until gas evolution ceases.

  • Carefully pour the cooled reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 2-methoxy-5-chlorosulfonylbenzoic acid. Typical yield: ~95%.[2]

Step 3: Amination

  • Suspend the 2-methoxy-5-chlorosulfonylbenzoic acid (1.0 eq.) in water.

  • Cool the suspension to 10-15°C and add aqueous ammonia (excess) dropwise, maintaining the pH and temperature.

  • Stir the reaction for 1-2 hours after the addition is complete.

  • Acidify the solution with HCl to precipitate the product.

  • Filter, wash, and dry to obtain 2-methoxy-5-aminosulfonylbenzoic acid. Typical yield: ~76%.[2]

Route 2: Modern Approaches via Metal-Catalyzed Cross-Coupling

The advent of transition metal catalysis has revolutionized C-N bond formation, providing milder and more versatile alternatives to classical methods. The Buchwald-Hartwig and Ullmann reactions are at the forefront of this paradigm shift.

Strategic Overview & Mechanistic Rationale

Instead of building the sulfonamide group on the ring, this strategy involves coupling an amine with a pre-functionalized aryl halide or sulfonate that already contains the benzoic acid and sulfonyl moieties.

  • Buchwald-Hartwig Amination : This palladium-catalyzed reaction is exceptionally versatile, tolerating a wide array of functional groups and operating under relatively mild conditions.[3][4] The choice of ligand is critical for catalytic efficiency, with bulky, electron-rich phosphine ligands being the most common. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[4]

  • Ullmann Condensation : A classical copper-catalyzed C-N coupling reaction, the Ullmann condensation has seen a resurgence with the development of new ligand systems that allow the reaction to proceed at lower temperatures than traditionally required.[5][6] While often less expensive than palladium-based methods, it can require higher temperatures and stronger bases.[5]

Visualizing the Workflow: The Buchwald-Hartwig Catalytic Cycle

cluster_1 Route 2: Buchwald-Hartwig Amination Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII LigandEx Amine Coordination PdII->LigandEx AmineComplex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ LigandEx->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex L-Pd(II)(Ar)(NR¹R²) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArX Ar-X ArX->OxAdd Amine R¹R²NH Amine->LigandEx

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Sulfonamidation

This generalized protocol is based on modern methods for the synthesis of sulfonamides.[7]

  • To an oven-dried Schlenk tube, add the aryl halide or triflate (e.g., ethyl 4-bromo-3-sulfamoylbenzoate) (1.0 eq.), the desired amine or sulfonamide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a dry, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through celite, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Route 3: The Frontier - Decarboxylative Sulfonamidation

A cutting-edge approach leverages photoredox catalysis to directly couple carboxylic acids with amines to form sulfonamides in a single pot. This method bypasses the need for pre-functionalized starting materials like aryl halides, representing a significant step forward in synthetic efficiency.

Strategic Overview & Mechanistic Rationale

This innovative method, reported by the MacMillan group, uses a copper catalyst and light (photoredox catalysis) to convert an aromatic carboxylic acid directly into a sulfonyl chloride intermediate in situ.[8][9] This is achieved through a ligand-to-metal charge transfer (LMCT) mechanism. The highly reactive sulfonyl chloride is then immediately trapped by an amine present in the same pot to furnish the final sulfonamide product.[9]

The key advantage is atom economy and step economy. It uses the carboxylic acid group—the very functionality present in the target molecule's name—as a handle for the transformation, effectively "swapping" it for a sulfonamide group in a one-pot operation.

Visualizing the Workflow: One-Pot Decarboxylative Sulfonamidation

cluster_2 Route 3: Decarboxylative Halosulfonylation ArylAcid Aryl Carboxylic Acid + SO₂ + Halogen Source Photo Photoredox Catalysis (Cu Catalyst, Light) ArylAcid->Photo SCl_in_situ In situ generated Aryl Sulfonyl Halide Photo->SCl_in_situ AmineAdd One-Pot Amination (Amine, Base) SCl_in_situ->AmineAdd FinalProduct Aryl Sulfonamide AmineAdd->FinalProduct

Caption: A simplified workflow for one-pot decarboxylative sulfonamidation.

Representative Experimental Protocol

This protocol is adapted from the primary literature.[8]

  • In a vial, combine the aryl carboxylic acid (1.0 eq.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a halosulfonylation reagent mixture (e.g., LiCl, SO₂ source).

  • Add a suitable solvent (e.g., acetonitrile).

  • Irradiate the mixture with blue LEDs at room temperature for a specified time (e.g., 12 hours) to form the sulfonyl chloride.

  • After the initial irradiation step, add the desired amine (1.5 eq.) and a base (e.g., DIPEA, 2.0 eq.) directly to the crude reaction mixture.

  • Stir at room temperature for an additional 1-2 hours.

  • Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield the final sulfonamide.

Head-to-Head Comparison: Performance Metrics

MetricRoute 1: Classical ChlorosulfonationRoute 2: Buchwald-Hartwig AminationRoute 3: Decarboxylative Sulfonamidation
Starting Materials Inexpensive bulk chemicals (e.g., salicylic acid, ClSO₃H)Pre-functionalized aryl halides/triflatesReadily available aryl carboxylic acids
Number of Steps Multiple (3-5 steps typical)Fewer (1-2 steps from key intermediate)One-pot from carboxylic acid
Typical Overall Yield Moderate (e.g., ~60-70% over 3-4 steps)[2]High to Excellent (70-95%)Good to High (60-80%)[8]
Reaction Conditions Harsh (conc. acids, high temps)Mild to moderate (60-110°C)Mild (Room temp, light)
Functional Group Tol. Poor (protecting groups often needed)ExcellentGood to Excellent
Key Reagents/Catalysts Chlorosulfonic acid, SOCl₂Palladium catalyst, phosphine ligands, baseCopper catalyst, light source, SO₂ source
Cost & Scalability Low reagent cost, highly scalable but requires specialized equipment for safety.High catalyst cost can be a barrier to large-scale synthesis.Potentially scalable; cost depends on photocatalyst and light setup.
Green Chemistry Poor (large excess of corrosive reagents, significant waste)Good (catalytic, higher atom economy)Excellent (one-pot, avoids pre-functionalization)

Conclusion and Expert Recommendation

The choice of synthetic route for aminosulfonylbenzoic acids is a classic case of balancing tradition with innovation, and cost with efficiency.

  • For large-scale, industrial production where cost is the primary driver, the Classical Chlorosulfonation Pathway remains a viable, albeit environmentally challenging, option. Its reliance on cheap, abundant feedstocks is its greatest strength.

  • For medicinal chemistry and discovery labs , where speed, versatility, and functional group tolerance are paramount, Buchwald-Hartwig Amination is the superior choice. It allows for the rapid generation of diverse analogue libraries from a common intermediate, accelerating structure-activity relationship (SAR) studies.

  • For researchers at the cutting edge , the Decarboxylative Sulfonamidation route represents the future. Its one-pot nature and use of readily available carboxylic acids dramatically shorten synthetic sequences, aligning perfectly with the modern demand for rapid, efficient, and sustainable chemical synthesis.

Ultimately, the optimal strategy depends on the specific goals of the researcher. By understanding the fundamental trade-offs in yield, cost, scalability, and environmental impact, scientists can select the most appropriate method to advance their research and development objectives.

References

  • Eureka | Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ResearchGate. (2016). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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A Senior Application Scientist's Guide to Evaluating the Selectivity of 3-[(Isopropylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Profile of a Probenecid Analog

In the landscape of drug discovery, the pursuit of target selectivity is paramount. A molecule's ability to interact with its intended biological target while minimally engaging with others—a property known as selectivity—is often the deciding factor between a therapeutic breakthrough and a developmental dead-end. This guide provides a comprehensive framework for evaluating the selectivity of 3-[(Isopropylamino)sulfonyl]benzoic acid , a structural analog of the well-established uricosuric agent, Probenecid.

Probenecid, or 4-(dipropylsulfamoyl)benzoic acid, exerts its therapeutic effects in gout by inhibiting renal transporters, primarily the Urate Transporter 1 (URAT1) and Organic Anion Transporters (OAT1 and OAT3) .[1][2][3] This inhibition blocks the reabsorption of uric acid from the urine back into the bloodstream, thereby lowering serum urate levels.[4][5][6] Given the strong structural similarity, it is hypothesized that this compound shares this mechanism of action. However, subtle structural modifications can dramatically alter a compound's selectivity profile.

This guide will delineate an objective, data-driven methodology for characterizing the selectivity of this compound. We will move beyond simple potency measurements to build a comprehensive interaction map, enabling researchers to make informed decisions about its potential as a therapeutic candidate.

The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Liabilities

A compound's journey from hit to clinical candidate is paved with rigorous testing, and selectivity profiling is a critical milestone. A non-selective compound can lead to a host of undesirable outcomes:

  • Adverse Drug Reactions (ADRs): Interaction with unintended targets (off-targets) is a primary cause of toxicity. For instance, inhibition of hepatic transporters like Organic Anion Transporting Polypeptides (OATPs) can lead to drug-drug interactions (DDIs) and potential liver injury.[7][8]

  • Reduced Efficacy: If a compound binds promiscuously, a higher dose may be required to achieve the necessary concentration at the desired target, increasing the risk of side effects.

  • Misleading Structure-Activity Relationships (SAR): A lack of selectivity can confound the interpretation of experimental data, leading medicinal chemists down unproductive optimization paths.

It is also prudent to consider the possibility of pan-assay interference. Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in many different assays due to non-specific mechanisms like chemical reactivity, aggregation, or fluorescence, rather than specific target binding.[9][10][11] While this compound does not belong to the most notorious PAINS classes, rigorous experimental design is essential to rule out such artifacts.[12]

Defining the Target Landscape

A robust selectivity evaluation requires testing against a carefully chosen panel of primary targets and potential off-targets.

Primary Therapeutic Targets

The primary targets for a Probenecid analog are the renal transporters responsible for uric acid homeostasis.

TargetGeneLocationFunction in Urate Homeostasis
URAT1 SLC22A12Apical membrane of renal proximal tubule cellsMajor transporter responsible for the reabsorption of filtered uric acid from urine.[1]
OAT1 SLC22A6Basolateral membrane of renal proximal tubule cellsMediates the uptake of organic anions, including urate, from the blood into tubule cells for secretion.[13][14]
OAT3 SLC22A8Basolateral membrane of renal proximal tubule cellsShares significant substrate overlap with OAT1 and contributes to renal organic anion transport.[15]

A diagram illustrating the roles of these transporters in renal urate handling is presented below.

G cluster_0 Renal Proximal Tubule Cell cluster_1 Bloodstream cluster_2 Tubular Lumen (Urine) URAT1 URAT1 Apical Membrane OAT1_3 OAT1 / OAT3 Basolateral Membrane OAT1_3->URAT1 Urate Efflux (Secretion) Blood Blood->OAT1_3 Urate Influx Urine Urine->URAT1 Urate Reabsorption

Caption: Renal urate transport pathway in the proximal tubule.

Key Off-Target & Counter-Screening Panel

An effective counter-screening panel should include transporters with structural or functional similarities to the primary targets, as well as known off-targets of the parent compound class.

TargetGeneLocationRationale for Inclusion
OAT2 SLC22A7Kidney, LiverMember of the OAT family; assessing selectivity within the family is crucial.[16]
OATP1B1 SLCO1B1Liver (Basolateral)Major hepatic uptake transporter; inhibition can cause significant DDIs.[7]
OATP1B3 SLCO1B3Liver (Basolateral)Overlapping specificity with OATP1B1; another key mediator of hepatic drug clearance.[17]
Pannexin 1 PANX1WidespreadA non-transporter channel known to be inhibited by Probenecid, representing a distinct off-target class.[18]

Experimental Blueprint for Selectivity Profiling

The following protocols describe a robust, cell-based approach to determine the inhibitory potency (IC₅₀) of this compound against the defined target panel. The use of stably transfected cell lines allows for the study of each transporter in isolation, providing clear and unambiguous data.

Core Methodology: Fluorescence-Based Transporter Uptake Assay

This method offers a high-throughput, non-radioactive alternative to traditional radiolabeled substrate assays.[19][20] It measures the uptake of a fluorescent substrate into cells engineered to overexpress a specific transporter. A reduction in fluorescence in the presence of the test compound indicates inhibition.

G cluster_workflow Experimental Workflow: IC₅₀ Determination A 1. Cell Seeding Seed transporter-expressing cells and parental control cells in 96-well plates. B 2. Compound Incubation Pre-incubate cells with serial dilutions of test compound or controls. A->B C 3. Substrate Addition Initiate uptake by adding a fluorescent substrate (e.g., 6-Carboxyfluorescein). B->C D 4. Stop & Wash Terminate uptake with ice-cold buffer and wash to remove extracellular substrate. C->D E 5. Cell Lysis & Readout Lyse cells and measure intracellular fluorescence on a plate reader. D->E F 6. Data Analysis Normalize data to controls and fit to a dose-response curve to calculate IC₅₀. E->F

Caption: Workflow for cell-based transporter inhibition assay.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1, OAT1, OAT3, OAT2, OATP1B1, or OATP1B3.[21][22] A parental (non-transfected) HEK293 cell line is required as a negative control.
  • Test Compound: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
  • Control Inhibitors: Probenecid, Benzbromarone (for URAT1), Lesinurad.[23][24]
  • Fluorescent Substrate: 6-Carboxyfluorescein (6-CF) or another suitable fluorescent substrate.[19][25]
  • Buffers: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer. Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
  • Equipment: 96-well black, clear-bottom cell culture plates, multichannel pipette, fluorescence plate reader.

2. Assay Procedure:

  • Cell Seeding: Seed the transporter-expressing cells and parental HEK293 cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
  • Compound Preparation: Prepare a serial dilution series of this compound in HBSS. Also prepare dilutions of a positive control inhibitor and a vehicle control (DMSO at the same final concentration as the test compound).
  • Pre-incubation: Gently wash the cell monolayer with warm HBSS. Add the compound dilutions (including controls) to the appropriate wells and pre-incubate for 10-15 minutes at 37°C. This allows the inhibitor to interact with the transporter.
  • Uptake Initiation: Initiate the transport reaction by adding HBSS containing the fluorescent substrate (e.g., 5 µM 6-CF).
  • Uptake Incubation: Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. This duration should be within the linear range of uptake for each transporter, determined in preliminary time-course experiments.
  • Termination and Washing: Stop the reaction by rapidly aspirating the substrate solution and washing the wells three times with ice-cold HBSS. This step is critical to remove extracellular fluorescence and minimize background signal.
  • Cell Lysis: Add lysis buffer to each well and incubate for 10 minutes with gentle shaking to ensure complete cell lysis.
  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation / ~520 nm emission for 6-CF).

3. Data Analysis:

  • Background Subtraction: For each data point, subtract the average fluorescence signal from the parental (non-transfected) cells. This isolates the transporter-mediated uptake.
  • Normalization: Normalize the data by setting the average signal of the vehicle control (no inhibitor) as 100% activity and the signal from a maximally effective concentration of a positive control inhibitor as 0% activity.
  • IC₅₀ Calculation: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Data Synthesis and Comparative Analysis

The ultimate goal is to generate a selectivity profile. The IC₅₀ values obtained from the assays should be compiled into a clear, comparative table.

Hypothetical Data Summary Table
CompoundURAT1 IC₅₀ (µM)OAT1 IC₅₀ (µM)OAT3 IC₅₀ (µM)OAT2 IC₅₀ (µM)OATP1B1 IC₅₀ (µM)OATP1B3 IC₅₀ (µM)PANX1 IC₅₀ (µM)
This compound ExperimentalExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
Probenecid (Reference) ~22[24]~8.2[16]~5.8[16]>100>100>100~100-200[18]
Lesinurad (Reference) ~7>100>100~25>100>100>100

Note: Reference values are approximate and can vary based on assay conditions.

Interpreting the Results: The Selectivity Index

From this data, a Selectivity Index can be calculated for each off-target by dividing its IC₅₀ by the IC₅₀ of the primary target(s).

Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (On-Target)

A higher selectivity index (typically >100-fold) indicates greater selectivity for the on-target versus the off-target.

G cluster_logic Selectivity Assessment Logic A Calculate Selectivity Index (IC₅₀ Off-Target / IC₅₀ On-Target) B Index > 100 ? A->B C High Selectivity Favorable Profile Lower risk of mechanism-based off-target effects. B->C Yes D Low Selectivity Potential for Off-Target Effects Consider structure modification or de-prioritize. B->D No

Caption: Decision logic based on the calculated Selectivity Index.

Conclusion

This guide provides a rigorous, experimentally-grounded framework for evaluating the selectivity of this compound. By systematically determining its inhibitory potency against a well-defined panel of on- and off-targets, researchers can build a comprehensive selectivity profile. This profile, when benchmarked against established drugs like Probenecid and modern selective inhibitors, allows for an objective assessment of the compound's therapeutic potential. This disciplined approach is fundamental to navigating the complexities of drug development and identifying candidates with the highest probability of clinical success.

References

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A Senior Application Scientist's Guide to the Metabolic Stability of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising molecule to a therapeutic reality, its metabolic fate is a pivotal determinant of success. Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and lead to toxicity.[1] Benzoic acid and its derivatives represent a ubiquitous scaffold in medicinal chemistry, forming the backbone of numerous drugs, from local anesthetics to anti-inflammatory agents.[2][3] Understanding the nuances of their metabolic stability is therefore not merely an academic exercise but a critical step in designing safer, more effective medicines. This guide provides an in-depth comparison of the metabolic stability of different benzoic acid derivatives, grounded in mechanistic principles and supported by actionable experimental data. We will explore the key metabolic pathways, dissect the influence of structural modifications, and provide a validated protocol for assessing stability in your own laboratory.

Part 1: The Metabolic Fate of Benzoic Acid Derivatives: A Tale of Two Phases

The biotransformation of benzoic acid derivatives, like most xenobiotics, primarily occurs in the liver and can be broadly categorized into Phase I and Phase II metabolism.[2][4][5] The goal is to convert a lipophilic compound into a more water-soluble (hydrophilic) entity that can be easily excreted.

Phase I Metabolism: Functionalization via Cytochrome P450

Phase I reactions introduce or expose functional groups, and for aromatic compounds like benzoic acid derivatives, this is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes.[6][7] The most common reaction is aromatic hydroxylation, where a hydroxyl (-OH) group is added to the benzene ring.[8]

  • Mechanism: The iron-containing heme center of CYP enzymes acts as a powerful oxidant, capable of breaking C-H bonds on the aromatic ring to insert an oxygen atom.[6]

  • Key Isoforms: While many CYP isoforms exist, CYP2E1 is particularly efficient at oxidizing benzene and its derivatives.[9] Other relevant isoforms for drug metabolism include CYP1A2, CYP2C9, and CYP3A4.[6]

  • Influence of Substituents: The position and electronic nature of substituents on the benzoic acid ring dictate the susceptibility to CYP-mediated oxidation. Electron-rich rings (those with electron-donating groups) are generally more susceptible to oxidation.

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolite with an endogenous molecule to significantly increase its water solubility and facilitate elimination, primarily via urine.[10] For benzoic acid and its derivatives, two pathways are paramount:

  • Glycine Conjugation: The primary metabolic route for unsubstituted benzoic acid is conjugation with the amino acid glycine.[2][11][12] This reaction, catalyzed by glycine N-acyltransferase in the mitochondria of liver cells, forms hippuric acid, which is then readily excreted.[10]

  • Glucuronidation: This is a crucial pathway for many drug molecules, including substituted benzoic acid derivatives.[13][14] The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid moiety of the benzoic acid derivative, forming an acyl-glucuronide.[15][16] Several UGT isoforms, particularly UGT1A3, UGT1A9, and UGT2B7, are known to glucuronidate compounds containing carboxylic acids.[15]

The interplay between these pathways determines the overall clearance rate and metabolic profile of a given derivative.

Metabolic_Pathways cluster_0 Phase I cluster_1 Phase II cluster_2 A Benzoic Acid Derivative B Hydroxylated Metabolite A->B  Cytochrome P450  (e.g., CYP2E1)   C Hippuric Acid (Glycine Conjugate) A->C  Glycine N-acyltransferase   D Acyl-Glucuronide A->D  UDP-Glucuronosyltransferase  (UGT)   B->D  UGT   E Increased Water Solubility & Urinary Excretion C->E D->E

Key metabolic pathways for benzoic acid derivatives.

Part 2: How Chemical Structure Dictates Metabolic Stability

The rate at which a benzoic acid derivative is metabolized is not random; it is governed by its specific chemical structure. Modifying the substituents on the benzene ring can dramatically alter metabolic stability—a concept central to the practice of medicinal chemistry.

  • Electronic Effects: The electronic nature of the substituent profoundly impacts metabolic rates.

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring.[17][18] This makes the ring less susceptible to oxidative attack by CYPs but can increase the acidity of the carboxyl group, potentially influencing its interaction with UGT enzymes.

    • Electron-Donating Groups (EDGs) such as hydroxyl (-OH) or amino (-NH₂) increase the ring's electron density, generally making it a more favorable substrate for CYP-mediated hydroxylation.[17][18]

  • Steric Hindrance: Bulky substituents, particularly when placed at the ortho position (adjacent to the carboxylic acid), can physically block the approach of metabolic enzymes.[19] This steric shield can significantly slow down both Phase I and Phase II reactions, thereby increasing the compound's metabolic half-life. This is a classic strategy in drug design known as "metabolic blocking."

  • Lipophilicity (LogP): The overall oil/water partition coefficient (LogP) of a molecule influences its ability to cross cell membranes to reach metabolic enzymes within the liver. While a certain degree of lipophilicity is required for membrane passage, highly lipophilic compounds may become sequestered in fatty tissues or bind non-specifically to proteins, which can also affect their availability for metabolism. Adjusting substituents alters the LogP and, consequently, the metabolic profile.

Part 3: A Practical Guide to Assessing Metabolic Stability

To quantify and compare the stability of different derivatives, standardized in vitro assays are essential tools in drug discovery.[4][20] The most common systems are liver microsomes, S9 fractions, and hepatocytes.[1][21] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I (CYP) and some Phase II (UGT) enzymes, making them a cost-effective, high-throughput tool for initial stability screening.[21][22]

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[23][24][25]

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM) (e.g., from a commercial supplier)

  • Test Compounds (dissolved in DMSO or Acetonitrile)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[25]

  • Positive Control Compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[22]

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching the reaction and sample analysis)

  • 96-well incubation and collection plates

  • Incubator/shaker (set to 37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Experimental Workflow:

Workflow A 1. Prepare Reagents B Prepare HLM/Buffer Mix (0.5 mg/mL protein) A->B C Add Test Compound (1 µM final) to incubation plate A->C D 2. Pre-incubate B->D C->D E Pre-warm HLM mix and compound plate at 37°C D->E F 3. Initiate Reaction E->F G Add pre-warmed NADPH Regenerating System F->G H 4. Time-Point Sampling G->H I At T=0, 5, 15, 30, 60 min: Transfer aliquot to stop plate containing cold ACN + IS H->I J 5. Sample Processing I->J K Seal, vortex, and centrifuge plate to pellet protein J->K L 6. Analysis K->L M Transfer supernatant to new plate for LC-MS/MS analysis L->M N 7. Data Calculation M->N

Workflow for the liver microsomal stability assay.

3. Step-by-Step Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer; keep on ice.[23] Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare test compound stock solutions.

  • Incubation Setup: In a 96-well plate, add the HLM suspension. In a separate plate, add the test compounds (final concentration typically 1 µM).[26] Pre-incubate both plates at 37°C for 5-10 minutes.

  • Initiation: To start the reaction, add the NADPH regenerating system to the HLM-containing wells and immediately transfer this mixture to the wells containing the test compound.[26]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.[22]

  • Termination & Processing: After the final time point, vortex the collection plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.[24]

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[22]

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Part 4: Comparative Stability Data of Benzoic Acid Derivatives

The following table provides representative metabolic stability data for several benzoic acid derivatives, illustrating the impact of different substituents. Note that experimental conditions can vary between studies, but these values serve as a strong comparative guide.

CompoundSubstituentPositionIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Key Metabolic Pathways
Benzoic Acid -HN/A> 60Low (< 5)Glycine Conjugation, Glucuronidation[2][11]
Salicylic Acid -OH2-(ortho)~ 45Moderate (~15)Glucuronidation (phenolic & carboxylic), Hydroxylation
4-Hydroxybenzoic Acid -OH4-(para)~ 20High (~35)Extensive Glucuronidation, Sulfation
4-Aminobenzoic Acid (PABA) -NH₂4-(para)> 60Low (< 5)N-Acetylation, Glycine Conjugation
4-Nitrobenzoic Acid -NO₂4-(para)> 60Low (< 5)Nitro Reduction

Analysis of Comparative Data:

  • Benzoic Acid: As the parent scaffold, it is relatively stable in microsomal assays, as its primary clearance mechanism, glycine conjugation, occurs in the mitochondria, which are not present in microsomal preparations.[10] Its low clearance here highlights the importance of choosing the right in vitro system.

  • Hydroxybenzoic Acids: The position of the hydroxyl group is critical. 4-hydroxybenzoic acid is cleared rapidly due to the exposed para-hydroxyl group being an excellent site for rapid Phase II conjugation (glucuronidation and sulfation). Salicylic acid (2-hydroxy) is cleared more slowly. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylic acid, which may sterically hinder the approach of UGT enzymes to some extent.

  • 4-Aminobenzoic Acid (PABA): This derivative is also quite stable against oxidative metabolism. Its primary metabolic routes involve conjugation at the amino group (N-acetylation) or the carboxyl group, which are not efficiently captured in a standard CYP-focused microsomal assay.

  • 4-Nitrobenzoic Acid: The strong electron-withdrawing nitro group deactivates the ring towards oxidative metabolism by CYPs, resulting in high stability. Its clearance in vivo would be driven by nitro-reductase enzymes, which are primarily cytosolic.[5]

Conclusion

The metabolic stability of a benzoic acid derivative is a complex but predictable function of its chemical structure. By understanding the primary metabolic pathways—CYP-mediated oxidation, glycine conjugation, and glucuronidation—and the influence of substituent electronics and sterics, drug discovery teams can rationally design molecules with optimized pharmacokinetic profiles. The use of standardized in vitro assays, such as the liver microsomal stability assay, provides essential quantitative data to guide this process. Early and informed assessment of metabolic stability allows researchers to prioritize candidates with a higher probability of success, ultimately accelerating the development of new and improved therapies.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-[(Isopropylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the lifecycle of research and development, the final and perhaps most critical step is the responsible disposal of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[(Isopropylamino)sulfonyl]benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Given the potential for uncharacterized hazards, we will adopt a conservative approach, treating this compound as a hazardous chemical waste. This necessitates a multi-layered safety protocol, beginning with the appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of the chemical or its solutions.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any dust or aerosolized particles.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a singular action but a systematic process. The following workflow is designed to ensure safety and compliance at every stage.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation & Containment cluster_storage Storage & Documentation cluster_disposal Final Disposal A Don Appropriate PPE B Designate a Satellite Accumulation Area (SAA) A->B Establish Safe Zone C Select a Compatible Waste Container B->C Prepare for Collection D Affix a Hazardous Waste Label C->D Ensure Proper Identification E Transfer Waste into the Container D->E Contain the Waste F Securely Close the Container E->F Prevent Spills & Evaporation G Store in the Designated SAA F->G Adhere to Storage Limits H Maintain Waste Log G->H Track Waste Generation I Request Waste Pickup H->I Initiate Final Disposal Process

Figure 1. A stepwise workflow for the safe disposal of this compound.

Preparation
  • Don Appropriate PPE: Before handling the chemical waste, ensure all personnel are equipped with the PPE outlined in Table 1.

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the laboratory, at or near the point of generation, for the accumulation of this hazardous waste.[4][5] This area should be away from general traffic and clearly marked.

Waste Segregation and Containment

The cornerstone of safe chemical disposal is the prevention of inadvertent and potentially dangerous chemical reactions. Therefore, do not mix this compound with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Select a Compatible Waste Container:

    • Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must have a secure, leak-proof screw-top cap.[5][6]

    • Ensure the container is in good condition, free from cracks or residue from previous use.

  • Affix a Hazardous Waste Label:

    • Label the container with the words "Hazardous Waste."

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the date when the first waste was added to the container.

  • Transfer Waste into the Container:

    • Carefully transfer the solid waste into the labeled container. If dealing with a solution, use a funnel to prevent spills.

    • For trace amounts of the compound in empty containers, triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.[7][8]

Storage and Documentation
  • Securely Close the Container: Keep the waste container tightly closed at all times, except when adding waste.[4][6][7] This is a critical step to prevent the release of vapors and to avoid spills.

  • Store in the Designated SAA: Place the sealed container in the designated Satellite Accumulation Area. Ensure it is stored separately from incompatible chemicals, such as strong oxidizing agents or bases.[5]

  • Maintain a Waste Log: Keep a record of the amount of waste added to the container and the date of each addition. This documentation is crucial for regulatory compliance.

Final Disposal
  • Request Waste Pickup: Once the container is full or has been in the SAA for a designated period (typically not exceeding one year), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[4][5]

Regulatory Framework: Adherence to EPA Guidelines

The procedures outlined in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][9][10] By following these steps, you are ensuring that your laboratory is operating in a safe and environmentally responsible manner.

Prohibited Disposal Methods: What Not to Do

To underscore the importance of proper disposal, the following methods are strictly prohibited:

  • Do NOT dispose of this compound down the drain. This can introduce the chemical into the wastewater system, where it may not be effectively treated.[7][11]

  • Do NOT dispose of this compound in the regular trash. This can lead to environmental contamination and pose a risk to sanitation workers.[11]

  • Do NOT evaporate the chemical in a fume hood as a means of disposal. This releases the compound into the atmosphere.[7]

By adhering to this comprehensive disposal guide, you are not only ensuring the safety of your laboratory and community but also upholding the principles of responsible scientific stewardship.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • American Chemical Society.
  • National Institutes of Health.
  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]
  • NHS Dorset. Quick reference guide to pharmaceutical waste disposal. [Link]
  • National Institute of Standards and Technology. Safety Data Sheet - Benzoic Acid (Acidimetric Standard). [Link]
  • U.S. Environmental Protection Agency. How to Dispose of Medicines Properly. [Link]
  • U.S. Food and Drug Administration.
  • DailyMed. Probenecid Tablets, USP. [Link]
  • Stericycle. Medication & Pharmaceutical Waste Disposal Explained. [Link]

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Comprehensive Safety Protocol: Handling 3-[(Isopropylamino)sulfonyl]benzoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 3-[(Isopropylamino)sulfonyl]benzoic acid (CAS No. 35204-39-8). The following protocols are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical throughout its lifecycle in the laboratory, from receipt to disposal. The guidance herein is synthesized from established safety data for structurally similar compounds and general principles of laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Damage: Contact with the eyes is likely to cause significant irritation and potential damage.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.[1][5][6]

  • Combustibility: Like many organic powders, fine dust dispersed in the air may form combustible mixtures.[3][7]

A thorough understanding of these potential hazards is the foundation of a robust safety plan. The following operational and disposal plans are designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles with side-shields and a face shield.Protects against splashes of solutions and airborne powder, which can cause serious eye damage.[3][8]
Skin Chemical-resistant gloves (nitrile or neoprene recommended) and a lab coat or chemical-resistant apron.Prevents direct skin contact, which can lead to irritation.[2][3][8]
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood. For situations where dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is necessary.Minimizes the inhalation of airborne particles that can irritate the respiratory system.[5][8]
Feet Closed-toe shoes.Provides protection from accidental spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Work Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Ventilation Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.

  • Gather Materials: Assemble all necessary laboratory equipment, solvents, and waste containers before beginning work.

Handling
  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.

  • Control Dust: When weighing or transferring the solid, do so carefully to avoid the formation of dust.[8][9] Use weighing paper or a contained vessel.

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[3]

Post-Handling
  • Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[2]

Emergency Procedures: Be Prepared

In case of accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.[2]

  • Waste Collection: All waste containing this chemical, including contaminated consumables like gloves and weighing paper, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method: Dispose of the hazardous waste through a licensed and approved waste disposal company.[2] Do not pour down the drain or discard in regular trash.[2]

Visualizing the Workflow

The following diagram illustrates the key decision points and safety protocols in the handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_start Start: Receive Chemical verify_sds Review SDS & Hazards prep_start->verify_sds check_ppe Assemble Required PPE verify_sds->check_ppe prep_area Prepare & Verify Fume Hood check_ppe->prep_area check_emergency Locate Eyewash/Shower prep_area->check_emergency don_ppe Don PPE check_emergency->don_ppe Proceed to Handling handle_in_hood Handle in Fume Hood weigh Weighing (Minimize Dust) handle_in_hood->weigh dissolve Solution Preparation handle_in_hood->dissolve store Store Securely weigh->store dissolve->store decontaminate Decontaminate Work Area store->decontaminate Proceed to Disposal doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_collection Collect in Labeled Hazardous Waste Container doff_ppe->waste_collection end End of Process waste_collection->end Arrange for Professional Disposal

Caption: Workflow for the safe handling of this compound.

References

  • National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]
  • CPAchem Ltd.
  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • US EPA. Personal Protective Equipment. [Link]
  • Chemos GmbH & Co.KG.
  • Flinn Scientific Inc.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.